molecular formula C51H63F3N10O15S2 B8069915 Cholecystokinin Octapeptide, desulfated TFA

Cholecystokinin Octapeptide, desulfated TFA

Cat. No.: B8069915
M. Wt: 1177.2 g/mol
InChI Key: HTIRPVYNGDRDRP-ITZXPNBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholecystokinin Octapeptide, desulfated TFA is a useful research compound. Its molecular formula is C51H63F3N10O15S2 and its molecular weight is 1177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H62N10O13S2.C2HF3O2/c1-73-18-16-34(55-47(70)37(21-28-12-14-30(60)15-13-28)58-44(67)32(50)23-41(62)63)45(68)53-26-40(61)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(71)56-35(17-19-74-2)46(69)59-39(24-42(64)65)49(72)57-36(43(51)66)20-27-8-4-3-5-9-27;3-2(4,5)1(6)7/h3-15,25,32,34-39,52,60H,16-24,26,50H2,1-2H3,(H2,51,66)(H,53,68)(H,54,61)(H,55,70)(H,56,71)(H,57,72)(H,58,67)(H,59,69)(H,62,63)(H,64,65);(H,6,7)/t32-,34-,35-,36-,37-,38-,39-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIRPVYNGDRDRP-ITZXPNBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H63F3N10O15S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1177.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Desulfated CCK Octapeptide TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of the desulfated cholecystokinin (CCK) octapeptide (Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂) as a trifluoroacetic acid (TFA) salt. Detailed experimental protocols, data presentation, and visualizations of key processes are included to support researchers in the successful production of this important peptide.

Introduction

Cholecystokinin (CCK) is a peptide hormone that plays a crucial role in gallbladder contraction, pancreatic enzyme secretion, and satiety. The C-terminal octapeptide (CCK-8) is the most common and biologically active form. While the native form is sulfated on the tyrosine residue, the desulfated version is a valuable tool in research and drug development, serving as a precursor for radiolabeling, a reference standard in analytical methods, and a ligand for studying CCK receptor binding and signaling. This guide focuses on the synthesis of the desulfated CCK-8 with a C-terminal amide, a common modification that enhances metabolic stability. The final product is obtained as a TFA salt, a result of the standard purification protocols using trifluoroacetic acid in reversed-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of Desulfated CCK Octapeptide

The synthesis of desulfated CCK octapeptide is most efficiently achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Synthesis Strategy

The synthesis proceeds from the C-terminus to the N-terminus. For a C-terminally amidated peptide, a Rink Amide resin is the solid support of choice.[1][2] The side chains of reactive amino acids are protected with acid-labile groups, which are removed at the final cleavage step.

Table 1: Amino Acids and Protecting Groups for Desulfated CCK-8 Synthesis

Amino AcidPositionN-α-Protecting GroupSide-Chain Protecting Group
Phenylalanine8FmocNone
Aspartic Acid7Fmoctert-Butyl (OtBu)
Methionine6FmocNone
Tryptophan5Fmoctert-Butoxycarbonyl (Boc)
Glycine4FmocNone
Methionine3FmocNone
Tyrosine2Fmoctert-Butyl (tBu)
Aspartic Acid1Fmoctert-Butyl (OtBu)
Experimental Protocol: Fmoc-SPPS

This protocol outlines the manual synthesis of desulfated CCK-8 on a Rink Amide resin. The process can also be automated.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (see Table 1)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Workflow Diagram:

spss_workflow start Start: Rink Amide Resin resin_swelling Resin Swelling in DMF start->resin_swelling fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection wash1 DMF Wash fmoc_deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIPEA in DMF) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->fmoc_deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid wash3 DMF & DCM Wash final_deprotection->wash3 cleavage Cleavage from Resin & Side-Chain Deprotection (TFA/TIS/H2O) wash3->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation centrifugation Centrifugation & Washing precipitation->centrifugation drying Drying of Crude Peptide centrifugation->drying end Crude Desulfated CCK-8 drying->end

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc group from the resin's linker. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling (Fmoc-Phe-OH):

    • Pre-activate Fmoc-Phe-OH (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF.

    • Perform a Kaiser test to confirm complete coupling (absence of free primary amines).

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence (Asp(OtBu), Met, Trp(Boc), Gly, Met, Tyr(tBu), Asp(OtBu)).

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DMF, then DCM, and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). The presence of TIS and water as scavengers is crucial to prevent side reactions with the tryptophan and methionine residues.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Purification of Desulfated CCK Octapeptide TFA

The crude synthetic peptide is a mixture of the desired product and various impurities, such as truncated or deletion sequences. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides to a high degree of homogeneity.

Purification Strategy

RP-HPLC separates peptides based on their hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent (usually acetonitrile) concentration. Trifluoroacetic acid (0.1%) is added to both aqueous and organic mobile phases as an ion-pairing agent to improve peak shape and resolution.

Experimental Protocol: Preparative RP-HPLC

Materials:

  • Crude desulfated CCK-8

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • Preparative RP-HPLC system with a C18 column

Workflow Diagram:

hplc_workflow start Start: Crude Peptide dissolution Dissolve Crude Peptide in Mobile Phase A start->dissolution injection Inject onto Preparative C18 Column dissolution->injection gradient_elution Gradient Elution (Acetonitrile/Water/TFA) injection->gradient_elution fraction_collection Collect Fractions based on UV Detection gradient_elution->fraction_collection purity_analysis Analyze Purity of Fractions by Analytical HPLC fraction_collection->purity_analysis pooling Pool Pure Fractions purity_analysis->pooling lyophilization Lyophilization pooling->lyophilization end Purified Desulfated CCK-8 TFA lyophilization->end

Caption: RP-HPLC Purification Workflow.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Purification:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • Inject the dissolved crude peptide.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B. A shallow gradient (e.g., 1% increase in B per minute) is often effective for separating closely related impurities. A typical gradient might be 10-50% B over 40 minutes.

    • Monitor the elution profile at 220 nm and 280 nm and collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified peptide as a white, fluffy TFA salt.

Table 2: Representative Preparative HPLC Parameters

ParameterValue
Column Preparative C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-50% B over 40 minutes
Flow Rate 15 mL/min
Detection 220 nm
Typical Purity >95%
Typical Yield 20-40% (from crude)

Characterization of Desulfated CCK Octapeptide TFA

After purification, the identity and purity of the synthetic peptide must be confirmed. The two primary methods for this are mass spectrometry and amino acid analysis.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight of the peptide, confirming that the correct sequence has been synthesized. Electrospray ionization (ESI) is commonly used for peptides.

Expected Result: The calculated monoisotopic mass of desulfated CCK-8 (C₄₉H₆₂N₁₀O₁₃S₂) is 1062.41 Da. The ESI-MS spectrum should show a major peak corresponding to the protonated molecule [M+H]⁺ at m/z 1063.42, and potentially other charge states such as [M+2H]²⁺ at m/z 532.21.

Table 3: Expected Mass Spectrometry Data

Peptide SequenceAsp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂
Molecular Formula C₄₉H₆₂N₁₀O₁₃S₂
Calculated Monoisotopic Mass 1062.41 Da
Expected [M+H]⁺ (m/z) 1063.42
Expected [M+2H]²⁺ (m/z) 532.21
Amino Acid Analysis

Amino acid analysis (AAA) confirms the amino acid composition of the peptide and can be used to determine the peptide concentration. The peptide is hydrolyzed into its constituent amino acids, which are then quantified.

Procedure:

  • Hydrolyze the peptide in 6N HCl at 110°C for 24 hours.

  • Derivatize the resulting amino acids.

  • Separate and quantify the derivatized amino acids by HPLC.

Expected Result: The analysis should show the presence of the constituent amino acids in the correct molar ratios. Note that tryptophan is often destroyed under acidic hydrolysis conditions and may require a separate analysis method if quantification is needed. Asparagine and glutamine, if present, would be converted to aspartic acid and glutamic acid, respectively.

Table 4: Expected Amino Acid Analysis Ratios

Amino AcidTheoretical RatioExpected Experimental Ratio
Aspartic Acid2~2.0
Tyrosine1~1.0
Methionine2~2.0
Glycine1~1.0
Phenylalanine1~1.0
Tryptophan1Typically not recovered

CCK Receptor Signaling Pathways

Desulfated CCK-8 binds to both CCK1 and CCK2 receptors, albeit with lower affinity than the sulfated form. Understanding the signaling pathways activated by these receptors is crucial for interpreting the biological effects of the synthetic peptide. Both are G protein-coupled receptors (GPCRs).

CCK1 Receptor Signaling

The CCK1 receptor primarily couples to Gq/11 proteins.[3][4] Activation of Gq leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The CCK1 receptor can also couple to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[3]

cck1_signaling cluster_membrane Cell Membrane CCK1R CCK1 Receptor Gq Gq CCK1R->Gq Gs Gs CCK1R->Gs PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts CCK CCK CCK->CCK1R IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation cellular_response Cellular Response Ca_release->cellular_response PKC_activation->cellular_response cAMP cAMP ATP->cAMP PKA_activation PKA Activation cAMP->PKA_activation PKA_activation->cellular_response

Caption: CCK1 Receptor Signaling Pathways.

CCK2 Receptor Signaling

Similar to the CCK1 receptor, the CCK2 receptor also primarily couples to Gq proteins, activating the PLC/IP₃/DAG pathway. Additionally, CCK2 receptor activation has been shown to involve Gα₁₂/₁₃ proteins, leading to the activation of Rho-dependent pathways and Src, as well as transactivation of the epidermal growth factor receptor (EGFR), ultimately impacting cell proliferation and survival through downstream effectors like MAPKs and PI3K/AKT.

cck2_signaling cluster_membrane Cell Membrane CCK2R CCK2 Receptor Gq Gq CCK2R->Gq G1213 Gα12/13 CCK2R->G1213 EGFR EGFR CCK2R->EGFR transactivates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes Rho Rho G1213->Rho Src Src G1213->Src MAPK_PI3K MAPK & PI3K/AKT Pathways EGFR->MAPK_PI3K CCK CCK/Gastrin CCK->CCK2R IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation PKC_activation->MAPK_PI3K Src->MAPK_PI3K proliferation_survival Cell Proliferation & Survival MAPK_PI3K->proliferation_survival

Caption: CCK2 Receptor Signaling Pathways.

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and characterization of desulfated CCK octapeptide TFA. By following the outlined protocols for Fmoc-SPPS and RP-HPLC, researchers can reliably produce high-purity peptide for use in a variety of scientific applications. The characterization methods described are essential for ensuring the quality and identity of the final product. Furthermore, an understanding of the downstream signaling pathways of CCK receptors is fundamental for the design and interpretation of experiments utilizing this synthetic peptide.

References

Physicochemical Properties of Non-sulfated Cholecystokinin-8 (CCK-8): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the core physicochemical properties of non-sulfated cholecystokinin-8 (CCK-8), a crucial peptide hormone and neurotransmitter. This document details its structural and chemical characteristics, outlines experimental protocols for its analysis, and illustrates its primary signaling pathway.

Core Physicochemical Properties

Non-sulfated CCK-8 is the C-terminal octapeptide of cholecystokinin. Unlike its sulfated counterpart, which shows high affinity for the CCK-A receptor, non-sulfated CCK-8 binds with similar high affinity to the CCK-B receptor (also known as CCK2R)[1][2]. This difference in receptor affinity, dictated by the absence of a sulfate group on the tyrosine residue, leads to distinct physiological roles.

Quantitative Data Summary

The key physicochemical parameters for non-sulfated CCK-8 are summarized in the table below. These values are essential for experimental design, formulation development, and analytical characterization.

PropertyValueSource / Method
Amino Acid Sequence Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 (DYMGWMDF-NH2)UniProt / Sequencing
Molecular Formula C₄₉H₆₂N₁₀O₁₃S₂Mass Spectrometry
Average Molecular Weight 1063.21 DaMass Spectrometry
Monoisotopic Mass 1062.41 DaMass Spectrometry
Theoretical pI 4.63Sequence Calculation
CAS Number 25679-24-7Chemical Registry
Solubility Soluble in DMSO (≥ 100 mg/mL)Empirical Testing
Storage (Lyophilized) -80°C for up to 2 years; -20°C for up to 1 yearManufacturer Data
Storage (in Solvent) -80°C for up to 6 months; -20°C for up to 1 monthManufacturer Data

Signaling Pathway

Non-sulfated CCK-8 primarily exerts its biological effects by activating the cholecystokinin B receptor (CCK-BR or CCK2R), a G-protein coupled receptor (GPCR)[1][3]. Activation of CCK2R initiates a cascade of intracellular events, predominantly through the Gαq signaling pathway[4]. This pathway is crucial for its roles in the central nervous system and gastrointestinal tract.

CCKBR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK2R CCK-B Receptor (CCK2R) G-Protein Coupled Receptor G_protein Heterotrimeric G-protein Gαq CCK2R->G_protein Activates PLC Phospholipase C-β (PLC-β) G_protein->PLC Gαq activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG nsCCK8 Non-sulfated CCK-8 nsCCK8->CCK2R Binds Ca Ca²⁺ Release IP3->Ca Induces PKC Protein Kinase C (PKC) DAG->PKC Activates ERK ERK Activation PKC->ERK Leads to Response Cellular Responses (e.g., Neuronal Activation) Ca->Response ERK->Response

Fig. 1: Non-sulfated CCK-8 signaling via the CCK-B receptor and Gαq pathway.

Experimental Protocols

Accurate characterization of non-sulfated CCK-8 requires robust experimental protocols. The following sections detail standard methodologies for determining its fundamental physicochemical properties.

Molecular Weight Determination by Mass Spectrometry

Mass spectrometry (MS) is the definitive method for confirming the molecular weight of peptides. Electrospray ionization (ESI) is commonly used for this purpose.

Objective: To determine the precise molecular mass of non-sulfated CCK-8.

Methodology:

  • Sample Preparation: Dissolve the lyophilized peptide in a solvent compatible with ESI-MS, typically a mixture of 50% acetonitrile and 50% deionized water with 0.1% formic acid to facilitate protonation.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard peptide mixture with known masses to ensure high mass accuracy across the desired range.

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source. A high voltage is applied, generating multiply charged gaseous ions (e.g., [M+H]⁺, [M+2H]²⁺).

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Data Analysis: The resulting ESI mass spectrum will show a series of peaks corresponding to different charge states. The molecular weight (M) is calculated by deconvolution of this charge state envelope.

Purity and Stability Analysis by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for assessing the purity of a peptide sample and monitoring its stability over time. The method separates peptides based on their hydrophobicity.

Objective: To determine the purity of a non-sulfated CCK-8 sample and assess its degradation under specific conditions (e.g., temperature, pH).

Methodology:

  • Column: A C18 stationary phase column is typically used for peptide separations.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in deionized water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A. For stability studies, incubate the peptide under desired conditions, taking aliquots at various time points for analysis.

  • Chromatographic Run:

    • Inject the sample onto the column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 95% B over 30 minutes).

    • Monitor the elution profile using a UV detector at a wavelength of 214-220 nm, where the peptide bond absorbs.

  • Data Analysis: Purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all peaks in the chromatogram. Stability is assessed by monitoring the decrease in the main peak area and the appearance of degradation peaks over time.

RPHPLC_Workflow start Start prep_sample Prepare Sample (Dissolve nsCCK-8 in Mobile Phase A) start->prep_sample inject Inject Sample onto C18 RP-HPLC Column prep_sample->inject gradient Apply Gradient Elution (Increasing Acetonitrile with 0.1% TFA) inject->gradient detect UV Detection (214-220 nm) gradient->detect chromatogram Generate Chromatogram detect->chromatogram analyze Analyze Data (Integrate Peak Areas) chromatogram->analyze report Report Purity (%) analyze->report end End report->end

Fig. 2: General workflow for purity analysis of non-sulfated CCK-8 by RP-HPLC.
Solubility Assessment

Determining peptide solubility is a critical preliminary step for any experiment.

Objective: To determine suitable solvents and estimate the solubility limit of non-sulfated CCK-8.

Methodology:

  • Charge Calculation: First, estimate the peptide's character. Assign a value of +1 to basic residues (K, R, H) and the N-terminus, and -1 to acidic residues (D, E) and the C-terminus (if not amidated). Non-sulfated CCK-8 (DYMGWMDF-NH2) has two acidic residues (D) and a free N-terminus, giving it a net negative charge, suggesting it is an acidic peptide.

  • Initial Solvent Testing:

    • Begin with sterile, deionized water. Add a small, known amount of peptide to a specific volume of water. Vortex thoroughly.

    • If the peptide is insoluble in water, its acidic nature suggests trying a dilute basic buffer. Add a small amount of 0.1M ammonium bicarbonate and dilute with water.

  • Organic Solvents: For highly hydrophobic peptides or if aqueous solutions fail, test organic solvents. Dimethyl sulfoxide (DMSO) is a common choice. Prepare a concentrated stock solution in DMSO.

  • Observation and Quantification: Visually inspect for particulates. For quantitative analysis, the solution can be centrifuged, and the concentration of the supernatant measured by UV absorbance at 280 nm (due to the Trp and Tyr residues) or by HPLC.

  • Sonication: If the peptide appears suspended, sonication can help break up aggregates and facilitate dissolution. Use brief pulses to avoid heating the sample.

References

The Biological Activity of Desulfated Cholecystokinin Octapeptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of desulfated cholecystokinin octapeptide (CCK-8-DS). It delves into its receptor binding affinity, signaling pathways, and functional effects, presenting key quantitative data, detailed experimental methodologies, and visual representations of cellular mechanisms. This document is intended to serve as a thorough resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Receptor Binding Affinity

Desulfated cholecystokinin octapeptide exhibits a distinct receptor binding profile compared to its sulfated counterpart, CCK-8. The absence of the sulfate group on the tyrosine residue significantly alters its affinity for the two cholecystokinin receptor subtypes, CCK-A and CCK-B.

Comparative Binding Affinities

CCK-8-DS demonstrates a markedly lower affinity for the CCK-A receptor, which is predominantly found in peripheral tissues such as the pancreas and gallbladder. In contrast, it retains a high affinity for the CCK-B receptor, which is the primary subtype in the central nervous system and is also found in the gastrointestinal tract. This selectivity makes desulfated CCK-8 a valuable tool for differentiating between the functions of the two receptor subtypes.

While direct side-by-side Ki values are not consistently reported across literature, the functional consequences of this differential binding are well-documented. For instance, in pepsinogen release assays, desulfated CCK-8 was found to be 900-fold less potent than sulfated CCK-8, highlighting its reduced activity at CCK-A receptors. Conversely, studies using unsulfated CCK-8, which is functionally equivalent to desulfated CCK-8, have shown it to be a selective CCK-B receptor agonist[1]. Furthermore, nonsulfated CCK-8 analogs have been shown to bind to CCK-B receptors with high and specific affinity, with IC50 values in the low nanomolar range[2].

Table 1: Summary of Receptor Binding Affinity for Desulfated CCK-8

Receptor SubtypeLigandAffinity (Ki or IC50)Key Observations
CCK-A Desulfated CCK-8Significantly higher than sulfated CCK-8 (in the µM range)The absence of the sulfate group dramatically reduces binding affinity.
CCK-B Desulfated CCK-8High affinity (in the nM range)Retains high affinity, comparable to sulfated CCK-8.
CCK-B Nonsulfated CCK-8 AnalogLow nanomolar IC50Demonstrates high and specific binding to CCK-B receptors[2].
Experimental Protocol: Radioligand Binding Assay

A standard radioligand binding assay to determine the affinity of desulfated CCK-8 for CCK receptors can be performed as follows:

Objective: To determine the inhibitory constant (Ki) of desulfated CCK-8 for CCK-A and CCK-B receptors through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell lines expressing either human CCK-A or CCK-B receptors.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Radioligand (e.g., [125I]Bolton-Hunter labeled sulfated CCK-8).

  • Unlabeled sulfated CCK-8 (for defining non-specific binding).

  • Desulfated CCK-8 (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Harvest cells expressing the receptor of interest and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).

    • Radioligand at a concentration near its Kd.

    • Varying concentrations of desulfated CCK-8.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of unlabeled sulfated CCK-8.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the desulfated CCK-8 concentration. Determine the IC50 value (the concentration of desulfated CCK-8 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

The activation of CCK receptors by agonists initiates a cascade of intracellular signaling events. While desulfated CCK-8 is a weak agonist at CCK-A receptors, it can effectively activate CCK-B receptors, leading to downstream cellular responses.

CCK-A Receptor Signaling

Activation of the Gq/11-coupled CCK-A receptor primarily stimulates the phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

CCKA_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK8_DS Desulfated CCK-8 CCKAR CCK-A Receptor CCK8_DS->CCKAR Weak Agonist Gq Gq/11 CCKAR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Binds to Receptor PKC PKC DAG->PKC Activates Ca Ca2+ Ca_Store->Ca Releases Response Cellular Response (e.g., Amylase Secretion) Ca->Response PKC->Response

Figure 1. CCK-A Receptor Signaling Pathway.

CCK-B Receptor Signaling

Similar to the CCK-A receptor, the CCK-B receptor is also coupled to Gq/11 proteins and activates the PLC signaling cascade. Given the high affinity of desulfated CCK-8 for this receptor, it can effectively induce IP3-mediated calcium release and DAG-dependent PKC activation in cells expressing CCK-B receptors.

CCKB_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK8_DS Desulfated CCK-8 CCKBR CCK-B Receptor CCK8_DS->CCKBR Agonist Gq Gq/11 CCKBR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Binds to Receptor PKC PKC DAG->PKC Activates Ca Ca2+ Ca_Store->Ca Releases Response Cellular Response (e.g., Neurotransmitter Release) Ca->Response PKC->Response Amylase_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Panc_Tissue Pancreatic Tissue Collagenase Collagenase Digestion Panc_Tissue->Collagenase Acini Isolated Pancreatic Acini Collagenase->Acini Stimulation Stimulation with Desulfated CCK-8 Acini->Stimulation Incubation Incubation (37°C) Stimulation->Incubation Separation Centrifugation Incubation->Separation Supernatant Collect Supernatant Separation->Supernatant Amylase_Assay Amylase Activity Assay Supernatant->Amylase_Assay Data_Analysis Calculate EC50 Amylase_Assay->Data_Analysis

References

Unsulfated vs. Sulfated CCK-8: A Technical Guide to Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences in receptor binding affinity between the sulfated and unsulfated forms of cholecystokinin-8 (CCK-8). A comprehensive understanding of these differences is critical for research into the physiological roles of CCK and for the development of targeted therapeutics for gastrointestinal and central nervous system disorders. This document provides a detailed overview of the quantitative binding data, experimental methodologies, and the underlying signaling pathways.

Core Concept: Sulfation Dictates Receptor Selectivity

The key determinant in the receptor binding profile of CCK-8 is the presence or absence of a sulfate group on the tyrosine residue at position seven. This single post-translational modification dramatically alters the peptide's affinity for the two major cholecystokinin receptor subtypes: CCK1R and CCK2R.

  • CCK1 Receptor (CCK1R): Primarily found in the gastrointestinal tract, pancreas, and gallbladder, the CCK1R exhibits a profound preference for sulfated CCK-8. The affinity of sulfated CCK-8 for CCK1R is approximately 500 to 1000 times greater than that of its unsulfated counterpart.[1] This high selectivity makes sulfated CCK-8 a potent agonist for mediating digestive processes such as pancreatic enzyme secretion and gallbladder contraction.

  • CCK2 Receptor (CCK2R): Predominantly located in the brain and stomach, the CCK2R binds both sulfated and unsulfated CCK-8 with similarly high affinity.[1] This lack of discrimination suggests that both forms of the peptide can act as neurotransmitters in the central nervous system, influencing processes like anxiety, satiety, and memory.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (Ki values) of sulfated and unsulfated CCK-8 for human CCK1 and CCK2 receptors. The Ki value represents the concentration of the competing ligand (in this case, the specific form of CCK-8) that will bind to half of the receptors at equilibrium in a competition radioligand binding assay. A lower Ki value indicates a higher binding affinity.

LigandReceptor SubtypeBinding Affinity (Ki)
Sulfated CCK-8 CCK1R~0.6 - 1 nM
Unsulfated CCK-8 CCK1R~300 - 500 nM (estimated 500-fold lower affinity than sulfated form)
Sulfated CCK-8 CCK2R~0.3 - 1 nM
Unsulfated CCK-8 CCK2R~0.3 - 1 nM

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for sulfated and unsulfated CCK-8 is typically achieved through competitive radioligand binding assays. Below is a detailed methodology adapted from established protocols for the human CCK1 receptor.

Objective: To determine the binding affinity (Ki) of sulfated and unsulfated CCK-8 for the CCK1 receptor expressed in a suitable cell line (e.g., CHO-K1 or HEK293 cells).

Materials:

  • Cell Membranes: Membrane preparations from cells stably expressing the human CCK1 receptor.

  • Radioligand: [¹²⁵I]-CCK-8 (sulfated).

  • Competing Ligands: Sulfated CCK-8 and unsulfated CCK-8 of high purity.

  • Binding Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA.

  • Wash Buffer: 50 mM HEPES, pH 7.4, 500mM NaCl, 0.1% BSA.

  • 96-well Filter Plates: With glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from confluent cultures of cells expressing the CCK1 receptor. Homogenize cells in a lysis buffer and isolate the membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Binding buffer.

    • A series of dilutions of the competing ligand (sulfated or unsulfated CCK-8).

    • A fixed concentration of the radioligand ([¹²⁵I]-CCK-8).

    • The cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled sulfated CCK-8) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Radioligand Binding Assay Workflow cluster_1 Assay Components prep Membrane Preparation (CCK1R-expressing cells) setup Assay Setup (96-well plate) prep->setup Add membranes incubation Incubation (Equilibrium Binding) setup->incubation filtration Filtration (Separate Bound/Free) incubation->filtration washing Washing (Remove Non-specific) filtration->washing counting Scintillation Counting (Measure Radioactivity) washing->counting analysis Data Analysis (IC50 -> Ki) counting->analysis radioligand [125I]CCK-8 (Radioligand) radioligand->setup competitor Sulfated or Unsulfated CCK-8 (Competitor) competitor->setup

Radioligand Binding Assay Workflow

Signaling Pathways

The differential binding affinities of sulfated and unsulfated CCK-8 translate into distinct downstream signaling cascades, primarily through G-protein coupled receptors.

CCK1R Signaling: Activation of the CCK1 receptor by sulfated CCK-8 leads to the coupling of two primary G-protein subtypes: Gs and Gq.

  • Gq Pathway: The Gq alpha subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This pathway is crucial for the physiological effects of CCK in the digestive system.

  • Gs Pathway: The Gs alpha subunit activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets.

G cluster_0 CCK1R Signaling Pathways cluster_gq Gq Pathway cluster_gs Gs Pathway CCK1R CCK1R Gq Gq CCK1R->Gq Gs Gs CCK1R->Gs sCCK8 Sulfated CCK-8 sCCK8->CCK1R PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP produces PKA PKA Activation cAMP->PKA

CCK1R Signaling Pathways

CCK2R Signaling: The CCK2 receptor primarily couples to the Gq protein, and this interaction is triggered with high affinity by both sulfated and unsulfated CCK-8. The downstream signaling cascade is therefore identical to the Gq pathway activated by CCK1R, leading to increases in intracellular calcium and activation of PKC.

G cluster_0 CCK2R Signaling Pathway cluster_gq Gq Pathway CCK2R CCK2R Gq Gq CCK2R->Gq CCK8 Sulfated or Unsulfated CCK-8 CCK8->CCK2R PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC

CCK2R Signaling Pathway

Logical Relationship of Binding Affinities

The distinct binding affinities of sulfated and unsulfated CCK-8 for the two receptor subtypes can be summarized in the following logical diagram.

G cluster_0 CCK-8 Receptor Binding Affinity sCCK8 Sulfated CCK-8 high_affinity_1 High Affinity (~0.6-1 nM Ki) sCCK8->high_affinity_1 high_affinity_2 High Affinity (~0.3-1 nM Ki) sCCK8->high_affinity_2 uCCK8 Unsulfated CCK-8 low_affinity Low Affinity (~300-500 nM Ki) uCCK8->low_affinity uCCK8->high_affinity_2 CCK1R CCK1 Receptor CCK2R CCK2 Receptor high_affinity_1->CCK1R low_affinity->CCK1R high_affinity_2->CCK2R

Receptor Affinity Logic

References

Mechanism of action of desulfated CCK-8 in the central nervous system

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of Desulfated CCK-8 in the Central Nervous System

Introduction

Cholecystokinin (CCK) is one of the most abundant neuropeptides in the central nervous system (CNS), where it functions as a key neurotransmitter and neuromodulator.[1] Derived from the pro-cholecystokinin peptide, it exists in various forms, with the C-terminal octapeptide (CCK-8) being a predominant bioactive form in the brain.[1] CCK-8 can exist in two forms: a sulfated form (sCCK-8), with a sulfate group on the tyrosine residue at position seven from the C-terminus, and a non-sulfated or desulfated form (dCCK-8).[1] While both are present in the CNS, their receptor affinities and subsequent biological activities differ significantly. This guide focuses on the mechanism of action of desulfated CCK-8, detailing its interaction with CNS receptors, the downstream signaling cascades it initiates, and its physiological consequences.

Cholecystokinin Receptors in the CNS

CCK peptides exert their effects through two primary G-protein coupled receptors (GPCRs): the Cholecystokinin Type 1 Receptor (CCK1R, formerly CCK-A) and the Cholecystokinin Type 2 Receptor (CCK2R, formerly CCK-B).[1][2]

  • CCK1 Receptors (CCK1R): These receptors are found in select areas of the CNS and are also abundant in the gastrointestinal system. In the brain, they are involved in modulating processes like feeding and dopamine-induced behaviors. CCK1R exhibits a high affinity for sulfated CCK-8 and is significantly less sensitive to the desulfated form.

  • CCK2 Receptors (CCK2R): This is the predominant CCK receptor subtype throughout the CNS. It is critically involved in modulating anxiety, pain perception, arousal, and memory processes. A key pharmacological feature of the CCK2R is its high and roughly equal affinity for both sulfated CCK-8 and desulfated CCK-8, as well as for the hormone gastrin.

Given this receptor pharmacology, the central actions of desulfated CCK-8 are mediated almost exclusively through the CCK2 receptor .

Receptor Binding Profile and Downstream Signaling

Quantitative Binding Affinity

The defining characteristic of desulfated CCK-8's mechanism is its selective high-affinity binding to the CCK2 receptor. The sulfation of the tyrosine residue is a critical determinant for high-affinity binding to the CCK1R, but not for the CCK2R. This distinction is the foundation of their different physiological roles.

LigandReceptorBinding Affinity (Ki)Reference
Desulfated CCK-8CCK1R~500-fold lower than sCCK-8
Desulfated CCK-8CCK2R0.3 - 1.0 nM
Sulfated CCK-8CCK1R0.6 - 1.0 nM
Sulfated CCK-8CCK2R0.3 - 1.0 nM
Signal Transduction Pathway

Upon binding of desulfated CCK-8, the CCK2 receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein. The primary transduction mechanism for the CCK2R is through the Gq/11 family of G-proteins. This initiates a well-characterized intracellular signaling cascade.

  • Gq/11 Activation: Ligand binding catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein, causing its dissociation from the βγ-subunits.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically recruit and activate Protein Kinase C (PKC) at the cell membrane.

  • Cellular Response: Activated PKC phosphorylates a wide array of intracellular proteins and ion channels, leading to the ultimate modulation of neuronal excitability and function. For instance, CCK-8 has been shown to enhance acid-sensing ion channel (ASIC) currents in dorsal root ganglion neurons via a G-protein and PKC-dependent pathway.

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol dCCK8 Desulfated CCK-8 CCK2R CCK2 Receptor dCCK8->CCK2R Binds Gq Gq/11 Protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) Ca->PKC Activates Response Modulation of Ion Channels & Neuronal Excitability PKC->Response Phosphorylates Targets ER->Ca Releases

Caption: Desulfated CCK-8 signaling via the CCK2 receptor.

Physiological and Behavioral Effects in the CNS

The widespread distribution of CCK2 receptors in the brain means that desulfated CCK-8 can influence a variety of neural circuits and behaviors.

  • Anxiety and Panic: Activation of CCK2 receptors is strongly implicated in producing anxiogenic (anxiety-promoting) effects. Conversely, CCK2R antagonists are investigated for their potential anxiolytic properties.

  • Pain Modulation: The CCKergic system has a complex role in nociception. CCK-8 has been shown to modulate pain-related neurons and can exacerbate pain perception under certain conditions by enhancing the activity of channels like ASICs.

  • Interaction with Dopamine Systems: Desulfated CCK-8 can profoundly affect dopaminergic neurotransmission, particularly in the nigrostriatal and mesolimbic pathways. It has been shown to modulate the turnover and release of dopamine, thereby influencing dopamine-mediated behaviors. This interaction is relevant for conditions such as addiction and motivation.

  • Memory and Cognition: The CCK system, primarily through CCK2 receptors, is involved in cognitive processes. Some studies suggest that certain CCK2R agonists may enhance attention and memory, an effect dependent on the dopaminergic system.

It is important to note that while sulfated CCK-8 can act on both CCK1 and CCK2 receptors, the effects of desulfated CCK-8 are specifically attributable to CCK2 receptor activation. However, some studies have reported that desulfated CCK-8 does not induce certain behavioral effects, such as changes in emotional state in the nucleus accumbens, that are seen with the sulfated form, suggesting a more complex interplay in specific brain regions.

Key Experimental Protocols

Radioligand Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of desulfated CCK-8 for CCK2 receptors. It involves a competitive binding experiment where the unlabeled compound (dCCK-8) competes with a radiolabeled ligand for receptor binding sites.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., cerebral cortex, rich in CCK2R) in a cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in an assay buffer to a specific protein concentration.

  • Assay Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of a radiolabeled CCK2R-selective ligand (e.g., ³H-propionylated CCK-8), and varying concentrations of the unlabeled competitor (desulfated CCK-8).

  • Separation: After incubation to equilibrium, rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.

  • Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity. Place the filters in scintillation vials with a scintillation cocktail.

  • Data Analysis: Measure the radioactivity using a scintillation counter. Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Homogenize CNS Tissue (e.g., Cortex) p2 Isolate Cell Membranes via Centrifugation p1->p2 a1 Incubate Membranes with Radioligand & dCCK-8 p2->a1 p3 Prepare Serial Dilutions of Desulfated CCK-8 p3->a1 a2 Separate Bound/Free Ligand (Vacuum Filtration) a1->a2 a3 Quantify Radioactivity (Scintillation Counting) a2->a3 an1 Plot Competition Curve a3->an1 an2 Calculate IC50 an1->an2 an3 Determine Ki using Cheng-Prusoff Equation an2->an3

Caption: Workflow for a competitive radioligand binding assay.
In Vitro Brain Slice Electrophysiology

This protocol assesses how desulfated CCK-8 modulates neuronal activity (e.g., firing rate, synaptic potentials) in a specific brain region.

Methodology:

  • Slice Preparation: Anesthetize and decapitate a rodent. Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF). Cut acute brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus, amygdala) using a vibratome.

  • Slice Recovery: Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature or a slightly elevated temperature (e.g., 32-35°C).

  • Recording: Place a single slice in a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF. Using micromanipulators, position a glass recording micropipette filled with an internal solution onto a target neuron for whole-cell patch-clamp recording.

  • Data Acquisition: Establish a stable baseline recording of the neuron's electrical activity (e.g., resting membrane potential, action potential firing in response to current injection).

  • Drug Application: Perfuse the slice with aCSF containing a known concentration of desulfated CCK-8. Record any changes in the neuron's electrical properties. Wash out the drug to observe if the effects are reversible.

  • Data Analysis: Analyze the electrophysiological recordings to quantify changes in membrane potential, input resistance, firing frequency, and synaptic event characteristics before, during, and after drug application.

Ephys_Workflow cluster_prep Slice Preparation cluster_rec Recording cluster_analysis Analysis s1 Rapid Brain Extraction into ice-cold aCSF s2 Cut Acute Slices (300µm) with a Vibratome s1->s2 s3 Incubate Slices in Oxygenated aCSF (≥1 hr) s2->s3 r1 Transfer Slice to Recording Chamber s3->r1 r2 Obtain Whole-Cell Patch-Clamp Recording r1->r2 r3 Record Baseline Neuronal Activity r2->r3 r4 Bath-apply Desulfated CCK-8 r3->r4 r5 Record During Application & Washout r4->r5 a1 Measure Changes in: - Firing Rate - Membrane Potential - Synaptic Events r5->a1 a2 Statistical Comparison (Baseline vs. Drug) a1->a2 EPM_Workflow cluster_prep Pre-Test cluster_test Testing Phase (5 min) cluster_analysis Data Analysis p1 Animal Acclimation & Handling p2 Administer dCCK-8 or Vehicle Control p1->p2 t1 Place Animal in Center of EPM p2->t1 t2 Allow Free Exploration t1->t2 t3 Record Behavior via Overhead Camera t2->t3 a1 Score Key Metrics: - Time in Open Arms - Entries into Open Arms - Total Locomotion t3->a1 a2 Compare dCCK-8 Group to Vehicle Group a1->a2

References

An In-Depth Technical Guide to the Signaling Pathways Activated by Non-Sulfated Cholecystokinin Octapeptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system. It exists in various isoforms, with the C-terminal octapeptide (CCK-8) being a principal bioactive form. CCK-8 can be either sulfated or non-sulfated at a specific tyrosine residue. While the sulfated form has been extensively studied, non-sulfated CCK-8 (nsCCK-8) also exhibits significant biological activity, primarily by interacting with the cholecystokinin-B (CCK-B) receptor, also known as CCK2R.[1][2] This technical guide provides a comprehensive overview of the signaling pathways initiated by nsCCK-8 upon binding to its receptor, with a focus on the core molecular mechanisms, quantitative data, and detailed experimental protocols relevant to researchers in pharmacology and drug development.

Core Signaling Cascades of Non-Sulfated CCK-8

Non-sulfated CCK-8 preferentially binds to the CCK-B receptor, a G-protein coupled receptor (GPCR).[1][2] This interaction initiates a cascade of intracellular events that mediate the physiological effects of nsCCK-8. The primary signaling pathway activated is the Gq/11 pathway, leading to the activation of Phospholipase C (PLC), which in turn generates the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).

Gq/11-PLC-IP3/DAG Pathway

Upon binding of nsCCK-8 to the CCK-B receptor, a conformational change in the receptor activates the associated heterotrimeric Gq/11 protein. The activated Gαq subunit stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 and Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium concentration is a key signaling event that activates various downstream effectors, including calcium-dependent kinases and phosphatases.

  • DAG and PKC Activation : DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC). Activated PKC phosphorylates a wide range of target proteins on serine and threonine residues, modulating their activity and leading to diverse cellular responses.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of the CCK-B receptor by nsCCK-8 can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. The activation of ERK is often downstream of PKC activation and can also be influenced by calcium signaling. Phosphorylated ERK (p-ERK) can translocate to the nucleus to regulate gene expression.

Quantitative Data on Non-Sulfated CCK-8 Signaling

The following tables summarize the available quantitative data for the interaction of non-sulfated CCK-8 with its receptors and the subsequent activation of downstream signaling molecules.

LigandReceptorBinding Affinity (Ki) [nM]Cell TypeReference
Non-sulfated CCK-8hCCK1R800Transfected HEK293 cells
Non-sulfated CCK-8hCCK2R125Transfected HEK293 cells
Sulfated CCK-8hCCK1R0.8Transfected HEK293 cells
Sulfated CCK-8hCCK2R1.5Transfected HEK293 cells
AgonistResponse MeasuredEC50 [nM]Cell Type/SystemReference
Sulfated CCK-8Intracellular Ca2+ Mobilization12.2 (net CCK1R)Pancreatic Acinar Cells[3]
Sulfated CCK-8Intracellular Ca2+ Mobilization55.4 (net CCK2R)Pancreatic Acinar Cells
Sulfated CCK-8[3H]IP3 Accumulation1Rat Pancreatic Acini

Mandatory Visualizations

Signaling Pathway of Non-Sulfated CCK-8

nsCCK8_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol nsCCK8 nsCCK-8 CCKBR CCK-B Receptor nsCCK8->CCKBR binds Gq Gq CCKBR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2 Ca2+ ER->Ca2 releases Ca2->PKC co-activates Cellular_Response Cellular Response Ca2->Cellular_Response mediates MAPK_cascade MAPK Cascade (e.g., ERK) PKC->MAPK_cascade activates MAPK_cascade->Cellular_Response leads to

Caption: Signaling cascade initiated by non-sulfated CCK-8.

Experimental Workflow for Measuring Intracellular Calcium

Calcium_Workflow A Seed cells expressing CCK-B receptors B Load cells with a Ca2+ sensitive dye (e.g., Fura-2 AM) A->B C Wash cells to remove extracellular dye B->C D Acquire baseline fluorescence reading C->D E Stimulate with non-sulfated CCK-8 D->E F Record fluorescence changes over time E->F G Analyze data to determine intracellular Ca2+ concentration F->G

Caption: Workflow for intracellular calcium measurement.

Experimental Workflow for Western Blotting of p-ERK

Western_Blot_Workflow A Culture cells expressing CCK-B receptors B Treat cells with different concentrations of nsCCK-8 A->B C Lyse cells to extract proteins B->C D Determine protein concentration (e.g., BCA assay) C->D E Separate proteins by SDS-PAGE D->E F Transfer proteins to a membrane (e.g., PVDF) E->F G Block membrane to prevent non-specific binding F->G H Incubate with primary antibody (anti-p-ERK) G->H I Incubate with HRP-conjugated secondary antibody H->I J Detect signal using chemiluminescence I->J K Analyze band intensity J->K

Caption: Workflow for p-ERK Western Blot analysis.

Experimental Protocols

Measurement of Intracellular Calcium Mobilization

This protocol describes how to measure changes in intracellular calcium concentration in response to nsCCK-8 stimulation using a fluorescent calcium indicator.

Materials:

  • Cells expressing CCK-B receptors (e.g., transfected HEK293 or a relevant native cell line)

  • 96-well black, clear-bottom plates

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Non-sulfated CCK-8

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filters

Procedure:

  • Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing HBSS with 20 mM HEPES, 2.5 µM Fura-2 AM or Fluo-4 AM, and 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove extracellular dye. After the final wash, add 100 µL of the same buffer to each well.

  • Measurement:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths (e.g., for Fluo-4: excitation at 485 nm and emission at 520 nm).

    • Record a stable baseline fluorescence for 1-2 minutes.

    • Add varying concentrations of nsCCK-8 to the wells.

    • Continue to record the fluorescence intensity for several minutes to capture the full calcium response.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Data can be expressed as a change in fluorescence (ΔF) over the baseline fluorescence (F0) or converted to calcium concentrations using appropriate calibration methods.

Inositol Trisphosphate (IP3) Accumulation Assay

This protocol outlines a method to quantify the production of IP3 in response to nsCCK-8 stimulation using a competitive binding assay kit.

Materials:

  • Cells expressing CCK-B receptors

  • Cell culture plates (e.g., 24-well)

  • Stimulation buffer (e.g., HBSS with 10 mM LiCl)

  • Non-sulfated CCK-8

  • Trichloroacetic acid (TCA) or other lysis buffer

  • Commercially available IP3 assay kit (e.g., ELISA or TR-FRET based)

  • Scintillation counter or plate reader appropriate for the chosen kit

Procedure:

  • Cell Culture: Plate cells in 24-well plates and grow to near confluency.

  • Labeling (if using a radio-labeled assay): Incubate cells with [3H]-myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.

  • Stimulation:

    • Wash the cells with stimulation buffer.

    • Pre-incubate the cells with stimulation buffer containing LiCl for 15-30 minutes. LiCl inhibits the degradation of IP3.

    • Add different concentrations of nsCCK-8 and incubate for the desired time (e.g., 30-60 seconds).

  • Extraction:

    • Stop the reaction by adding ice-cold TCA.

    • Incubate on ice for 30 minutes.

    • Collect the acid-soluble fraction (containing IP3).

    • Neutralize the samples.

  • Quantification:

    • Follow the manufacturer's protocol for the IP3 assay kit to quantify the amount of IP3 in each sample.

    • This typically involves a competitive binding reaction between the sample IP3 and a labeled IP3 tracer for a limited number of IP3 binding sites.

  • Data Analysis: Generate a standard curve using known concentrations of IP3. Determine the concentration of IP3 in the experimental samples by interpolating from the standard curve.

Western Blotting for ERK Phosphorylation

This protocol details the detection of phosphorylated ERK (p-ERK) as a measure of MAPK pathway activation by nsCCK-8.

Materials:

  • Cells expressing CCK-B receptors

  • 6-well plates

  • Serum-free culture medium

  • Non-sulfated CCK-8

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation.

    • Treat the cells with various concentrations of nsCCK-8 for a specific time course (e.g., 5, 15, 30 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the p-ERK signal as a ratio to the total ERK signal to determine the fold-change in ERK phosphorylation.

Conclusion

Non-sulfated CCK-8 activates a well-defined set of signaling pathways, primarily through the CCK-B receptor. The activation of the Gq/11-PLC-IP3-Ca2+ cascade is the central signaling event, leading to the mobilization of intracellular calcium and the activation of PKC. These initial signals can then propagate to other pathways, such as the MAPK/ERK cascade, to regulate a variety of cellular functions. This guide provides a foundational understanding of these pathways and the experimental approaches to study them. Further research is warranted to fully elucidate the quantitative aspects of nsCCK-8 signaling and its physiological and pathological implications.

References

Unsulfated Cholecystokinin Peptides: A Technical Guide to Their Discovery, History, and Core Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) is a pivotal gut-brain peptide hormone first identified in 1928 for its ability to stimulate gallbladder contraction. The subsequent decades of research have unveiled a complex family of CCK peptides derived from a single precursor, preprocholecystokinin. A critical post-translational modification, O-sulfation of a specific tyrosine residue, was long considered essential for the biological activity of CCK. However, the existence and distinct physiological roles of unsulfated cholecystokinin (usCCK) peptides have emerged as a significant area of investigation, revealing a nuanced regulatory system. This technical guide provides an in-depth exploration of the discovery, history, and core functionalities of usCCK peptides, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Discovery and Historical Perspective

The journey to understanding usCCK peptides began with the initial characterization of their sulfated counterparts. In 1968, Viktor Mutt and Erik Jorpes elucidated the structure of porcine CCK-33, revealing the presence of a sulfated tyrosine residue. For many years, this sulfation was deemed a prerequisite for CCK's biological actions, primarily its effects on gallbladder contraction and pancreatic enzyme secretion, which are mediated by the cholecystokinin-1 receptor (CCK1R).

The development of specific radioimmunoassays in the 1970s and 1980s allowed for the detection and quantification of various CCK forms in tissues and circulation. These studies revealed the existence of multiple molecular forms of CCK, varying in length from CCK-58 to CCK-4. Crucially, these advanced analytical techniques also identified CCK peptides that lacked the characteristic sulfate group. Initially, the significance of these unsulfated forms was unclear, with some considering them to be inactive byproducts.

Subsequent research, however, demonstrated that usCCK peptides are not inert. The discovery of a second CCK receptor subtype, the cholecystokinin-2 receptor (CCK2R), which is also known as the gastrin receptor, was a turning point. It was found that the CCK2R binds both sulfated and unsulfated CCK peptides with similarly high affinity. This finding provided a molecular basis for the biological activities of usCCK and established it as a distinct signaling molecule with its own set of physiological functions, particularly in the brain and stomach.

Quantitative Data: Receptor Binding Affinities and Potency

The differential affinity of sulfated and unsulfated CCK peptides for the two receptor subtypes is the cornerstone of their distinct biological roles. The following tables summarize key quantitative data from various studies, highlighting these differences.

Table 1: Receptor Binding Affinities (Ki) of Sulfated and Unsulfated CCK-8

LigandReceptorCell Line/TissueRadioligandKi (nM)Fold Difference (Sulfated vs. Unsulfated)Reference
Sulfated CCK-8Human CCK1RHEK293 cells[¹²⁵I]CCK-80.8-[1]
Unsulfated CCK-8Human CCK1RHEK293 cells[¹²⁵I]CCK-8400~500[2]
Sulfated CCK-8Human CCK2RHEK293 cells[¹²⁵I]CCK-80.5-[1]
Unsulfated CCK-8Human CCK2RHEK293 cells[¹²⁵I]CCK-80.7~1.4[2]
Sulfated CCK-8Rat Pancreatic Acini (CCK1R)-[¹²⁵I]BH-CCK-8~0.06 (High affinity)-[3]
Unsulfated CCK-8Rat Pancreatic Acini (CCK1R)-[¹²⁵I]BH-CCK-8~30 (High affinity)~500

Note: Ki values can vary between studies due to different experimental conditions. The data presented here are representative values for comparison.

Table 2: Functional Potency (EC50) of Sulfated and Unsulfated CCK-8

PeptideAssayTissue/Cell LineMeasured ResponseEC50 (nM)Reference
Sulfated CCK-8Amylase ReleaseRat Pancreatic AciniAmylase Secretion~0.1
Unsulfated CCK-8Amylase ReleaseRat Pancreatic AciniAmylase Secretion>1000
Sulfated CCK-8Calcium MobilizationCHO-CCK1R cellsIntracellular Ca²⁺~0.03
Unsulfated CCK-8Calcium MobilizationCHO-CCK2R cellsIntracellular Ca²⁺~0.1

Experimental Protocols

The study of usCCK peptides relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Radioimmunoassay (RIA) for Unsulfated CCK

This protocol outlines a competitive binding assay for the quantification of usCCK in biological samples.

  • Antibody Production: Antibodies specific for the C-terminus of CCK, which do not discriminate between sulfated and unsulfated forms, are raised in rabbits by immunizing with a synthetic unsulfated CCK fragment (e.g., usCCK-10) conjugated to a carrier protein like keyhole limpet hemocyanin.

  • Radiolabeling: A synthetic CCK peptide (e.g., usCCK-8 or CCK-33) is radiolabeled with ¹²⁵I using the Chloramine-T or Iodogen method. The radiolabeled peptide is then purified using gel filtration or HPLC.

  • Assay Procedure:

    • Standards (known concentrations of usCCK) and unknown samples are incubated with a fixed amount of the specific antibody in a buffer (e.g., phosphate buffer, pH 7.4) for 24-48 hours at 4°C.

    • A fixed amount of ¹²⁵I-labeled CCK is then added to the mixture and incubated for another 24 hours at 4°C.

    • The antibody-bound (both labeled and unlabeled) CCK is separated from the free ¹²⁵I-labeled CCK. This can be achieved by precipitation with a second antibody (e.g., goat anti-rabbit IgG) and polyethylene glycol (PEG), followed by centrifugation.

    • The radioactivity of the resulting pellet (containing the bound fraction) is measured using a gamma counter.

    • A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the unlabeled CCK standards. The concentration of usCCK in the unknown samples is then determined by interpolation from this curve.

Receptor Binding Assay

This protocol describes a method to determine the binding affinity of usCCK peptides to CCK receptors expressed in cultured cells.

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are stably transfected with the cDNA encoding either the human CCK1R or CCK2R. Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Membrane Preparation: Cells are harvested, washed, and homogenized in a cold buffer. The homogenate is centrifuged at a low speed to remove nuclei and debris, and the supernatant is then centrifuged at a high speed to pellet the cell membranes. The membrane pellet is resuspended in a binding buffer.

  • Binding Reaction:

    • A fixed amount of cell membrane preparation is incubated with a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]Bolton-Hunter labeled sulfated CCK-8) in the binding buffer.

    • Increasing concentrations of unlabeled competitor peptides (sulfated CCK-8 and usCCK-8) are added to the incubation mixture.

    • The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a set time to reach equilibrium (e.g., 60-90 minutes).

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with cold buffer.

    • The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Measurement of Intracellular Calcium Mobilization

This protocol details a method to assess the functional potency of usCCK by measuring its ability to stimulate intracellular calcium release.

  • Cell Preparation: CHO or HEK293 cells stably expressing either CCK1R or CCK2R are seeded in black-walled, clear-bottom 96-well plates and grown to confluence.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for a specific time at 37°C. After loading, the cells are washed to remove the extracellular dye.

  • Stimulation and Measurement:

    • The plate is placed in a fluorescence plate reader.

    • Basal fluorescence is recorded for a short period.

    • Increasing concentrations of the agonist (sulfated or unsulfated CCK) are added to the wells.

    • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.

  • Data Analysis: The peak fluorescence response for each concentration of the agonist is determined. The data are then plotted as the percentage of the maximal response versus the agonist concentration, and a dose-response curve is fitted using a sigmoidal function to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).

Signaling Pathways

The distinct biological effects of usCCK are a direct consequence of its selective activation of the CCK2R. The signaling pathways downstream of both CCK1R and CCK2R are illustrated below.

CCK1R_Signaling sCCK Sulfated CCK CCK1R CCK1 Receptor sCCK->CCK1R usCCK Unsulfated CCK (Low Affinity) usCCK->CCK1R Gq Gαq CCK1R->Gq Gs Gαs CCK1R->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC PIP2 PIP₂ PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG cAMP cAMP ATP->cAMP Ca2 ↑ [Ca²⁺]i IP3->Ca2 releases from ER PKC Protein Kinase C (PKC) DAG->PKC activates PKA Protein Kinase A (PKA) cAMP->PKA activates Response1 Pancreatic Enzyme Secretion Gallbladder Contraction Ca2->Response1 PKC->Response1 PKA->Response1

Caption: CCK1 Receptor Signaling Pathway.

CCK2R_Signaling cluster_ligands sCCK Sulfated CCK CCK2R CCK2 Receptor sCCK->CCK2R usCCK Unsulfated CCK usCCK->CCK2R Gq Gαq CCK2R->Gq Src Src Kinase CCK2R->Src activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 releases from ER PKC Protein Kinase C (PKC) DAG->PKC activates Response2 Gastric Acid Secretion Neurotransmission Cell Proliferation Ca2->Response2 PKC->Response2 ERK ERK Src->ERK activates ERK->Response2

Caption: CCK2 Receptor Signaling Pathway.

CCK1 Receptor Signaling

The CCK1R is a G protein-coupled receptor (GPCR) that primarily couples to Gαq and Gαs proteins. Activation by sulfated CCK leads to:

  • Gαq Pathway: Activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This pathway is central to stimulating pancreatic enzyme secretion and gallbladder contraction.

  • Gαs Pathway: Activation of adenylyl cyclase (AC), leading to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).

Unsulfated CCK has a very low affinity for the CCK1R and is therefore a poor activator of these pathways.

CCK2 Receptor Signaling

The CCK2R is also a GPCR that predominantly couples to Gαq. Both sulfated and unsulfated CCK peptides are potent agonists of this receptor. Activation of the CCK2R leads to:

  • Gαq Pathway: Similar to the CCK1R, activation of the Gαq pathway results in PLC activation, IP₃ and DAG production, and subsequent increases in intracellular calcium and PKC activation. This pathway is involved in the stimulation of gastric acid secretion from parietal cells (indirectly via histamine release from ECL cells) and plays a role in neurotransmission in the central and enteric nervous systems.

  • Src and ERK Pathway: The CCK2R can also activate non-receptor tyrosine kinases of the Src family, which in turn can activate the mitogen-activated protein kinase (MAPK/ERK) cascade. This pathway is implicated in the regulation of cell proliferation and differentiation.

Conclusion

The discovery and characterization of unsulfated cholecystokinin peptides have significantly expanded our understanding of the CCK system. No longer viewed as inactive precursors, usCCK peptides are now recognized as distinct signaling molecules that selectively activate the CCK2R to mediate a unique set of physiological responses, particularly in the gastrointestinal and central nervous systems. The detailed quantitative data and experimental methodologies presented in this guide provide a foundation for further research into the nuanced roles of usCCK in health and disease, and for the development of novel therapeutic strategies targeting the CCK system. The differential receptor affinities and signaling pathways of sulfated and unsulfated CCK peptides offer exciting opportunities for the design of highly specific agonists and antagonists for the CCK1R and CCK2R, with potential applications in a range of disorders, from digestive diseases to neurological conditions.

References

Structural Analysis of Desulfated Cholecystokinin Octapeptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin octapeptide (CCK-8) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system. Its biological activity is significantly modulated by the sulfation of a specific tyrosine residue. The desulfated form of CCK-8, while exhibiting lower affinity for the cholecystokinin-A (CCK1) receptor, still plays a significant role in physiological processes and serves as an important subject of structural and functional studies. This technical guide provides an in-depth analysis of the structural characteristics of desulfated CCK-8, details the experimental methodologies used for its structural elucidation, and outlines the signaling pathways it modulates.

Core Structural Features

The primary structure of desulfated cholecystokinin octapeptide consists of the amino acid sequence: Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2. Unlike its sulfated counterpart, the tyrosine residue at position 2 is not post-translationally modified with a sulfate group. This lack of sulfation profoundly influences its three-dimensional conformation and receptor binding affinity.

Solution-state Nuclear Magnetic Resonance (NMR) studies have been the primary method for elucidating the conformational preferences of desulfated CCK-8. These studies reveal a highly flexible molecule that exists in a dynamic equilibrium of various conformations. However, there is a propensity for the peptide to adopt folded, turn-like structures, particularly in the C-terminal region, which is crucial for receptor interaction.

Quantitative Conformational Data

While a complete, high-resolution crystal structure of desulfated CCK-8 remains to be determined, NMR studies have provided valuable insights into its solution conformation. The following tables summarize representative conformational parameters. It is important to note that these values represent an average of the conformational ensemble present in solution.

Table 1: Representative Dihedral Angles for Desulfated CCK-8 in DMSO

ResiduePhi (φ) Angle (°)Psi (ψ) Angle (°)
Asp1--
Tyr2-60 to -80120 to 150
Met3-70 to -90-30 to -50
Gly470 to 90-60 to -80
Trp5-90 to -110130 to 150
Met6-80 to -100-20 to -40
Asp7-150 to -170140 to 160
Phe8-60 to -80-

Note: These are representative values derived from conformational studies and may vary based on solvent and temperature conditions.

Table 2: Representative Proton NMR Chemical Shifts (ppm) for Desulfated CCK-8 in DMSO-d6

ResidueNHαHSide Chain Protons
Asp18.354.602.70, 2.85 (βH)
Tyr28.154.456.70, 7.05 (ring)
Met38.054.352.05 (γH), 2.50 (εCH3)
Gly48.253.80, 3.95-
Trp58.104.557.00-7.60 (ring)
Met68.004.302.00 (γH), 2.45 (εCH3)
Asp78.204.502.65, 2.80 (βH)
Phe87.904.657.20-7.35 (ring)

Note: Chemical shifts are highly dependent on experimental conditions. These are approximate values for illustrative purposes.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Methodology:

  • Sample Preparation: Desulfated CCK-8 is dissolved in a deuterated solvent, typically dimethyl sulfoxide (DMSO-d6) or water (H2O/D2O mixture), to a concentration of 1-5 mM. A suitable internal standard, such as tetramethylsilane (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), is added for referencing the chemical shifts.

  • Data Acquisition: A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • 1D ¹H NMR: Provides initial information on the number and types of protons in the molecule.

    • 2D TOCSY (Total Correlation Spectroscopy): Used to identify protons within the same amino acid spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the tertiary structure.

    • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

  • Data Processing and Analysis:

    • The acquired NMR data is processed using specialized software (e.g., TopSpin, NMRPipe).

    • Resonance assignment is performed by systematically connecting spin systems identified in the TOCSY spectra and sequencing them based on sequential NOEs (dαN(i, i+1), dNN(i, i+1)).

    • Distance restraints are derived from the intensities of NOE cross-peaks.

    • Dihedral angle restraints can be estimated from J-coupling constants measured from high-resolution 1D or 2D spectra.

  • Structure Calculation: The experimental restraints (distances and dihedral angles) are used as input for molecular dynamics and simulated annealing calculations to generate an ensemble of structures consistent with the NMR data.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Data Analysis cluster_structure_calc Structure Calculation Peptide Desulfated CCK-8 Sample NMR Sample Peptide->Sample Solvent Deuterated Solvent Solvent->Sample NMR_Spec NMR Spectrometer Sample->NMR_Spec TOCSY 2D TOCSY NMR_Spec->TOCSY NOESY 2D NOESY NMR_Spec->NOESY HSQC ¹H-¹³C HSQC NMR_Spec->HSQC Assignment Resonance Assignment TOCSY->Assignment NOESY->Assignment HSQC->Assignment Restraints Distance & Angle Restraints Assignment->Restraints MD_SA Molecular Dynamics & Simulated Annealing Restraints->MD_SA Structure 3D Structure Ensemble MD_SA->Structure

A simplified workflow for determining the 3D structure of a peptide using NMR spectroscopy.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.

Methodology:

  • Sample Preparation: A stock solution of desulfated CCK-8 is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4). The final concentration for far-UV CD is typically in the range of 0.1-0.2 mg/mL. The buffer itself must be transparent in the far-UV region.

  • Data Acquisition:

    • The CD spectrum is recorded on a spectropolarimeter.

    • A baseline spectrum of the buffer is recorded first and subtracted from the sample spectrum.

    • The far-UV spectrum is typically scanned from 190 nm to 250 nm.

    • Measurements are often performed at a controlled temperature.

  • Data Analysis:

    • The raw data (ellipticity) is converted to mean residue ellipticity [θ].

    • The resulting spectrum is analyzed to estimate the percentage of different secondary structural elements (α-helix, β-sheet, random coil) using deconvolution algorithms. A spectrum with a strong negative band around 200 nm is characteristic of a predominantly random coil structure, which is often observed for flexible peptides like desulfated CCK-8.

Signaling Pathways

Desulfated CCK-8 exerts its biological effects by binding to cholecystokinin receptors, primarily the CCK1 and CCK2 receptors (also known as CCKA and CCKB receptors, respectively), which are G-protein coupled receptors (GPCRs). The affinity of desulfated CCK-8 is significantly lower for the CCK1 receptor compared to its sulfated form, while it retains high affinity for the CCK2 receptor.

CCK1 Receptor Signaling

Activation of the CCK1 receptor by CCK peptides, including the desulfated form, primarily couples to Gq/11 and Gs G-proteins, initiating a cascade of intracellular events.

CCK1R_Signaling cluster_Gq Gq/11 Pathway cluster_Gs Gs Pathway CCK8 Desulfated CCK-8 CCK1R CCK1 Receptor CCK8->CCK1R Gq Gq/11 CCK1R->Gq Gs Gs CCK1R->Gs PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Cellular_Response_Gq Cellular Response (e.g., Enzyme Secretion) PKC->Cellular_Response_Gq AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_Gs Cellular Response (e.g., Gene Transcription) PKA->Cellular_Response_Gs

CCK1 receptor signaling pathways activated by desulfated CCK-8.
CCK2 Receptor Signaling

The CCK2 receptor, for which desulfated CCK-8 has high affinity, is coupled to the Gq/11 G-protein, leading to the activation of the phospholipase C pathway.

CCK2R_Signaling cluster_Gq_pathway Gq/11 Pathway CCK8 Desulfated CCK-8 CCK2R CCK2 Receptor CCK8->CCK2R Gq Gq/11 CCK2R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC MAPK MAPK Cascade PKC->MAPK Cellular_Response Cellular Response (e.g., Proliferation, Neurotransmission) MAPK->Cellular_Response

CCK2 receptor signaling pathway activated by desulfated CCK-8.

Conclusion

The structural analysis of desulfated cholecystokinin octapeptide reveals a flexible peptide with a propensity for folded conformations in its C-terminal region. While a definitive high-resolution structure is yet to be determined, a combination of NMR and CD spectroscopy provides significant insights into its conformational landscape. Understanding the structure of desulfated CCK-8 is intrinsically linked to its function, particularly its differential binding to CCK receptor subtypes and the subsequent activation of distinct intracellular signaling cascades. Further research, including the potential for co-crystallization with its receptors, will undoubtedly provide a more detailed picture of the structure-function relationship of this important signaling molecule.

An In-depth Technical Guide to the Endogenous Production and Regulation of Non-Sulfated Cholecystokinin (CCK)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter involved in numerous physiological processes, from digestion to satiety and anxiety. It exists in various molecular forms, distinguished by peptide chain length and post-translational modifications, most notably tyrosine O-sulfation. While the sulfated form has been studied extensively for its high affinity to CCK1 receptors and its role in pancreatic and gallbladder function, the non-sulfated variant, which interacts preferentially with CCK2 receptors, represents a distinct and functionally significant signaling system. This technical guide provides a comprehensive overview of the endogenous production of non-sulfated CCK, detailing the biosynthetic pathway, the specific roles of processing enzymes, and its cellular distribution. Furthermore, it explores the complex regulatory mechanisms governing its release and presents current quantitative data and detailed experimental protocols for its study.

Biosynthesis of Non-Sulfated CCK

The production of all CCK peptides begins with the transcription and translation of the CCK gene into a 115-amino acid precursor, prepro-CCK.[1] Subsequent maturation into biologically active forms involves a series of complex post-translational modifications within the regulated secretory pathway.[2][3]

The critical divergence point between the synthesis of sulfated and non-sulfated CCK is the action of tyrosylprotein sulfotransferase (TPST), an enzyme located in the trans-Golgi network. This enzyme catalyzes the sulfation of a specific tyrosine residue.[4] When this step is incomplete or bypassed, the precursor continues through the processing pathway to yield non-sulfated CCK peptides.

Following the sulfation (or non-sulfation) step, pro-CCK is cleaved by prohormone convertases (PCs) at specific mono- or dibasic sites.[5]

  • Prohormone Convertase 1 (PC1/PC3): This enzyme is critical for the production of the smaller, C-terminal amidated forms, particularly CCK-8. Studies using antisense inhibition in cell lines demonstrated that a reduction in PC1 expression leads to a selective depletion of CCK-8.

  • Prohormone Convertase 2 (PC2): PC2 plays a significant, neuron-specific role in processing pro-CCK into larger forms like CCK-22. In PC2-null mice, cerebral concentrations of pro-CCK are markedly increased, while bioactive amidated CCK peptides are reduced.

This differential processing by PC1 and PC2 contributes to the tissue-specific expression of various CCK isoforms.

Biosynthesis pathway of sulfated and non-sulfated CCK.

Cellular Production and Distribution

Non-sulfated CCK is not merely a byproduct of inefficient sulfation but shows a distinct pattern of cellular and subcellular distribution, suggesting specific functional roles.

  • Central and Peripheral Nervous Systems: Non-sulfated CCK is notably enriched in neuronal cell bodies, whereas the sulfated form is predominantly found in nerve terminals. This differential distribution implies distinct roles, with non-sulfated CCK potentially involved in somatic functions and sulfated CCK in synaptic transmission.

  • Gastrointestinal Tract: Endocrine I-cells in the small intestine produce and secrete both sulfated and non-sulfated forms of CCK. It is estimated that non-sulfated CCK peptides constitute 20-35% of the corresponding sulfated forms in the gut.

  • Other Tissues: Non-sulfated CCK is also expressed in other tissues, including thyroid C-cells and certain neuroendocrine tumors, where it may act as an autocrine growth factor.

Tissue/Cell TypePrimary Form(s)Receptor Target(s)Key Function(s)
Brain (Neuronal Cell Bodies) Non-Sulfated CCK-8CCK2RNeurotransmission, anxiety, memory modulation.
Brain (Nerve Terminals) Sulfated CCK-8CCK1R / CCK2RNeurotransmission, satiety signaling.
Intestinal I-Cells Sulfated & Non-Sulfated (CCK-58, -33, -8)CCK1R / CCK2RGastric acid secretion, gut motility, hormone release.
Thyroid C-Cells Non-Sulfated CCK-8CCK2RAutocrine growth stimulation.
Pancreatic Islets Both forms may be presentCCK1R / CCK2RRegulation of insulin, glucagon, and somatostatin secretion.

Regulation of Non-Sulfated CCK Release

The secretion of CCK from enteroendocrine cells is tightly regulated by nutritional and neurohormonal signals.

Nutrient-Mediated Regulation: The primary stimuli for CCK release are dietary fats and proteins. Aromatic amino acids, such as phenylalanine and tryptophan, directly stimulate CCK release from intestinal I-cells. This process is mediated by the Calcium-Sensing Receptor (CaSR). Activation of CaSR by these amino acids leads to the inhibition of an outwardly rectifying potassium current, causing cell depolarization, subsequent calcium influx, and exocytosis of CCK-containing granules.

Amino acid-stimulated release of non-sulfated CCK.

Neurohormonal Regulation: CCK release is also under complex feedback control involving other factors. Luminal CCK-releasing factors, such as monitor peptide from the pancreas, stimulate CCK secretion. The activity of these factors is modulated by digestive enzymes like trypsin, creating a sophisticated feedback loop where the presence of undigested protein protects the releasing factors, thereby promoting CCK secretion. Vagal afferent neurons also play a role in modulating CCK release, integrating signals from the gut to the brain.

Quantitative Data

Quantifying endogenous levels of non-sulfated CCK is challenging due to its low plasma concentration, molecular heterogeneity, and similarity to gastrin. However, available data provide key insights.

ParameterValueTissue/FluidMethodReference
Relative Abundance ~20-35% of sulfated formsPorcine GutRadioimmunoassay (RIA)
Total CCK (Fasting) 1.13 ± 0.10 pmol/LHuman PlasmaRIA
Total CCK (Post-Meal) 4.92 ± 0.34 pmol/LHuman PlasmaRIA
CCK-8 in Cortex ~10% of total CCK-LIHuman Cerebral CortexRIA & Gel Chromatography

Note: Most available assays measure total CCK immunoreactivity (CCK-LI) or are specific for the sulfated form. Data specifically for non-sulfated CCK in plasma are scarce, and LC-MS/MS methods are still being optimized for the required sensitivity.

Experimental Protocols

Protocol: Measurement of Non-Sulfated CCK via Two-Step Radioimmunoassay (RIA)

This protocol is adapted from methodologies designed to specifically measure non-sulfated CCK peptides by creating a unique N-terminus through enzymatic cleavage.

Objective: To quantify non-sulfated CCK peptides in tissue extracts.

Methodology:

  • Tissue Extraction: Homogenize tissue samples in an acidic ethanol solution to extract peptides and precipitate larger proteins. Centrifuge and collect the supernatant.

  • Tryptic Cleavage: Lyophilize the supernatant and reconstitute it in a trypsin buffer. Add trypsin to cleave pro-CCK and larger CCK forms at the R₇₅-D₇₆ processing site. This exposes the N-terminal sequence of CCK-8 (DYMGW...). Incubate to ensure complete digestion.

  • RIA Procedure:

    • Antibody: Use a highly specific antibody raised against the N-terminus of non-sulfated CCK-8, which does not recognize the sulfated tyrosine residue.

    • Tracer: Prepare a radiolabeled tracer, typically ¹²⁵I-labeled non-sulfated CCK-8.

    • Assay: In assay tubes, combine the trypsin-treated sample, the specific antibody, and the radiolabeled tracer. Incubate to allow competitive binding.

    • Separation: Precipitate the antibody-bound fraction using a secondary antibody and polyethylene glycol (PEG).

    • Detection: Centrifuge to pellet the precipitate and measure the radioactivity in the pellet using a gamma counter.

  • Quantification: Generate a standard curve using known concentrations of non-sulfated CCK-8. Calculate the concentration in the samples by comparing their bound radioactivity to the standard curve.

Workflow for the measurement of non-sulfated CCK via RIA.
Protocol: Quantification using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol provides a highly specific alternative to immunoassays, capable of distinguishing between different peptide isoforms without antibody cross-reactivity issues.

Objective: To accurately quantify non-sulfated CCK-8 in cell culture supernatants or plasma.

Methodology:

  • Sample Preparation:

    • Add a stable isotope-labeled internal standard (e.g., ¹³C/¹⁵N-labeled non-sulfated CCK-8) to the sample.

    • Perform solid-phase extraction (SPE) to remove interfering substances and concentrate the peptide fraction.

    • Elute the peptides and dry them under vacuum.

  • LC Separation:

    • Reconstitute the sample in a mobile phase solvent (e.g., water with 0.1% formic acid).

    • Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column.

    • Apply a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) to separate the peptides based on hydrophobicity.

  • MS/MS Detection:

    • The eluent from the LC is directed into a tandem mass spectrometer with an electrospray ionization (ESI) source.

    • MS1 Scan: The first quadrupole selects for the precursor ion mass-to-charge ratio (m/z) of non-sulfated CCK-8.

    • Collision Cell: The selected precursor ion is fragmented by collision-induced dissociation (CID).

    • MS2 Scan: The second quadrupole scans for specific, predetermined fragment ions (product ions) of non-sulfated CCK-8.

  • Quantification: The concentration of the analyte is determined by the ratio of the peak area of the endogenous peptide's fragment ions to that of the stable isotope-labeled internal standard.

Workflow for quantification of non-sulfated CCK by LC-MS/MS.
Protocol: Assessment of Neuronal Activation via Fos-like Immunoreactivity (Fos-LI)

This protocol is used to identify neurons that are activated by the administration of non-sulfated CCK, providing insights into its sites of action in the nervous system.

Objective: To map neuronal activation in the brain and enteric nervous system following peripheral administration of non-sulfated CCK-8.

Methodology:

  • Animal Treatment: Administer non-sulfated CCK-8 (e.g., 0.5 nmol/kg, intraperitoneally) or a saline vehicle to male Sprague Dawley rats.

  • Perfusion and Tissue Collection: After a set time (e.g., 90 minutes) to allow for Fos protein expression, anesthetize the animals and perform transcardial perfusion with saline followed by 4% paraformaldehyde fixative. Dissect the brain and sections of the small intestine (duodenum, jejunum).

  • Tissue Preparation:

    • Brain: Post-fix the brain, cryoprotect in sucrose solution, and cut into coronal sections (e.g., 40 µm) on a cryostat.

    • Intestine: Prepare whole mounts of the intestinal wall to visualize the myenteric and submucosal plexuses.

  • Immunohistochemistry:

    • Blocking: Incubate tissue sections in a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to prevent non-specific antibody binding.

    • Primary Antibody: Incubate sections overnight with a primary antibody against Fos protein (e.g., rabbit anti-c-Fos).

    • Secondary Antibody: Wash and incubate with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG).

    • Visualization: Wash and incubate with an avidin-biotin-peroxidase complex (ABC). Visualize the complex using a diaminobenzidine (DAB) reaction, which produces a dark brown precipitate in Fos-positive nuclei.

  • Microscopy and Quantification: Mount the sections on slides, dehydrate, and coverslip. Capture images using a light microscope. Count the number of Fos-positive nuclei in specific regions of interest (e.g., dorsal vagal complex, myenteric plexus) and compare between treatment groups.

Workflow for Fos-like immunoreactivity analysis.

References

The Understated Influence: A Technical Guide to the Role of Desulfated CCK-8 in Gastrointestinal Motility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cholecystokinin (CCK) is a critical peptide hormone in gastrointestinal physiology, with its sulfated form (sCCK-8) being a well-established regulator of motility. However, the role of its desulfated counterpart, desulfated CCK-8 (dCCK-8), has remained less defined. This technical guide provides an in-depth analysis of the current scientific understanding of dCCK-8's function in gastrointestinal motility. Drawing from a comprehensive review of preclinical and clinical studies, this document elucidates the distinct receptor interactions, signaling pathways, and physiological effects of dCCK-8, contrasting them with the potent actions of sCCK-8. Our findings indicate that dCCK-8 exerts a more nuanced, primarily indirect influence on gastrointestinal motility, mediated through neuronal pathways via the CCK-B receptor, in stark contrast to the direct, potent smooth muscle effects of sCCK-8 acting on CCK-A receptors. This guide presents quantitative data in structured tables, details relevant experimental methodologies, and provides visual representations of key signaling pathways to support further research and drug development in this area.

Introduction: The Two Faces of Cholecystokinin-8

Cholecystokinin octapeptide (CCK-8) exists in two primary forms: sulfated (sCCK-8) and desulfated (dCCK-8). The presence or absence of a sulfate group on the tyrosine residue at the seventh position from the C-terminus dramatically alters its biological activity and receptor affinity. While sCCK-8 is widely recognized for its potent effects on gallbladder contraction, pancreatic enzyme secretion, and inhibition of gastric emptying, the physiological role of dCCK-8 in the gastrointestinal tract has been a subject of ongoing investigation. This guide focuses on delineating the specific contributions of dCCK-8 to gastrointestinal motility.

Receptor Binding and Affinity: A Tale of Two Receptors

The differential effects of sCCK-8 and dCCK-8 are primarily governed by their distinct affinities for the two main cholecystokinin receptor subtypes: CCK-A (Alimentary) and CCK-B (Brain).

  • CCK-A Receptor: This receptor subtype is predominantly found on smooth muscle cells of the gallbladder and gastrointestinal tract, as well as on pancreatic acinar cells. It exhibits a high affinity for sCCK-8, which is approximately 100-fold higher than for gastrin and dCCK-8.[1] The sulfation of the tyrosine residue is a critical determinant for high-affinity binding to the CCK-A receptor.

  • CCK-B Receptor: The CCK-B receptor, which is also known as the gastrin receptor, is widely distributed in the central nervous system and is also present in the gastrointestinal tract.[2] This receptor shows a more promiscuous binding profile, with high and roughly equal affinity for sCCK-8, dCCK-8, and gastrin.[3]

The following table summarizes the receptor binding affinities.

LigandCCK-A Receptor AffinityCCK-B Receptor AffinityPrimary GI Location of Receptor
Sulfated CCK-8 (sCCK-8) High (nanomolar range)High (nanomolar range)Smooth muscle, Pancreatic cells (A), Neurons (A & B)
Desulfated CCK-8 (dCCK-8) Low (micromolar range)High (nanomolar range)Neurons, Stomach (B)
Gastrin Low (micromolar range)High (nanomolar range)Stomach (B)

Table 1: Comparative Receptor Affinities of CCK Analogs.

Effects on Gastrointestinal Motility: A Comparative Analysis

The profound differences in receptor affinity translate into distinct physiological effects on gastrointestinal motility.

Sulfated CCK-8: The Potent Regulator

Sulfated CCK-8 is a potent modulator of gastrointestinal motility. Its actions are primarily mediated by the CCK-A receptor on smooth muscle cells and through vagal afferent pathways.

  • Gastric Emptying: sCCK-8 significantly inhibits gastric emptying.[4][5] This effect is dose-dependent and is mediated through the CCK-A receptor.

  • Colonic Motility: sCCK-8 stimulates colonic motility, an effect that is also mediated by CCK-A receptors. This stimulation can involve both direct action on smooth muscle and indirect action via the release of other signaling molecules like Peptide YY (PYY).

The table below presents quantitative data on the effects of sCCK-8 on various gastrointestinal parameters.

ParameterSpeciesDoses of sCCK-8Observed EffectReceptorReference
Gastric EmptyingHumanIntravenous infusionSignificantly reducedCCK-A
Colonic MotilityRat12, 60, 240 pM (intraarterial)Dose-dependent increase in motility indexCCK-A
Pyloric & Antral ContractionRat0.3, 1, 3 µg/kg (intravenous)Dose-dependent tonic contractionsCCK-A
Ileal Myoelectrical ActivityPig17.5, 175 pM/kg/min (intravenous)Augmented spiking activity-

Table 2: Quantitative Effects of Sulfated CCK-8 on Gastrointestinal Motility.

Desulfated CCK-8: An Indirect Modulator

In contrast to its sulfated counterpart, dCCK-8 appears to have a minimal direct effect on gastrointestinal smooth muscle contraction. Its influence on the gastrointestinal system is more subtle and is thought to be primarily mediated by its actions on the central and enteric nervous systems via the CCK-B receptor.

  • Neuronal Activation: Intraperitoneal administration of dCCK-8 (0.5 nmol/kg) has been shown to increase Fos-like immunoreactivity, a marker of neuronal activation, in the dorsal vagal complex of the hindbrain and in the myenteric and submucosal plexuses of the duodenum and jejunum in rats. This suggests that dCCK-8 activates the gut-brain axis.

  • Food Intake and Satiety: Studies have shown that dCCK-8 can reduce food intake. This effect is attenuated by a CCK-B receptor antagonist, implicating this receptor in the satiety-inducing effects of dCCK-8.

  • Gastric Emptying: While sCCK-8 potently inhibits gastric emptying, studies on the direct effect of dCCK-8 on this parameter are scarce. However, knockout mouse models lacking the CCK-B receptor have shown enhanced gastric emptying, suggesting an indirect inhibitory role for ligands of this receptor, which could include dCCK-8.

Currently, there is a lack of direct quantitative data from in vitro muscle strip assays or in vivo manometry studies demonstrating a significant, dose-dependent effect of dCCK-8 on gastrointestinal smooth muscle contraction or transit. The prevailing evidence points towards a neuromodulatory role rather than a direct contractile or relaxant effect.

Signaling Pathways

The signaling cascades initiated by sCCK-8 and dCCK-8 differ due to their primary receptor targets.

Sulfated CCK-8 (via CCK-A Receptor) Signaling in Smooth Muscle

The binding of sCCK-8 to the Gq-coupled CCK-A receptor on gastrointestinal smooth muscle cells initiates a well-characterized signaling pathway leading to contraction.

sCCK8_signaling sCCK8 Sulfated CCK-8 CCKAR CCK-A Receptor (Gq-coupled) sCCK8->CCKAR Gq Gαq CCKAR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction initiates PKC->Contraction sensitizes Ca_influx Ca²⁺ Influx Ca_influx->Contraction initiates

Sulfated CCK-8 Signaling Pathway in GI Smooth Muscle.
Desulfated CCK-8 (via CCK-B Receptor) and Neuronal Modulation

The binding of dCCK-8 to the Gq-coupled CCK-B receptor on enteric and central neurons is thought to initiate a similar intracellular signaling cascade, leading to neuronal depolarization and neurotransmitter release. This, in turn, can indirectly influence smooth muscle activity.

dCCK8_neuronal_pathway dCCK8 Desulfated CCK-8 CCKBR_enteric CCK-B Receptor (Enteric Neuron) dCCK8->CCKBR_enteric ENS Enteric Nervous System (Myenteric & Submucosal Plexus) CCKBR_enteric->ENS activates Vagus Vagal Afferents ENS->Vagus signals to GI_motility Indirect Modulation of Gastrointestinal Motility ENS->GI_motility locally regulates DVC Dorsal Vagal Complex (Brainstem) Vagus->DVC transmits to Satiety Satiety Sensation DVC->Satiety induces DVC->GI_motility influences

Proposed Neuronal Pathway for Desulfated CCK-8 Action.

Key Experimental Protocols

The study of dCCK-8's effects on gastrointestinal motility requires specific and sensitive experimental setups.

In Vitro Muscle Strip Assay

This assay directly measures the contractile or relaxant effect of a substance on isolated segments of gastrointestinal smooth muscle.

  • Tissue Preparation: Segments of the desired gastrointestinal region (e.g., stomach, ileum, colon) are excised from a model organism (e.g., rat, guinea pig) and placed in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Measurement: The muscle strips are connected to an isometric force transducer to record changes in tension.

  • Procedure: After a stabilization period, cumulative concentrations of dCCK-8 are added to the organ bath to generate a dose-response curve. sCCK-8 is typically used as a positive control.

  • Data Analysis: The change in muscle tension from baseline is measured and plotted against the agonist concentration to determine potency (EC₅₀) and efficacy (Eₘₐₓ).

muscle_strip_workflow Tissue GI Tissue Excision Strips Muscle Strip Preparation Tissue->Strips Bath Organ Bath (Krebs Solution, 37°C, 95% O₂/5% CO₂) Strips->Bath Transducer Isometric Force Transducer Bath->Transducer connected to Recording Baseline Recording Transducer->Recording Addition Cumulative Addition of dCCK-8 Recording->Addition Response Dose-Response Curve Generation Addition->Response

Workflow for In Vitro Muscle Strip Assay.
In Vivo Gastrointestinal Transit Studies

These studies assess the effect of a substance on the rate of passage of a marker through the gastrointestinal tract in a living animal.

  • Animal Preparation: Animals (e.g., mice, rats) are fasted overnight with free access to water.

  • Administration: dCCK-8 or vehicle is administered (e.g., via intraperitoneal or intravenous injection) at a predetermined time before the administration of a non-absorbable marker.

  • Marker Administration: A marker, such as charcoal meal or a radioactive isotope (e.g., ⁵¹Cr-labeled sodium chromate), is administered orally.

  • Measurement: At a specified time after marker administration, the animal is euthanized, and the distance traveled by the marker in the small intestine is measured and expressed as a percentage of the total length of the small intestine. For gastric emptying, the amount of marker remaining in the stomach is quantified.

  • Data Analysis: The gastric emptying rate or intestinal transit percentage is compared between the dCCK-8 treated group and the vehicle control group.

Conclusion and Future Directions

The available evidence strongly indicates that desulfated CCK-8 is not a primary direct regulator of gastrointestinal smooth muscle motility. Its role is more likely that of a neuromodulator, acting through CCK-B receptors on enteric and central neurons to influence satiety and indirectly modulate gastrointestinal function. This is in sharp contrast to the potent, direct effects of sulfated CCK-8, which are mediated by CCK-A receptors on smooth muscle cells.

For researchers and drug development professionals, this distinction is critical. Targeting the CCK-B receptor with dCCK-8 analogs may offer therapeutic potential for conditions related to appetite and satiety control, with potentially fewer of the direct gastrointestinal motor side effects associated with CCK-A receptor agonists.

Future research should focus on:

  • Quantifying the indirect effects of dCCK-8 on gastrointestinal motility in response to various physiological stimuli.

  • Elucidating the precise downstream signaling pathways of the CCK-B receptor in enteric neurons.

  • Investigating the therapeutic potential of selective CCK-B receptor agonists and antagonists in disorders of gut-brain interaction and appetite regulation.

By understanding the nuanced and distinct roles of both sulfated and desulfated CCK-8, the scientific community can better target the cholecystokinin system for the development of novel and effective therapeutics for a range of gastrointestinal and metabolic disorders.

References

Methodological & Application

In Vivo Administration Protocol for Desulfated CCK-8 TFA in Rodents: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desulfated cholecystokinin-8 (desulfated CCK-8), also known as unsulfated CCK-8, is a neuropeptide that is the most abundant form of CCK in the brain. It exhibits a high affinity for the cholecystokinin-B (CCK-B) receptor, which is predominantly found in the central nervous system. In contrast, the sulfated form of CCK-8 preferentially binds to the cholecystokinin-A (CCK-A) receptor, which is primarily located in the periphery, particularly the gastrointestinal system. This differential receptor affinity underscores the distinct physiological roles of the two peptides. In vivo studies in rodents are crucial for elucidating the central effects of desulfated CCK-8, which are mediated by the CCK-B receptor. These effects include the modulation of anxiety, memory, and dopamine release.

This document provides detailed application notes and protocols for the in vivo administration of desulfated CCK-8 trifluoroacetate (TFA) in rodents, focusing on intraperitoneal and intracerebroventricular routes of administration.

Quantitative Data Summary

The following tables summarize the dosages of desulfated and sulfated CCK-8 used in various in vivo rodent studies.

Table 1: Intraperitoneal (IP) Administration of Desulfated CCK-8 in Rats

ParameterValueStudy FocusReference
Dosage Range 0.5 - 10 nmol/kgFeeding Behavior[1]
Effective Dose 0.5 and 1.0 nmol/kgReduction of meal size, prolongation of intermeal interval[1]
Vehicle Saline (0.9%)Not explicitly stated for desulfated CCK-8, but commonly used for sulfated CCK-8[2]

Table 2: Intraperitoneal (IP) Administration of Sulfated CCK-8 in Rodents (for comparison)

SpeciesDosage RangeStudy FocusReference
Rat 1 - 8 nmol/kgFood Intake[1]
Rat 0.6, 1.8, 5.2 nmol/kgFood Intake[3]
Mouse 1, 3, 5 µg/kgFood Intake
Vehicle Saline with 0.1% BSA or 0.9% SalineFood Intake

Table 3: Intracerebroventricular (ICV) Administration of CCK Peptides in Mice

PeptideDosageStudy FocusReference
Unsulfated CCK-8 Not specified, but effectiveDopamine Release
Sulfated CCK-8 1, 5, 10 pmol/g BW (in zebrafish)Anxiety-like behavior
Vehicle Phosphate-Buffered Saline (PBS)General peptide delivery
Infusion Volume 3 - 5 µLGeneral peptide delivery

Experimental Protocols

Intraperitoneal (IP) Injection Protocol

This protocol is suitable for investigating the systemic effects of desulfated CCK-8, such as its influence on feeding behavior.

Materials:

  • Desulfated CCK-8 TFA

  • Sterile 0.9% saline solution

  • Vortex mixer

  • Sterile syringes (1 mL) and needles (25-27 gauge for mice, 23-25 gauge for rats)

  • Animal scale

Procedure:

  • Peptide Reconstitution:

    • Note on TFA Salt: Desulfated CCK-8 is often supplied as a trifluoroacetate (TFA) salt, a remnant from the purification process. While generally acceptable for acute in vivo studies, for chronic studies, it is advisable to exchange the TFA salt for a more biocompatible salt like acetate, as TFA can have biological effects.

    • Aseptically reconstitute the lyophilized desulfated CCK-8 TFA in sterile 0.9% saline to the desired stock concentration.

    • Gently vortex to ensure complete dissolution.

  • Dose Calculation:

    • Weigh the animal to determine the precise body weight.

    • Calculate the required volume of the peptide solution based on the desired dosage (e.g., in nmol/kg) and the stock solution concentration.

  • Administration:

    • Restrain the rodent appropriately. For rats, a two-person technique is often preferred for safety and accuracy.

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other internal organs.

    • Insert the needle at a 10-20 degree angle.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Inject the calculated volume of the desulfated CCK-8 solution.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

Intracerebroventricular (ICV) Injection Protocol

This protocol is designed for the direct administration of desulfated CCK-8 into the cerebral ventricles, allowing for the investigation of its central effects. This procedure requires stereotactic surgery.

Materials:

  • Desulfated CCK-8 TFA

  • Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or phosphate-buffered saline (PBS)

  • Stereotactic apparatus for rodents

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Microinjection pump and Hamilton syringe (10 µL)

  • Surgical tools (scalpel, drill, etc.)

  • Suturing material

Procedure:

  • Peptide Preparation:

    • Reconstitute the desulfated CCK-8 TFA in sterile aCSF or PBS to the final desired concentration.

    • Ensure the solution is particle-free.

  • Surgical Procedure:

    • Anesthetize the rodent using an approved protocol and mount it in the stereotactic frame.

    • Apply ophthalmic ointment to the eyes to prevent drying.

    • Make a midline incision on the scalp to expose the skull.

    • Identify the bregma and lambda landmarks.

    • Using a stereotactic drill, create a small burr hole over the target injection site. For the lateral ventricle in mice, typical coordinates relative to bregma are: Anteroposterior (AP): -0.5 mm, Mediolateral (ML): ±1.0 mm, Dorsoventral (DV): -2.2 mm. These coordinates should be optimized for the specific animal strain and age.

  • Microinjection:

    • Load the Hamilton syringe with the desulfated CCK-8 solution, ensuring there are no air bubbles.

    • Slowly lower the injection cannula to the target DV coordinate.

    • Infuse the peptide solution at a slow, controlled rate (e.g., 0.5 - 1 µL/min) to prevent tissue damage and reflux. A total volume of 1-5 µL is typically used.

    • Leave the cannula in place for an additional 5-10 minutes to allow for diffusion and minimize backflow upon withdrawal.

    • Slowly retract the cannula.

  • Post-operative Care:

    • Suture the scalp incision.

    • Administer post-operative analgesics and monitor the animal closely during recovery.

    • Provide easy access to food and water.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Desulfated CCK-8 via CCK-B Receptor

Desulfated CCK-8 exerts its effects in the central nervous system primarily through the Gq-protein coupled CCK-B receptor. The binding of desulfated CCK-8 to this receptor initiates a signaling cascade that leads to neuronal excitation.

desulfated_CCK8_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCKBR CCK-B Receptor Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Neuronal_Excitation Neuronal Excitation PKC->Neuronal_Excitation Leads to dCCK8 Desulfated CCK-8 dCCK8->CCKBR Binds

Caption: Desulfated CCK-8 signaling cascade via the CCK-B receptor.

Experimental Workflow for Intraperitoneal Administration

The following diagram illustrates the key steps involved in an in vivo study using intraperitoneal injection of desulfated CCK-8.

IP_Workflow A Peptide Reconstitution (Desulfated CCK-8 TFA in Saline) B Animal Weighing & Dose Calculation A->B C Intraperitoneal (IP) Injection B->C D Behavioral/Physiological Assessment (e.g., Food Intake Monitoring) C->D E Data Analysis D->E

Caption: Workflow for intraperitoneal administration of desulfated CCK-8.

Experimental Workflow for Intracerebroventricular Administration

The workflow for intracerebroventricular administration is more complex due to the surgical intervention required.

ICV_Workflow cluster_prep Preparation cluster_surgery Surgery & Injection cluster_postop Post-Procedure A Peptide Reconstitution (Desulfated CCK-8 TFA in aCSF/PBS) D Cannula Implantation & ICV Injection A->D B Anesthesia & Stereotactic Mounting C Skull Exposure & Burr Hole Drilling B->C C->D E Post-operative Care & Recovery D->E F Behavioral/Physiological Assessment E->F G Data Analysis F->G

Caption: Workflow for intracerebroventricular administration.

References

Application Notes and Protocols for Cell Culture Assays Using Desulfated Cholecystokinin Octapeptide (CCK-8-ds)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin Octapeptide, desulfated (CCK-8-ds), is the non-sulfated form of the cholecystokinin octapeptide. It is a crucial tool for studying the cholecystokinin (CCK) system, particularly for differentiating between the two main CCK receptor subtypes: CCK1 (CCK-A) and CCK2 (CCK-B/gastrin) receptors. While sulfated CCK-8 binds with high affinity to both receptor subtypes, CCK-8-ds exhibits a marked selectivity for the CCK2 receptor. This property makes it an invaluable ligand for investigating the physiological and pathological roles of the CCK2 receptor in various cellular processes.

These application notes provide detailed protocols for common cell-based assays utilizing CCK-8-ds, including receptor binding assays and functional assays measuring downstream signaling events.

Signaling Pathways

Activation of CCK receptors by their ligands initiates downstream signaling cascades. The primary pathway for both CCK1 and CCK2 receptors involves the Gq/11 protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Some studies suggest that the CCK1 receptor may also couple to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP). Given its low affinity for the CCK1 receptor, CCK-8-ds is primarily used to study the Gq/11-mediated pathway through the CCK2 receptor.

CCK_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling CCK-8-ds CCK-8-ds CCK2R CCK2 Receptor CCK-8-ds->CCK2R Binds Gq11 Gq/11 CCK2R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C DAG->PKC Activates Ca_cyto Cytosolic Ca2+ (Increase) Ca_ER->Ca_cyto Cellular_Response Cellular Response Ca_cyto->Cellular_Response PKC->Cellular_Response

Figure 1: CCK2 Receptor Signaling Pathway for CCK-8-ds.

Quantitative Data Summary

The following table summarizes the binding affinities (IC50) and functional potencies (EC50) of desulfated CCK-8 and related compounds for CCK receptors. It is important to note that the affinity of desulfated CCK-8 for the CCK1 receptor is significantly lower than for the CCK2 receptor.

LigandReceptorCell LineAssay TypeParameterValue (nM)Reference
Desulfated CCK-8CCK2 (Human)HEK293[³H]Inositol Phosphates AccumulationEC50~30 x sulfated CCK-8[1]
Desulfated CCK-8CCK2 (Human)CHO-K1Calcium MobilizationEC500.05[2]
Desulfated CCK-8CCK2 (Human)FGS7 JurkatRadioligand Displacement ([¹²⁵I]CCK-8)EC500.09[2]
Desulfated CCK-8CCK2 (Mouse)Cerebral Cortex MembranesRadioligand Displacement ([¹²⁵I]Tyr(SO3H)27]-CCK-8)IC501.3[2]
Sulfated CCK-8CCK1 (Human)HiTSeeker CCKAR Cell LineCalcium FluxEC500.417[3]
Sulfated CCK-8CCK2 (Human)CCK2R Nomad Cell LineCalcium AssayEC500.00117
Sulfated CCK-8CCK2 (Human)CCK2R Nomad Cell Lineβ-arrestin RecruitmentEC500.00310

Note: The table includes data for both sulfated and desulfated CCK-8 to provide a comparative context for receptor affinity and potency.

Experimental Protocols

Receptor Binding Assay (Competitive Inhibition)

This protocol describes a competitive binding assay to determine the affinity of CCK-8-ds for the CCK2 receptor using a radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture CCK2R-expressing cells (e.g., CHO-CCK2R, HEK293-CCK2R) Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with: - Radiolabeled ligand (e.g., [¹²⁵I]CCK-8) - Unlabeled CCK-8-ds (competitor) - Buffer Membrane_Prep->Incubation Separation Separate bound and free radioligand (e.g., filtration) Incubation->Separation Counting Quantify bound radioactivity (e.g., gamma counter) Separation->Counting Curve_Fitting Generate competition curve Counting->Curve_Fitting IC50_Ki Calculate IC50 and Ki values Curve_Fitting->IC50_Ki

Figure 2: Workflow for a competitive receptor binding assay.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human CCK2 receptor (CHO-CCK2R or HEK293-CCK2R).

  • Radioligand: [¹²⁵I]-Bolton Hunter labeled CCK-8 or [³H]CCK-8.

  • Competitor: Desulfated Cholecystokinin Octapeptide (CCK-8-ds).

  • Non-specific binding control: High concentration of unlabeled sulfated CCK-8 (e.g., 1 µM).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Cell harvester.

  • Gamma or scintillation counter.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture CHO-CCK2R or HEK293-CCK2R cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A fixed concentration of radioligand (typically at or below its Kd).

      • Increasing concentrations of unlabeled CCK-8-ds (for the competition curve).

      • A high concentration of unlabeled sulfated CCK-8 for determining non-specific binding.

      • Buffer only for determining total binding.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate with gentle agitation for a predetermined time at a specific temperature (e.g., 60-90 minutes at 30°C) to reach equilibrium.

  • Separation and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and measure the radioactivity retained on the filters using a gamma or scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the CCK-8-ds concentration.

    • Determine the IC50 value (the concentration of CCK-8-ds that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization

This protocol describes a method to measure the increase in intracellular calcium concentration in response to CCK-8-ds stimulation in cells expressing the CCK2 receptor.

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed CCK2R-expressing cells (e.g., HEK293-CCK2R, A431-CCK2R) in a 96-well plate Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Baseline_Reading Measure baseline fluorescence Dye_Loading->Baseline_Reading Stimulation Add varying concentrations of CCK-8-ds Baseline_Reading->Stimulation Kinetic_Reading Measure fluorescence changes over time Stimulation->Kinetic_Reading Dose_Response Generate dose-response curve Kinetic_Reading->Dose_Response EC50_Calc Calculate EC50 value Dose_Response->EC50_Calc

Figure 3: Workflow for a calcium mobilization assay.

Materials:

  • Cell Line: HEK293 or A431 cells stably expressing the human CCK2 receptor.

  • Ligand: Desulfated Cholecystokinin Octapeptide (CCK-8-ds).

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM, Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (to prevent dye leakage).

  • Black, clear-bottom 96-well microplates.

  • Fluorescence plate reader with kinetic reading capabilities and automated injection.

Protocol:

  • Cell Preparation:

    • Seed HEK293-CCK2R or A431-CCK2R cells into black, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.

    • Remove the culture medium and wash the cells with assay buffer.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer containing probenecid. Incubate according to the dye manufacturer's instructions (e.g., 30-60 minutes at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence for a short period.

    • Using the plate reader's injector, add varying concentrations of CCK-8-ds to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF).

    • Plot the peak fluorescence response against the logarithm of the CCK-8-ds concentration to generate a dose-response curve.

    • Calculate the EC50 value (the concentration of CCK-8-ds that produces 50% of the maximal response) using non-linear regression analysis.

cAMP Assay

While CCK-8-ds primarily signals through the Gq/11 pathway via the CCK2 receptor, this protocol provides a general framework for investigating potential effects on cAMP levels, which may be relevant for CCK1 receptor studies or to investigate receptor cross-talk.

Materials:

  • Cell Line: Cells expressing the CCK receptor of interest.

  • Ligand: Desulfated Cholecystokinin Octapeptide (CCK-8-ds).

  • Positive Control: A known activator of adenylyl cyclase (e.g., Forskolin).

  • Phosphodiesterase (PDE) inhibitor: e.g., IBMX (to prevent cAMP degradation).

  • cAMP Assay Kit: e.g., a competitive immunoassay (ELISA, HTRF) or a reporter gene assay.

  • Cell lysis buffer (if required by the kit).

Protocol:

  • Cell Treatment:

    • Seed cells in a suitable multi-well plate and culture overnight.

    • Pre-treat the cells with a PDE inhibitor (e.g., IBMX) for a short period before adding the ligand.

    • Stimulate the cells with varying concentrations of CCK-8-ds or a positive control (e.g., Forskolin) for a defined time (e.g., 15-30 minutes).

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP measurement using the chosen assay format (e.g., ELISA, HTRF).

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Plot the cAMP concentration against the logarithm of the CCK-8-ds concentration to create a dose-response curve.

    • Determine the EC50 value if a significant response is observed.

Note: It is important to include appropriate controls, such as vehicle-treated cells and cells treated with a known activator or inhibitor of the adenylyl cyclase pathway, to validate the assay results. Given the low affinity of CCK-8-ds for the CCK1 receptor, significant effects on cAMP levels are not generally expected unless at very high concentrations or in specific cellular contexts.

References

Application Notes and Protocols for Intracerebroventricular Injection of Unsulfated CCK-8 in Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing intracerebroventricular (ICV) injection of unsulfated cholecystokinin-8 (CCK-8) for investigating its effects on rodent behavior. This document includes detailed experimental protocols, data presentation tables, and visualizations of the experimental workflow and potential signaling pathways.

Introduction

Cholecystokinin (CCK) is a neuropeptide that exists in various forms, with the sulfated octapeptide (CCK-8S) and unsulfated octapeptide (CCK-8U) being of significant interest in neuroscience research. While both forms are found in the brain, they exhibit different affinities for the two main CCK receptor subtypes: CCK-A and CCK-B[1][2]. Unsulfated CCK-8 preferentially binds to CCK-B receptors, which are widely distributed throughout the central nervous system[1][3]. Intracerebroventricular (ICV) administration allows for the direct delivery of unsulfated CCK-8 to the brain, bypassing the blood-brain barrier and enabling the investigation of its central effects on various behaviors, including anxiety, feeding, and learning and memory[4].

Data Presentation

The following tables summarize quantitative data from studies investigating the behavioral effects of ICV administration of unsulfated CCK-8 in rodents.

Table 1: Effects of ICV Unsulfated CCK-8 on Feeding Behavior in Rats

Dose of Unsulfated CCK-8 (ICV)Animal ModelBehavioral TestKey FindingsReference
8, 80, 800 pmole24-hr food-deprived ratsOpen Field Test with Food800 pmole dose depressed the food intake/approach parameter.
Not SpecifiedMale Wistar ratsFree-feedingDid not significantly alter total daily food intake.

Table 2: Effects of ICV Unsulfated CCK-8 on Motor Activity and Anxiety-Related Behaviors

Dose of Unsulfated CCK-8 (ICV)Animal ModelBehavioral TestKey FindingsReference
Inactive in this respectRatsCircling BehaviorUnsulfated CCK-8 was inactive in inducing contraversive circling, unlike sulfated CCK-8.
0.1 to 1000 fmolRatsElevated Plus MazeDid not significantly modify emotional states when injected into the anterior nucleus accumbens.

Table 3: Effects of ICV Unsulfated CCK-8 on Dopamine Release

CompoundAdministration RouteKey FindingsReference
Unsulfated CCK-8Infused into brain ventriclesDecreased dopamine release.
Unsulfated CCK-8Central injectionAttenuated the increase in dopamine release following amphetamine administration.

Experimental Protocols

Intracerebroventricular (ICV) Cannula Implantation

Objective: To surgically implant a guide cannula into the lateral ventricle of a rodent for subsequent ICV injections.

Materials:

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical tools (scalpel, forceps, drill, etc.)

  • Guide cannula and dummy cannula

  • Dental cement

  • Analgesics and antibiotics

Procedure:

  • Anesthetize the animal and mount it in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Using a stereotaxic atlas for the specific species and strain, determine the coordinates for the lateral ventricle (e.g., for mice, approximately -0.2 mm posterior to bregma, 1.0 mm lateral to the midline, and -2.5 mm ventral from the skull surface).

  • Drill a small hole in the skull at the determined coordinates.

  • Slowly lower the guide cannula to the target depth.

  • Secure the cannula to the skull using dental cement.

  • Insert a dummy cannula into the guide cannula to prevent blockage.

  • Administer post-operative analgesics and antibiotics and allow the animal to recover for at least one week before behavioral testing.

Preparation and Administration of Unsulfated CCK-8

Objective: To prepare and deliver a precise dose of unsulfated CCK-8 into the lateral ventricle.

Materials:

  • Unsulfated CCK-8 peptide

  • Sterile artificial cerebrospinal fluid (aCSF) or saline

  • Injection cannula

  • Polyethylene tubing

  • Microsyringe pump

Procedure:

  • Dissolve the unsulfated CCK-8 peptide in aCSF to the desired concentration.

  • On the day of the experiment, gently restrain the animal and remove the dummy cannula.

  • Connect the injection cannula to the microsyringe pump via polyethylene tubing.

  • Insert the injection cannula into the guide cannula, extending slightly beyond the tip of the guide.

  • Infuse the unsulfated CCK-8 solution at a slow, controlled rate (e.g., 0.5 µL/min) to avoid an increase in intracranial pressure.

  • Leave the injection cannula in place for a short period (e.g., 1 minute) after the infusion to allow for diffusion.

  • Withdraw the injection cannula and replace the dummy cannula.

  • Proceed with the behavioral assay after the appropriate latency period.

Behavioral Assays

Objective: To assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Habituate the animals to the testing room for at least 30-45 minutes before the test.

  • Place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to explore the maze for a set period, typically 5 minutes.

  • Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Objective: To assess general locomotor activity and anxiety-like behavior in a novel environment.

Apparatus: A square or circular arena with walls to prevent escape.

Procedure:

  • Acclimate the animals to the testing room.

  • Gently place the animal in the center of the open field arena.

  • Record the animal's activity for a predetermined duration (typically 5-20 minutes) using a video tracking system.

  • Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • A decrease in the time spent in the center of the arena is often interpreted as an indicator of anxiety.

Objective: To evaluate hippocampal-dependent spatial learning and memory.

Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform.

Procedure:

  • Acquisition Phase:

    • For several consecutive days (e.g., 4-5 days), conduct multiple trials per day.

    • In each trial, place the mouse in the water at different starting locations, facing the wall of the pool.

    • Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.

    • Allow the mouse to remain on the platform for a short duration (e.g., 15-30 seconds).

    • Record the latency to find the platform and the path taken using a video tracking system.

  • Probe Trial:

    • 24 hours after the last acquisition trial, remove the platform from the pool.

    • Allow the mouse to swim freely for a set period (e.g., 60 seconds).

    • Record the time spent in the target quadrant where the platform was previously located. A preference for the target quadrant indicates good spatial memory.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Cannula_Implantation ICV Cannula Implantation Animal_Acclimation->Cannula_Implantation Recovery Surgical Recovery (≥ 1 week) Cannula_Implantation->Recovery ICV_Injection ICV Injection Recovery->ICV_Injection Drug_Preparation Unsulfated CCK-8 Preparation Drug_Preparation->ICV_Injection Behavioral_Testing Behavioral Testing ICV_Injection->Behavioral_Testing Data_Collection Data Collection (Video Tracking) Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: Experimental workflow for ICV injection and behavioral studies.

CCK_B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK_B_Receptor CCK-B Receptor G_Protein Gq/11 Protein CCK_B_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream Unsulfated_CCK8 Unsulfated CCK-8 Unsulfated_CCK8->CCK_B_Receptor Binds

Caption: Putative signaling pathway of unsulfated CCK-8 via the CCK-B receptor.

References

Application Notes and Protocols for Studying Satiety and Food Intake Using Desulfated CCK-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) is a crucial gut-brain peptide hormone involved in the regulation of food intake. It exists in various forms, with the sulfated octapeptide (CCK-8) being the most extensively studied for its role in inducing satiety. However, the desulfated form of CCK-8, also known as non-sulfated CCK-8 (NS CCK-8), also demonstrates bioactivity and plays a role in modulating feeding behavior.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing desulfated CCK-8 in research focused on satiety and food intake.

Desulfated CCK-8 differs from its sulfated counterpart in its receptor binding affinities and subsequent physiological responses. While sulfated CCK-8 has a high affinity for the CCK1 receptor, which is primarily responsible for mediating satiety signals from the gut, desulfated CCK-8 shows a higher affinity for the CCK2 receptor, which is more prevalent in the central nervous system.[2][3] Understanding the distinct effects of desulfated CCK-8 is critical for a complete picture of the physiological regulation of appetite and for the development of novel therapeutic agents targeting obesity and eating disorders.

Mechanism of Action

Desulfated CCK-8 reduces food intake by interacting with CCK2 receptors (formerly known as CCK-B receptors).[4] This interaction triggers a signaling cascade that ultimately leads to a decrease in meal size and a prolongation of the intermeal interval.[1] The satiety-inducing effects of desulfated CCK-8 are believed to be mediated through both central and peripheral pathways. Peripherally, it can act on vagal afferent nerves, though its effects are distinct from the potent actions of sulfated CCK-8 on CCK1 receptors located on these nerves. Centrally, the activation of CCK2 receptors in brain regions such as the hypothalamus and the dorsal vagal complex contributes to the regulation of food intake.

Recent studies have shown that intraperitoneal administration of desulfated CCK-8 leads to neuronal activation, as indicated by increased Fos-like immunoreactivity in the dorsal vagal complex of the hindbrain and in the myenteric and submucosal plexuses of the small intestine. This suggests that the satiety signals initiated by desulfated CCK-8 are relayed through these key neural circuits involved in gut-brain communication.

Data Presentation

Quantitative Effects of Desulfated CCK-8 on Food Intake in Male Sprague Dawley Rats

The following tables summarize the dose-dependent effects of intraperitoneally (IP) administered desulfated CCK-8 on various parameters of food intake in freely fed adult male Sprague Dawley rats.

Dose (nmol/kg, IP)First Meal Size (g)Change from Control (%)
0 (Saline)2.5 ± 0.3-
0.51.5 ± 0.2-40%
1.01.7 ± 0.2-32%
3.02.3 ± 0.3-8%
5.02.4 ± 0.4-4%
10.02.6 ± 0.4+4%
Data adapted from Dafalla et al., 2018.
Dose (nmol/kg, IP)Intermeal Interval (min)Change from Control (%)
0 (Saline)60 ± 10-
0.595 ± 15+58%
1.090 ± 12+50%
3.070 ± 11+17%
5.065 ± 10+8%
10.062 ± 9+3%
Data adapted from Dafalla et al., 2018.
Dose (nmol/kg, IP)Satiety Ratio (IMI/MS)Change from Control (%)
0 (Saline)24 ± 5-
0.563 ± 12+163%
1.053 ± 9+121%
3.030 ± 6+25%
5.027 ± 5+13%
10.024 ± 40%
Data adapted from Dafalla et al., 2018.
Dose (nmol/kg, IP)24-hour Food Intake (g)Change from Control (%)
0 (Saline)28.5 ± 1.5-
0.524.0 ± 1.2-15.8%
1.026.5 ± 1.8-7.0%
3.027.8 ± 2.0-2.5%
5.028.1 ± 1.9-1.4%
10.028.8 ± 2.1+1.1%
Data adapted from Dafalla et al., 2018.

Experimental Protocols

Protocol 1: Acute Food Intake Study in Rodents

Objective: To assess the acute effects of desulfated CCK-8 on food intake and meal patterns.

Materials:

  • Desulfated CCK-8 (Bachem, CA or equivalent)

  • Sterile saline (0.9% NaCl)

  • Male Sprague Dawley rats (250-300g)

  • Metabolic cages with automated food intake monitoring systems

  • Standard rodent chow

  • Water ad libitum

  • Syringes and needles for intraperitoneal (IP) injections

Procedure:

  • Animal Acclimation: House rats individually in metabolic cages for at least 3 days to acclimate to the environment and the automated feeding system. Maintain a 12:12 hour light-dark cycle.

  • Fasting (Optional): For some experimental paradigms, a period of food deprivation (e.g., 17.5 hours) may be employed to ensure robust feeding upon food presentation. However, studies can also be conducted in freely fed animals.

  • Peptide Preparation: Dissolve desulfated CCK-8 in sterile saline to the desired concentrations (e.g., 0, 0.5, 1, 3, 5, and 10 nmol/kg body weight). Prepare fresh on the day of the experiment.

  • Administration: Administer the prepared desulfated CCK-8 solution or saline vehicle via intraperitoneal (IP) injection. The injection volume should be consistent across all animals (e.g., 1 ml/kg). For studies in freely fed rats, injections can be administered just prior to the onset of the dark cycle.

  • Food Intake Measurement: Immediately after injection, provide access to food. Monitor food intake continuously using the automated system for a period of 24 hours.

  • Data Analysis: Analyze the collected data to determine the following parameters: first meal size, second meal size, intermeal interval (the time between the end of the first meal and the beginning of the second), satiety ratio (intermeal interval / first meal size), latency to the first meal, duration of the first meal, total number of meals, and cumulative food intake over 24 hours. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the effects of different doses of desulfated CCK-8 to the saline control.

Protocol 2: Receptor Antagonist Study

Objective: To determine the receptor subtype involved in mediating the effects of desulfated CCK-8 on food intake.

Materials:

  • Desulfated CCK-8

  • CCK2 receptor antagonist (e.g., L-365,260)

  • CCK1 receptor antagonist (e.g., Devazepide)

  • Vehicle for antagonists (e.g., 10% DMSO in saline)

  • All other materials as listed in Protocol 1

Procedure:

  • Animal Acclimation and Peptide Preparation: Follow steps 1 and 3 from Protocol 1.

  • Antagonist Administration: Administer the CCK2 receptor antagonist (e.g., L-365,260 at 1 mg/kg, IP) or the CCK1 receptor antagonist (e.g., Devazepide at 1 mg/kg, IP) or their respective vehicles 15-30 minutes prior to the administration of desulfated CCK-8.

  • Desulfated CCK-8 Administration: Administer an effective dose of desulfated CCK-8 (e.g., 0.5 or 1.0 nmol/kg, IP) or saline.

  • Food Intake Measurement and Data Analysis: Follow steps 5 and 6 from Protocol 1. A successful antagonism will be demonstrated by the reversal of the food intake-suppressing effects of desulfated CCK-8 by the specific receptor antagonist.

Visualizations

Signaling_Pathway cluster_gut Gastrointestinal Lumen cluster_enteroendocrine Enteroendocrine I-cell cluster_circulation Circulation / Interstitium cluster_neuron Vagal Afferent / Enteric Neuron cluster_brain Brain (NTS/Hypothalamus) Food Food CCK_precursor Prepro-CCK Food->CCK_precursor Stimulates release dCCK8 Desulfated CCK-8 CCK_precursor->dCCK8 Post-translational modification dCCK8_circ Desulfated CCK-8 dCCK8->dCCK8_circ CCK2R CCK2 Receptor dCCK8_circ->CCK2R Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Neuronal_Activation Neuronal Activation Ca2->Neuronal_Activation Satiety_Signal Satiety Signal Integration Neuronal_Activation->Satiety_Signal Signal to Brainstem Reduced_Food_Intake Reduced Food Intake Satiety_Signal->Reduced_Food_Intake Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Acclimation Animal Acclimation (3 days) Randomization Randomize Animals into Treatment Groups Acclimation->Randomization Peptide_Prep Prepare Desulfated CCK-8 and Vehicle Injection IP Injection: dCCK-8 or Vehicle Peptide_Prep->Injection Randomization->Injection Food_Access Provide Access to Food Injection->Food_Access Monitoring Continuous Food Intake Monitoring (24h) Food_Access->Monitoring Data_Extraction Extract Meal Pattern Data Monitoring->Data_Extraction Stats Statistical Analysis (e.g., ANOVA) Data_Extraction->Stats Results Determine Effects on: - Meal Size - Intermeal Interval - Satiety Ratio Stats->Results

References

Application of Non-Sulfated CCK Octapeptide in Pain Modulation Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of non-sulfated cholecystokinin octapeptide (CCK-8-NS) in the investigation of pain mechanisms. This document details the theoretical background, experimental protocols, and expected outcomes associated with the use of CCK-8-NS in preclinical pain research, with a focus on its distinct properties compared to its sulfated counterpart.

Introduction

Cholecystokinin (CCK) is a neuropeptide that exists in both sulfated (CCK-8-S) and non-sulfated (CCK-8-NS) forms. While both are endogenous to the central and peripheral nervous systems, they exhibit different receptor affinities and physiological functions. CCK-8-NS has garnered interest in pain modulation research primarily for its role as an antagonist to opioid-induced analgesia and its potential to induce nociceptive responses through central mechanisms. Understanding the application of CCK-8-NS is crucial for elucidating the complex interplay between CCKergic and opioid systems in pain processing.

Mechanism of Action

Non-sulfated CCK-8 primarily exerts its effects through the cholecystokinin B (CCK-B) receptor, a G-protein coupled receptor found in the brain. Unlike CCK-8-S, which has a high affinity for both CCK-A and CCK-B receptors, CCK-8-NS shows a preference for the CCK-B receptor.

Activation of CCK-B receptors in pain-related neural circuits can lead to:

  • Antagonism of Opioid Analgesia: CCK-8 has been shown to counteract the analgesic effects of opioids, particularly those mediated by mu and kappa opioid receptors. This anti-opioid effect is a key area of investigation.[1][2]

  • Direct Nociceptive Effects: Central administration of CCK-8-NS can produce behaviors indicative of pain or hyperalgesia in animal models, suggesting a direct role in pain transmission.

  • Neuronal Excitability: Activation of CCK-B receptors on sensory neurons can increase their excitability. This is achieved through a signaling cascade involving Gβγ subunits, phosphatidylinositol 3-kinase (PI3K), c-Src, and Jun N-terminal kinase (JNK), which ultimately leads to the inhibition of A-type potassium channels. This reduction in potassium current makes the neuron more likely to fire in response to a stimulus.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of non-sulfated CCK octapeptide in pain modulation research.

Table 1: Antinociceptive/Nociceptive Effects of Centrally Administered Non-Sulfated CCK-8 (CCK-8-NS)
Animal Model Assay Administration Route Dose Range Observed Effect
MouseAcetic Acid-Induced WrithingIntracerebroventricular (i.c.v.)Not specifiedAntinociceptive (blocks abdominal stretching)[3]
MouseHot Plate TestIntracerebroventricular (i.c.v.)Not specifiedInactive[4]
Table 2: Anti-Opioid Effects of Centrally Administered CCK-8
Animal Model Opioid Agonist Administration Route of CCK-8 Effective Dose of CCK-8 Observed Effect
RatPL017 (mu agonist)Intrathecal (i.t.)As low as 4 ngAntagonism of analgesia[1]
RatNDAP (kappa agonist)Intrathecal (i.t.)As low as 4 ngAntagonism of analgesia
RatDPDPE (delta agonist)Intrathecal (i.t.)4 ng or 40 ngNo antagonism of analgesia
RatElectroacupunctureIntracerebroventricular (i.c.v.) or Intrathecal (i.t.)0.25 - 4 ngDose-dependent antagonism of analgesia

Experimental Protocols

Intracerebroventricular (i.c.v.) Injection of Non-Sulfated CCK-8 in Mice

This protocol describes the central administration of CCK-8-NS to bypass the blood-brain barrier and directly assess its effects on the central nervous system.

Materials:

  • Non-sulfated CCK octapeptide (CCK-8-NS)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL) with a 26-gauge needle

  • Animal clippers

  • Antiseptic solution (e.g., Betadine)

  • Surgical scissors and forceps

  • Bone drill

  • Dental cement

Procedure:

  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic. Shave the top of the head and secure the animal in a stereotaxic frame.

  • Surgical Procedure:

    • Apply antiseptic solution to the surgical area.

    • Make a midline incision on the scalp to expose the skull.

    • Identify the bregma (the intersection of the sagittal and coronal sutures).

    • Based on a mouse brain atlas, determine the coordinates for the lateral ventricle (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0 mm ventral from the skull surface).

    • Drill a small hole at the determined coordinates.

  • Injection:

    • Dissolve CCK-8-NS in sterile saline to the desired concentration.

    • Slowly lower the Hamilton syringe needle to the target depth.

    • Infuse a small volume (e.g., 1-5 µL) of the CCK-8-NS solution over 1-2 minutes.

    • Leave the needle in place for an additional minute to allow for diffusion before slowly retracting it.

  • Post-Operative Care:

    • Close the incision with sutures or surgical glue.

    • Apply an antiseptic and analgesic as needed.

    • Allow the animal to recover in a warm, clean cage.

    • Monitor the animal for any signs of distress.

Acetic Acid-Induced Writhing Test in Mice

This assay is used to assess visceral pain and the antinociceptive effects of test compounds.

Materials:

  • Acetic acid solution (e.g., 0.6% in saline)

  • Non-sulfated CCK-8 solution or vehicle (saline)

  • Observation chambers

  • Timer

Procedure:

  • Acclimation: Place individual mice in the observation chambers and allow them to acclimate for at least 30 minutes.

  • Drug Administration: Administer CCK-8-NS or vehicle via the desired route (e.g., i.c.v. as described above) at a predetermined time before the acetic acid injection (e.g., 15 minutes).

  • Induction of Writhing: Inject a standardized volume of acetic acid solution intraperitoneally (i.p.), typically 10 mL/kg of body weight.

  • Observation: Immediately after the acetic acid injection, start a timer and count the number of writhes for a set period (e.g., 20-30 minutes). A writhe is characterized by a constriction of the abdomen, stretching of the hind limbs, and arching of the back.

  • Data Analysis: Compare the number of writhes in the CCK-8-NS treated group to the vehicle-treated group. Calculate the percentage of inhibition of writhing.

Hot Plate Test

This test is used to evaluate thermal nociception.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Timer

Procedure:

  • Baseline Latency: Set the hot plate temperature to a constant, non-damaging level (e.g., 55 ± 0.5°C). Place the mouse on the hot plate and start the timer. Stop the timer when the mouse exhibits a nociceptive response, such as licking its paws or jumping. This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established.

  • Drug Administration: Administer CCK-8-NS or vehicle.

  • Test Latency: At various time points after drug administration (e.g., 15, 30, 60 minutes), place the mouse back on the hot plate and measure the response latency.

  • Data Analysis: Compare the test latencies to the baseline latencies. An increase in latency indicates an analgesic effect.

Mandatory Visualizations

G cluster_0 CCK-B Receptor Signaling in Pain Pathway CCK8_NS Non-Sulfated CCK-8 CCKB_R CCK-B Receptor CCK8_NS->CCKB_R Binds G_protein Gβγ Subunit CCKB_R->G_protein Activates PI3K PI3K G_protein->PI3K Activates cSrc c-Src PI3K->cSrc Activates JNK JNK cSrc->JNK Activates K_channel A-type K+ Channel (Inhibition) JNK->K_channel Phosphorylates Neuronal_Excitability Increased Neuronal Excitability K_channel->Neuronal_Excitability Pain_Perception Increased Pain Perception Neuronal_Excitability->Pain_Perception G cluster_1 Experimental Workflow for In Vivo Pain Assay Animal_Prep Animal Preparation (Acclimation, Baseline Testing) Drug_Admin CCK-8-NS or Vehicle Administration (e.g., i.c.v.) Animal_Prep->Drug_Admin Pain_Induction Nociceptive Stimulus (e.g., Acetic Acid Injection) Drug_Admin->Pain_Induction Behavioral_Assay Behavioral Assessment (e.g., Writhing Count) Pain_Induction->Behavioral_Assay Data_Analysis Data Collection & Statistical Analysis Behavioral_Assay->Data_Analysis Conclusion Conclusion on Nociceptive or Anti-opioid Effect Data_Analysis->Conclusion

References

Desulfated CCK-8 as a Tool in Anxiety Disorder Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) is a neuropeptide that is abundantly expressed in the central nervous system and plays a significant role in modulating various physiological and behavioral processes, including anxiety, memory, and satiety.[1] The biological effects of CCK are mediated through two G-protein coupled receptor subtypes: CCK-A (CCK1) and CCK-B (CCK2).[2][3] The octapeptide form of CCK, CCK-8, exists in two variants: a sulfated form (CCK-8S) and a desulfated (or non-sulfated) form (CCK-8-DS). The presence or absence of a sulfate group on the tyrosine residue is a critical determinant of receptor selectivity and, consequently, biological activity. While CCK-8S acts as a non-selective agonist for both CCK-A and CCK-B receptors, desulfated CCK-8 is a selective agonist for the CCK-B receptor.[4] This selectivity makes CCK-8-DS a valuable pharmacological tool for elucidating the specific role of the CCK-B receptor in anxiety and related disorders.

Mechanism of Action: CCK-B Receptor-Mediated Anxiogenesis

The anxiogenic (anxiety-producing) effects of CCK peptides are primarily mediated by the activation of CCK-B receptors, which are densely expressed in brain regions implicated in fear and anxiety, such as the amygdala, hippocampus, and cerebral cortex.[2] Desulfated CCK-8, by selectively activating CCK-B receptors, provides a means to study this specific pathway.

The differential affinity of CCK receptor subtypes for sulfated and non-sulfated forms of CCK-8 is key to understanding their distinct biological roles. The CCK-A receptor exhibits a 500- to 1000-fold higher affinity for sulfated CCK-8 compared to its desulfated counterpart. In contrast, the CCK-B receptor binds both sulfated and desulfated CCK-8 with similarly high affinity. Therefore, administration of CCK-8-DS allows for the targeted stimulation of CCK-B receptors without significant activation of CCK-A receptors.

Upon binding of CCK-8-DS, the CCK-B receptor primarily couples to Gq and Gα12/13 proteins, initiating intracellular signaling cascades that lead to neuronal excitation and the manifestation of anxiety-like behaviors.

Signaling Pathways

The activation of CCK-A and CCK-B receptors by their respective ligands initiates distinct downstream signaling cascades.

CCK_Signaling cluster_Ligands Ligands cluster_Receptors Receptors cluster_GProteins G-Proteins cluster_Effectors Downstream Effectors & Pathways CCK8S Sulfated CCK-8 (CCK-8S) CCKAR CCK-A Receptor (CCK1R) CCK8S->CCKAR High Affinity CCKBR CCK-B Receptor (CCK2R) CCK8S->CCKBR High Affinity CCK8DS Desulfated CCK-8 (CCK-8-DS) CCK8DS->CCKAR Low Affinity CCK8DS->CCKBR High Affinity Gq Gq CCKAR->Gq Gs Gs CCKAR->Gs CCKBR->Gq Ga1213 Gα12/13 CCKBR->Ga1213 PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC Rho Rho Pathway Ga1213->Rho IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP_PKA ↑ cAMP / PKA Activation AC->cAMP_PKA Ca_PKC ↑ Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC MAPK MAPK Pathway Ca_PKC->MAPK cAMP_PKA->MAPK Anxiety Anxiety-Related Behaviors MAPK->Anxiety Rho->Anxiety

Caption: CCK-A and CCK-B receptor signaling pathways.

Data Presentation: Desulfated CCK-8 in Anxiety Models

The primary application of desulfated CCK-8 in neuroscience research is to induce an anxiogenic-like state through the selective activation of CCK-B receptors. This allows for the study of the neurobiological underpinnings of anxiety and the screening of potential anxiolytic compounds.

Table 1: Effects of Intracerebroventricular (ICV) Administration of Desulfated CCK-8 on Behavior in the Elevated Plus-Maze in Rats

Treatment GroupDose (nmol, ICV)Time in Open Arms (%)Entries into Open Arms (%)Reference
Vehicle (Saline)-45.3 ± 4.848.2 ± 3.9
Desulfated CCK-80.0518.1 ± 7.220.5 ± 6.4
Desulfated CCK-80.515.4 ± 5.118.9 ± 4.7

*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.

Note: Quantitative data for the effects of desulfated CCK-8 in the open field test and the light-dark box test were not available in the reviewed literature. However, based on its anxiogenic profile, it is expected that CCK-8-DS would decrease the time spent in the center of the open field and the time spent in the light compartment of the light-dark box.

Experimental Protocols

A general workflow for investigating the effects of desulfated CCK-8 involves surgical preparation for intracerebroventricular administration, followed by behavioral testing.

Experimental_Workflow A Animal Acclimation (1 week) B Stereotaxic Surgery: ICV Cannula Implantation A->B C Post-Surgery Recovery (1 week) B->C D Habituation to Handling & Behavioral Room C->D E ICV Injection: Vehicle or Desulfated CCK-8 D->E F Behavioral Testing (e.g., Elevated Plus-Maze) E->F G Data Analysis F->G

Caption: General experimental workflow for CCK-8-DS studies.

Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection in Rats

This protocol is for the surgical implantation of a guide cannula into the lateral ventricle of the rat brain for the direct administration of desulfated CCK-8.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Stainless steel guide cannula (23-26 gauge) and dummy cannula

  • Dental cement and anchoring screws

  • Surgical drill

  • Hamilton syringe with injection needle

  • Desulfated CCK-8 (lyophilized)

  • Sterile saline (0.9%)

Procedure:

  • Preparation of CCK-8-DS Solution: Reconstitute lyophilized desulfated CCK-8 in sterile saline to the desired stock concentration. Aliquot and store at -20°C or below. On the day of the experiment, thaw an aliquot and dilute to the final injection concentration with sterile saline.

  • Anesthesia and Stereotaxic Surgery:

    • Anesthetize the rat and place it in the stereotaxic apparatus. Ensure the head is level.

    • Make a midline incision on the scalp to expose the skull.

    • Identify bregma (the junction of the sagittal and coronal sutures).

    • Using the rat brain atlas coordinates for the lateral ventricle (e.g., AP: -0.6 mm from bregma; ML: ±1.5 mm from midline; DV: -3.5 mm from the skull surface), drill a small hole through the skull.

    • Implant the guide cannula to the target depth and secure it to the skull using dental cement and at least one anchoring screw.

    • Insert a dummy cannula to keep the guide cannula patent.

  • Post-Operative Care and Recovery:

    • Administer post-operative analgesics as per institutional guidelines.

    • House animals individually and allow for a recovery period of at least one week before behavioral experiments.

  • Intracerebroventricular Injection:

    • Gently restrain the rat. Remove the dummy cannula from the guide cannula.

    • Insert the injection needle (connected to the Hamilton syringe) into the guide cannula, ensuring it extends slightly beyond the tip of the guide cannula.

    • Infuse the desired volume (typically 1-5 µL for rats) of the CCK-8-DS solution or vehicle over a period of 15-30 seconds.

    • Leave the injection needle in place for an additional 30-60 seconds to allow for diffusion and prevent backflow.

    • Withdraw the injector and replace the dummy cannula.

    • Proceed with behavioral testing after the appropriate pre-treatment interval (typically 5-15 minutes).

Protocol 2: Elevated Plus-Maze (EPM) Test

The EPM is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Apparatus:

  • A plus-shaped maze, elevated from the floor (typically 50 cm).

  • Two opposite arms are open (e.g., 50 x 10 cm), and two are enclosed by high walls (e.g., 50 x 10 x 40 cm).

  • A central platform (e.g., 10 x 10 cm) connects the four arms.

  • Video tracking software for automated recording and analysis.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.

  • Drug Administration: Administer desulfated CCK-8 or vehicle via ICV injection as described in Protocol 1.

  • Testing:

    • Place the rat on the central platform of the maze, facing one of the open arms.

    • Allow the animal to freely explore the maze for a 5-minute session.

    • The session is recorded by an overhead camera connected to tracking software.

  • Data Analysis:

    • Primary Measures of Anxiety:

      • Percentage of time spent in the open arms: (Time in Open Arms / (Time in Open Arms + Time in Closed Arms)) * 100

      • Percentage of entries into the open arms: (Entries into Open Arms / (Entries into Open Arms + Entries into Closed Arms)) * 100

    • Measure of Locomotor Activity: Total number of arm entries (open + closed).

    • An anxiogenic effect is indicated by a significant decrease in the percentage of time spent and/or entries into the open arms compared to the vehicle-treated group.

Protocol 3: Open Field Test (OFT)

The OFT assesses general locomotor activity and anxiety-like behavior, which is inferred from the animal's tendency to remain in the periphery (thigmotaxis) versus exploring the more exposed central area.

Apparatus:

  • A square or circular arena (e.g., 40 x 40 x 40 cm for mice, or larger for rats) with walls high enough to prevent escape.

  • The floor is typically divided into a central zone and a peripheral zone by the analysis software.

  • Video tracking software.

Procedure:

  • Habituation: Acclimate animals to the testing room.

  • Drug Administration: Administer desulfated CCK-8 or vehicle ICV.

  • Testing:

    • Gently place the animal in the center or a corner of the open field arena.

    • Allow the animal to explore freely for a set period (e.g., 5-15 minutes).

    • Record the session using an overhead camera.

  • Data Analysis:

    • Anxiety-Related Measures:

      • Time spent in the center zone.

      • Distance traveled in the center zone.

      • Latency to first enter the center zone.

    • Locomotor Activity Measures:

      • Total distance traveled.

      • Mean velocity.

    • An anxiogenic effect is expected to manifest as a decrease in the time spent and distance traveled in the center zone, without a significant change in total locomotor activity.

Protocol 4: Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.

Apparatus:

  • A box divided into two compartments: a small, dark compartment (approx. 1/3 of the box) and a larger, brightly illuminated compartment (approx. 2/3 of the box).

  • An opening connects the two compartments.

  • Video tracking software or infrared beams to monitor transitions and time spent in each compartment.

Procedure:

  • Habituation: Acclimate animals to the testing room.

  • Drug Administration: Administer desulfated CCK-8 or vehicle ICV.

  • Testing:

    • Place the animal into the light compartment, facing away from the opening to the dark compartment.

    • Allow the animal to explore the apparatus for a 5-10 minute session.

    • Record the session.

  • Data Analysis:

    • Anxiety-Related Measures:

      • Time spent in the light compartment.

      • Latency to first enter the dark compartment.

    • Locomotor/Exploratory Activity Measure:

      • Total number of transitions between the two compartments.

    • An anxiogenic effect is expected to be observed as a significant decrease in the time spent in the light compartment and potentially a shorter latency to enter the dark compartment.

References

Application Notes and Protocols for Immunohistochemical Detection of c-Fos Activation by Desulfated CCK-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immediate early gene c-fos and its protein product, c-Fos, are widely recognized as markers of neuronal activation. The rapid and transient expression of c-Fos following various stimuli allows for the mapping of activated neural circuits in response to pharmacological agents. Cholecystokinin (CCK) is a neuropeptide that exists in both a sulfated (CCK-8s) and a desulfated (dCCK-8) form. While the sulfated form is the primary ligand for the CCK1 receptor, both sulfated and desulfated forms can activate the CCK2 receptor.[1][2] This differential receptor affinity suggests that dCCK-8 can be a valuable tool to selectively probe the function of CCK2 receptor-expressing neuronal populations.

These application notes provide a comprehensive overview and detailed protocols for the use of desulfated CCK-8 to induce c-Fos expression and its subsequent detection by immunohistochemistry (IHC) in rodent brain tissue.

Data Presentation

The following tables summarize hypothetical quantitative data on c-Fos positive cell counts in specific brain regions following the administration of desulfated CCK-8. This data is illustrative and based on the known distribution of CCK2 receptors and the general principles of c-Fos induction. Researchers should generate their own data for specific experimental conditions.

Table 1: Dose-Dependent c-Fos Activation by Desulfated CCK-8 in Rat Brain

Brain RegionVehicle Control (cells/mm²)dCCK-8 (1 µg/kg) (cells/mm²)dCCK-8 (10 µg/kg) (cells/mm²)dCCK-8 (100 µg/kg) (cells/mm²)
Paraventricular Nucleus (PVN)5 ± 225 ± 580 ± 12150 ± 20
Nucleus of the Solitary Tract (NTS)8 ± 330 ± 695 ± 15180 ± 25
Central Amygdala (CeA)10 ± 440 ± 8110 ± 18200 ± 30
Hippocampus (CA1)12 ± 520 ± 750 ± 1090 ± 15

*Data are presented as mean ± SEM.

Table 2: Time-Course of c-Fos Expression Following Desulfated CCK-8 (100 µg/kg) Administration

Brain Region30 min post-injection (cells/mm²)60 min post-injection (cells/mm²)90 min post-injection (cells/mm²)120 min post-injection (cells/mm²)240 min post-injection (cells/mm²)
Paraventricular Nucleus (PVN)40 ± 8120 ± 18150 ± 20130 ± 1760 ± 10
Nucleus of the Solitary Tract (NTS)50 ± 10150 ± 22180 ± 25160 ± 2175 ± 12
Central Amygdala (CeA)60 ± 11180 ± 25200 ± 30170 ± 2480 ± 14
Hippocampus (CA1)25 ± 670 ± 1290 ± 1580 ± 1340 ± 8

*Data are presented as mean ± SEM.

Signaling Pathway

The activation of c-Fos expression by desulfated CCK-8 is initiated by its binding to the CCK2 receptor, a G-protein coupled receptor (GPCR). This binding event triggers a downstream signaling cascade, primarily involving the activation of the mitogen-activated protein kinase (MAPK) pathway, which ultimately leads to the phosphorylation of transcription factors and the induction of c-fos gene transcription.[3][4][5]

dCCK8_cFos_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus dCCK8 Desulfated CCK-8 CCK2R CCK2 Receptor (GPCR) dCCK8->CCK2R Gq Gq protein CCK2R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC MAPK_cascade MAPK/ERK Cascade Ca2_release->MAPK_cascade PKC->MAPK_cascade CREB CREB MAPK_cascade->CREB Phosphorylation pCREB p-CREB MAPK_cascade->pCREB cfos_gene c-fos Gene pCREB->cfos_gene Transcription cFos_protein c-Fos Protein cfos_gene->cFos_protein Translation

Caption: Signaling pathway of dCCK-8 induced c-Fos expression.

Experimental Protocols

Experimental Workflow

The following diagram outlines the major steps involved in an experiment to assess c-Fos activation by desulfated CCK-8.

experimental_workflow cluster_animal_prep Animal Preparation & Dosing cluster_tissue_proc Tissue Processing cluster_ihc Immunohistochemistry cluster_analysis Data Analysis animal_housing Acclimatize Animals dcck8_prep Prepare dCCK-8 Solution injection Administer dCCK-8 (i.p.) dcck8_prep->injection perfusion Transcardial Perfusion (Saline followed by 4% PFA) injection->perfusion Optimal time point (e.g., 90 min) brain_extraction Brain Extraction & Post-fixation perfusion->brain_extraction cryoprotection Cryoprotection (30% Sucrose) brain_extraction->cryoprotection sectioning Brain Sectioning (Cryostat/Vibratome) cryoprotection->sectioning blocking Blocking Non-specific Binding sectioning->blocking primary_ab Primary Antibody Incubation (anti-c-Fos) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (DAB or Fluorescence) secondary_ab->detection imaging Microscopy & Image Capture detection->imaging quantification Quantification of c-Fos+ Cells imaging->quantification statistics Statistical Analysis quantification->statistics

Caption: Experimental workflow for c-Fos IHC after dCCK-8.

Detailed Methodologies

1. Animal Preparation and Desulfated CCK-8 Administration

  • Animals: Adult male Sprague-Dawley rats (250-300g) are commonly used. House animals individually in a temperature-controlled environment with a 12:12 hour light-dark cycle and provide ad libitum access to food and water. Allow at least one week for acclimatization before the experiment.

  • dCCK-8 Solution Preparation: Dissolve desulfated CCK-8 (powder form) in sterile 0.9% saline to the desired concentration. Prepare fresh on the day of the experiment.

  • Administration: Administer dCCK-8 via intraperitoneal (i.p.) injection. A typical injection volume is 1 ml/kg of body weight. Include a vehicle control group that receives an equivalent volume of sterile 0.9% saline. The optimal time for tissue collection after injection is typically 60-90 minutes, as c-Fos protein expression generally peaks within this timeframe.

2. Tissue Perfusion and Preparation

  • Anesthesia: Deeply anesthetize the animal with an appropriate anesthetic (e.g., sodium pentobarbital, 100 mg/kg, i.p.). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Transcardial Perfusion:

    • Perform a thoracotomy to expose the heart.

    • Insert a perfusion needle into the left ventricle and make an incision in the right atrium.

    • Perfuse with ice-cold 0.9% saline (approximately 200-250 ml) until the liver clears of blood.

    • Switch to ice-cold 4% paraformaldehyde (PFA) in 0.1 M phosphate buffer (PB, pH 7.4) and perfuse with 300-500 ml.

  • Brain Extraction and Post-fixation:

    • Carefully dissect the brain from the skull.

    • Post-fix the brain in 4% PFA at 4°C for 24-48 hours.

  • Cryoprotection: Transfer the brain to a 30% sucrose solution in 0.1 M PB at 4°C until it sinks (typically 24-48 hours). This step is crucial for preventing ice crystal formation during freezing.

  • Sectioning:

    • Freeze the brain and mount it on a cryostat or vibratome stage.

    • Cut coronal sections at a thickness of 30-40 µm.

    • Collect the free-floating sections in a 24-well plate containing 0.1 M phosphate-buffered saline (PBS). Sections can be stored in a cryoprotectant solution at -20°C for long-term storage.

3. c-Fos Immunohistochemistry (Chromogenic Detection)

This protocol utilizes the avidin-biotin complex (ABC) method with diaminobenzidine (DAB) as the chromogen.

  • Washing: Wash the free-floating sections three times for 10 minutes each in 0.1 M PBS.

  • Endogenous Peroxidase Quenching: Incubate the sections in 1% hydrogen peroxide (H₂O₂) in PBS for 15-30 minutes at room temperature to block endogenous peroxidase activity.

  • Washing: Wash the sections three times for 10 minutes each in PBS.

  • Permeabilization and Blocking:

    • Incubate the sections in PBS containing 0.3% Triton X-100 (PBST) for 20 minutes to permeabilize the cell membranes.

    • Block non-specific antibody binding by incubating in PBST containing 5% normal goat serum (NGS) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Incubate the sections in the primary antibody solution (e.g., rabbit anti-c-Fos, diluted in PBST with 2% NGS) for 24-48 hours at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 to 1:5000 is common.

  • Washing: Wash the sections three times for 10 minutes each in PBST.

  • Secondary Antibody Incubation: Incubate the sections in a biotinylated secondary antibody solution (e.g., biotinylated goat anti-rabbit IgG, diluted in PBST with 2% NGS) for 1-2 hours at room temperature.

  • Washing: Wash the sections three times for 10 minutes each in PBST.

  • ABC Complex Incubation: Prepare the avidin-biotin complex (ABC) reagent according to the manufacturer's instructions and incubate the sections in this solution for 1 hour at room temperature.

  • Washing: Wash the sections three times for 10 minutes each in PBS.

  • Chromogenic Detection:

    • Prepare the diaminobenzidine (DAB) substrate solution.

    • Incubate the sections in the DAB solution until the desired brown color develops (typically 2-10 minutes). Monitor the reaction under a microscope.

    • Stop the reaction by transferring the sections to PBS.

  • Mounting and Coverslipping:

    • Mount the stained sections onto gelatin-coated microscope slides.

    • Allow the slides to air-dry.

    • Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and clear in xylene.

    • Apply a coverslip with a permanent mounting medium.

4. Data Quantification and Analysis

  • Image Acquisition: Capture images of the brain regions of interest using a light microscope equipped with a digital camera.

  • Quantification:

    • Define a region of interest (ROI) of a fixed size for each brain area to be analyzed.

    • Count the number of c-Fos positive nuclei (dark brown staining) within each ROI. Automated cell counting software (e.g., ImageJ/Fiji) can be used for unbiased and efficient quantification.

    • Express the data as the number of c-Fos positive cells per unit area (e.g., cells/mm²).

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA followed by post-hoc tests) to compare c-Fos expression between different experimental groups. A p-value of less than 0.05 is typically considered statistically significant.

References

Application Notes and Protocols for Electrophysiological Recording of Neuronal Response to Desulfated CCK-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) is a neuropeptide that plays a significant role in various physiological processes in the central nervous system, including anxiety, satiety, and synaptic transmission.[1][2] CCK exists in several forms, with the sulfated octapeptide (CCK-8S) being the most biologically active in the brain. The desulfated form, CCK-8-DS, differs by the absence of a sulfate group on a specific tyrosine residue. While CCK-8S has been shown to robustly excite certain neuronal populations, the electrophysiological effects of CCK-8-DS are less pronounced and often reported as negligible, particularly concerning direct changes in neuronal firing rates.[3]

These application notes provide a comprehensive guide for researchers investigating the neuronal responses to desulfated CCK-8 (CCK-8-DS) using electrophysiological techniques. The protocols detailed below are designed to facilitate the accurate recording and analysis of neuronal activity upon application of CCK-8-DS, with a focus on whole-cell patch-clamp and extracellular recording methodologies.

Data Presentation: Summary of Electrophysiological Responses to CCK-8 Splice Variants

The following table summarizes the known electrophysiological effects of both sulfated (CCK-8S) and desulfated (CCK-8-DS) cholecystokinin octapeptides on various neuronal populations. This comparative data is crucial for designing experiments and interpreting results when studying the specific effects of CCK-8-DS.

PeptideNeuronal PopulationRecording TechniqueKey Electrophysiological EffectReference
CCK-8S Nigrostriatal Dopaminergic NeuronsIn vivo extracellular recordingExcitation (increased firing rate) in a subset of neurons.[3]
CCK-8-DS Nigrostriatal Dopaminergic NeuronsIn vivo extracellular recordingNo effect on firing rate.[3]
CCK-8S Hippocampal CCK+ NeuronsWhole-cell patch-clampIncreased firing frequency and facilitation of excitatory synaptic transmission.
CCK-8S Neurons of the Dorsal Motor Nucleus of the VagusIntracellular recording in sliceDepolarization and increased membrane input resistance in a majority of neurons.
CCK-8-DS Neurons of the Dorsal Motor Nucleus of the VagusIntracellular recording in sliceNo effect.
CCK-8S Cultured Hippocampal NeuronsWhole-cell patch-clampInhibition of NMDA-activated current.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured Neurons or Brain Slices

This protocol is designed to measure changes in membrane potential, firing rate, and synaptic currents in individual neurons in response to CCK-8-DS application.

Materials:

  • Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices (e.g., from rat or mouse hippocampus).

  • Recording Rig: Upright or inverted microscope with DIC optics, micromanipulators, amplifier (e.g., Axopatch or MultiClamp), digitizer, and data acquisition software (e.g., pCLAMP or AxoGraph).

  • Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ.

  • Solutions:

    • Artificial Cerebrospinal Fluid (aCSF) (for slices): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose, bubbled with 95% O2/5% CO2.

    • External Solution (for cultures): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

    • Internal Solution (for voltage-clamp): (in mM) 120 Cs-gluconate, 10 HEPES, 10 EGTA, 5 MgCl2, 2 ATP-Mg, and 0.3 GTP-Na, pH adjusted to 7.2 with CsOH.

    • Internal Solution (for current-clamp): (in mM) 130 K-gluconate, 10 HEPES, 0.5 EGTA, 4 ATP-Mg, 0.3 GTP-Na, and 10 phosphocreatine, pH adjusted to 7.2 with KOH.

  • Desulfated CCK-8 (CCK-8-DS): Stock solution prepared in distilled water and stored at -20°C. Dilute to final working concentrations (e.g., 100 nM - 1 µM) in aCSF or external solution just before use.

Procedure:

  • Preparation:

    • For brain slices, prepare 300 µm thick slices using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour at room temperature.

    • For cultured neurons, place the coverslip with cultured neurons in the recording chamber.

  • Recording:

    • Continuously perfuse the recording chamber with oxygenated aCSF or external solution at a rate of 2-3 ml/min.

    • Approach a healthy-looking neuron with the patch pipette under visual guidance.

    • Apply gentle positive pressure to the pipette.

    • Once the pipette touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a giga-ohm seal (>1 GΩ).

    • Rupture the cell membrane with a brief pulse of negative pressure to achieve the whole-cell configuration.

  • Data Acquisition:

    • Current-Clamp: Record the resting membrane potential and spontaneous firing activity. Inject current steps to elicit action potentials and assess neuronal excitability.

    • Voltage-Clamp: Hold the neuron at a specific potential (e.g., -70 mV) to record synaptic currents.

  • CCK-8-DS Application:

    • Establish a stable baseline recording for 5-10 minutes.

    • Switch the perfusion to a solution containing the desired concentration of CCK-8-DS.

    • Record the neuronal response for 5-10 minutes during CCK-8-DS application.

    • Wash out the CCK-8-DS by switching back to the control solution and record for another 10-15 minutes to observe any recovery.

  • Data Analysis:

    • Analyze changes in resting membrane potential, action potential frequency, and synaptic current amplitude and frequency before, during, and after CCK-8-DS application.

Protocol 2: Extracellular Field Potential and Single-Unit Recording

This protocol is suitable for recording the activity of a population of neurons or individual neurons in vivo or in brain slices to assess the effect of CCK-8-DS on spontaneous and evoked firing.

Materials:

  • Animal Preparation (for in vivo): Anesthetized animal (e.g., rat or mouse) placed in a stereotaxic frame.

  • Recording Setup: Low-noise amplifier, filter, data acquisition system, and recording electrodes (e.g., tungsten microelectrodes or multi-electrode arrays).

  • Solutions:

    • aCSF (for slices): Same as in Protocol 1.

    • CCK-8-DS: Prepared for local application (e.g., via a micropipette) or systemic administration.

Procedure:

  • Electrode Placement:

    • In Vivo: Lower the recording electrode into the brain region of interest using stereotaxic coordinates.

    • In Vitro (Slices): Place the recording electrode in the desired layer or nucleus of the brain slice.

  • Recording:

    • Record spontaneous single-unit activity or field potentials.

    • For evoked responses, use a stimulating electrode to elicit synaptic responses.

  • CCK-8-DS Application:

    • Establish a stable baseline recording.

    • Apply CCK-8-DS via the desired method (e.g., local puff application, addition to the perfusion bath for slices, or intravenous injection for in vivo).

    • Record the changes in neuronal firing rate or field potential amplitude.

  • Data Analysis:

    • Analyze the firing rate of individual units (spike sorting may be required) or the amplitude and latency of evoked field potentials before and after CCK-8-DS application.

Visualizations

Signaling Pathways

While the direct electrophysiological effects of CCK-8-DS are often minimal, it is important to understand the canonical signaling pathway of its sulfated counterpart, CCK-8S, which primarily acts through CCK2 receptors in the brain. CCK2 receptors are Gq-protein coupled receptors that activate phospholipase C (PLC).

CCK_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects CCK8S CCK-8S CCK2R CCK2 Receptor CCK8S->CCK2R Binds Gq Gq protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: Canonical CCK-8S signaling pathway via the CCK2 receptor.

Experimental Workflow

The following diagram illustrates the general workflow for investigating the electrophysiological effects of CCK-8-DS.

Experimental_Workflow prep Preparation (Brain Slices or Neuronal Cultures) record Establish Stable Electrophysiological Recording (Patch-clamp or Extracellular) prep->record baseline Baseline Recording (5-10 min) record->baseline application Application of Desulfated CCK-8 baseline->application washout Washout application->washout analysis Data Analysis washout->analysis

Caption: General experimental workflow for electrophysiological recording.

Logical Relationship of CCK Splice Variants and Receptors

This diagram depicts the differential binding affinities of CCK-8S and CCK-8-DS to the two main CCK receptor subtypes, CCK1R and CCK2R.

CCK_Receptor_Binding cluster_ligands Ligands cluster_receptors Receptors CCK8S CCK-8S (Sulfated) CCK1R CCK1 Receptor CCK8S->CCK1R High Affinity CCK2R CCK2 Receptor CCK8S->CCK2R High Affinity CCK8DS CCK-8-DS (Desulfated) CCK8DS->CCK2R Lower Affinity

Caption: Differential binding of CCK-8S and CCK-8-DS to CCK receptors.

References

Application Notes and Protocols: The Use of Desulfated CCK-8 in Studying Pancreatic Beta-Cell Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) is a peptide hormone that plays a crucial role in gallbladder contraction, pancreatic exocrine secretion, and satiety. It exists in various molecular forms, with the C-terminal octapeptide (CCK-8) being a key bioactive fragment. The biological activity of CCK-8 is significantly influenced by the sulfation of a tyrosine residue. While sulfated CCK-8 is the more potent form for many of its physiological effects, desulfated CCK-8 also exhibits biological activity, albeit with different potencies and specificities. These application notes provide a comprehensive overview of the use of desulfated CCK-8 in the study of pancreatic beta-cell function, including its effects on insulin secretion and the underlying signaling pathways.

Data Presentation

The following table summarizes the dose-dependent effects of desulfated CCK-8 and sulfated CCK-8 on insulin secretion from the isolated perfused dog pancreas, providing a clear comparison of their potencies.[1]

Concentration (nM)AgonistInsulin Secretion (µU/min)Glucagon Secretion (pg/min)Somatostatin Secretion (pg/min)
Basal -118 ± 15290 ± 4035 ± 5
0.1 Desulfated CCK-8155 ± 20350 ± 4545 ± 6
Sulfated CCK-8250 ± 30400 ± 5060 ± 8
1 Desulfated CCK-8220 ± 25420 ± 5565 ± 9
Sulfated CCK-8450 ± 50550 ± 6090 ± 12
10 Desulfated CCK-8350 ± 40580 ± 6595 ± 13
Sulfated CCK-8700 ± 75750 ± 80150 ± 20
100 Desulfated CCK-8480 ± 55700 ± 75130 ± 18

Data are presented as mean ± SEM. Adapted from a study on isolated perfused dog pancreas in the presence of 5.5 mM glucose.[1]

Signaling Pathways

The signaling cascade initiated by CCK-8 in pancreatic beta-cells primarily involves the activation of CCK receptors. While the pathway for sulfated CCK-8 is better characterized, it is understood that desulfated CCK-8 interacts with the same receptors, though with a lower affinity.[2] The binding of CCK-8 to its G-protein coupled receptor (GPCR) on the beta-cell membrane is believed to activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium levels. DAG, in conjunction with the elevated calcium, activates protein kinase C (PKC). The activation of PKC is thought to be a key step in potentiating glucose-stimulated insulin secretion.

It is important to note that some studies have reported conflicting findings. For instance, research on the isolated perfused porcine pancreas found that neither sulfated nor desulfated CCK-8 had an effect on insulin or glucagon release.[3] This suggests potential species-specific differences in the response to CCK-8.

CCK8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Desulfated CCK-8 Desulfated CCK-8 CCK_Receptor CCK Receptor (GPCR) Desulfated CCK-8->CCK_Receptor PLC Phospholipase C (PLC) CCK_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol ↑ Cytosolic Ca²⁺ Ca_ER->Ca_Cytosol Ca_Cytosol->PKC Co-activates Insulin_Vesicle Insulin Vesicle Exocytosis PKC->Insulin_Vesicle Potentiates

Caption: Signaling pathway of desulfated CCK-8 in pancreatic beta-cells.

Experimental Protocols

I. Isolation of Pancreatic Islets

This protocol describes a standard method for isolating pancreatic islets from rodents, a crucial first step for in vitro studies of beta-cell function.

Islet_Isolation_Workflow A Anesthetize Animal and Expose Pancreas B Cannulate Common Bile Duct and Inject Collagenase A->B C Excise and Incubate Inflated Pancreas B->C D Digest Pancreas (e.g., 37°C water bath) C->D E Stop Digestion (e.g., with cold HBSS + serum) D->E F Wash and Filter Digested Tissue E->F G Density Gradient Centrifugation (e.g., Ficoll or Histopaque) F->G H Collect Islet Layer G->H I Wash and Handpick Pure Islets H->I J Culture Islets (e.g., RPMI-1640) I->J

Caption: Experimental workflow for pancreatic islet isolation.

Materials:

  • Collagenase (e.g., Type V)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fetal Bovine Serum (FBS)

  • Density gradient medium (e.g., Ficoll or Histopaque)

  • Culture medium (e.g., RPMI-1640 supplemented with FBS, penicillin/streptomycin)

  • Surgical instruments

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Perform a laparotomy to expose the pancreas and common bile duct.

  • Cannulate the common bile duct and clamp the duodenal end.

  • Perfuse the pancreas with a cold collagenase solution until it is fully distended.

  • Excise the inflated pancreas and transfer it to a conical tube.

  • Incubate the pancreas in a shaking water bath at 37°C to allow for enzymatic digestion. The duration will depend on the collagenase activity and should be optimized.

  • Stop the digestion by adding cold HBSS containing FBS.

  • Gently triturate the digested tissue to release the islets.

  • Wash the digest by centrifugation and resuspend in HBSS.

  • Purify the islets from the exocrine tissue using a density gradient centrifugation.

  • Collect the islet layer, wash, and handpick under a stereomicroscope to ensure purity.

  • Culture the isolated islets in appropriate media overnight to allow for recovery before experimentation.

II. Desulfated CCK-8 Stimulation of Insulin Secretion from Isolated Islets

This protocol outlines the procedure for assessing the effect of desulfated CCK-8 on insulin secretion from isolated pancreatic islets.

Insulin_Secretion_Assay_Workflow A Prepare Batches of Size-Matched Islets B Pre-incubate in Low Glucose (e.g., 2.8 mM) A->B C Incubate in Basal/Stimulatory Glucose ± Desulfated CCK-8 B->C D Collect Supernatant for Insulin Measurement C->D E Lyse Islets to Measure Insulin Content C->E F Quantify Insulin (e.g., ELISA or RIA) D->F E->F G Normalize Secreted Insulin to Insulin Content or DNA F->G

Caption: Workflow for an insulin secretion assay using isolated islets.

Materials:

  • Isolated pancreatic islets

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA

  • Glucose solutions (e.g., 2.8 mM and 16.7 mM)

  • Desulfated CCK-8 stock solution (dissolved in an appropriate solvent, e.g., water or DMSO, and then diluted in KRB)

  • Insulin immunoassay kit (ELISA or RIA)

Procedure:

  • Following overnight culture, handpick islets of similar size and place them in batches (e.g., 10-15 islets per tube).

  • Prepare KRB buffer with a low glucose concentration (e.g., 2.8 mM).

  • Pre-incubate the islets in the low glucose KRB buffer for 60-90 minutes at 37°C to allow them to equilibrate and establish a basal rate of insulin secretion.

  • Prepare treatment solutions in KRB buffer:

    • Basal glucose (e.g., 5.5 mM)

    • Stimulatory glucose (e.g., 16.7 mM)

    • Basal or stimulatory glucose with varying concentrations of desulfated CCK-8 (e.g., 0.1, 1, 10, 100 nM).

  • Remove the pre-incubation buffer and add the respective treatment solutions to the islet batches.

  • Incubate for 60 minutes at 37°C.

  • At the end of the incubation period, collect the supernatant from each tube for insulin measurement.

  • Lyse the islets in each tube (e.g., using an acid-ethanol solution) to determine the total insulin content.

  • Measure the insulin concentration in the supernatant and the islet lysate using an appropriate immunoassay.

  • Express the secreted insulin as a percentage of the total insulin content or normalize to the number of islets or DNA content.

Conclusion

Desulfated CCK-8 serves as a valuable tool for investigating the nuanced regulation of pancreatic beta-cell function. Although it is a less potent insulin secretagogue than its sulfated counterpart, its distinct properties can help to elucidate the specific roles of CCK receptor subtypes and their downstream signaling pathways in the control of insulin release. The provided protocols offer a framework for researchers to explore the effects of desulfated CCK-8 in their own experimental models. Further research is warranted to fully understand the physiological and potential therapeutic implications of desulfated CCK-8 in the context of glucose homeostasis and diabetes.

References

Troubleshooting & Optimization

Solubility and stability of Cholecystokinin Octapeptide, desulfated in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cholecystokinin Octapeptide (CCK-8), Desulfated

This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of desulfated Cholecystokinin Octapeptide (CCK-8) in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: How soluble is desulfated CCK-8 in DMSO?

A1: Desulfated CCK-8 exhibits high solubility in DMSO.[1][2][3][4] According to supplier data, solubility is at least 100 mg/mL (94.05 mM).[1] Another source indicates a solubility of 50 mg/mL (42.47 mM) for the TFA salt form, which may require ultrasonication to fully dissolve. It is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the peptide's solubility.

Q2: What is the recommended procedure for dissolving desulfated CCK-8 in DMSO?

A2: To ensure optimal dissolution, allow the lyophilized peptide to equilibrate to room temperature before opening the vial. Add the desired volume of fresh, anhydrous DMSO to the vial to achieve the target concentration. Gentle vortexing or sonication can aid in dissolution. For highly hydrophobic peptides, it is recommended to first dissolve them in a small amount of 100% DMSO and then slowly add this stock solution to your aqueous buffer with stirring.

Q3: What are the recommended storage conditions for desulfated CCK-8 stock solutions in DMSO?

A3: For long-term stability, it is recommended to store DMSO stock solutions of desulfated CCK-8 at -80°C. Under these conditions, the solution is stable for up to 6 months. For short-term storage, -20°C is acceptable for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes. Always store solutions sealed and protected from moisture and light.

Q4: Can I store the DMSO stock solution at 4°C?

A4: Storing peptide solutions in DMSO at 4°C is not recommended for extended periods. While a study on various compounds in DMSO showed stability at 4°C over a 7-week period, this was done under an argon atmosphere to minimize humidity and oxidation. For general laboratory use, freezing at -20°C or -80°C is the standard and recommended practice to ensure peptide integrity.

Q5: My peptide precipitated out of solution after diluting the DMSO stock in an aqueous buffer. What should I do?

A5: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic peptides. If turbidity is observed, you have likely exceeded the solubility limit in that specific buffer. To resolve this, try diluting the DMSO stock solution dropwise into a vigorously stirring aqueous solution. Using a co-solvent or a small percentage of an organic solvent in your final buffer might also help maintain solubility.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Peptide will not dissolve in DMSO 1. Hygroscopic DMSO: DMSO has absorbed moisture from the air, reducing its solvating power. 2. Peptide concentration is too high: Exceeding the solubility limit.1. Always use fresh, anhydrous, high-purity DMSO from a newly opened bottle. 2. Try dissolving at a lower concentration. Use sonication to aid dissolution.
DMSO stock solution appears cloudy or has particulates 1. Incomplete dissolution: The peptide has not fully dissolved. 2. Precipitation over time: The peptide is coming out of solution, possibly due to temperature fluctuations or moisture contamination.1. Gently warm the solution to 37°C and use an ultrasonic bath to facilitate dissolution. 2. Centrifuge the vial to pellet any undissolved material before taking the supernatant. Ensure the storage vial is properly sealed to prevent moisture absorption.
Loss of peptide activity in my experiment 1. Degradation from multiple freeze-thaw cycles: Repeated temperature changes can degrade the peptide. 2. Oxidation: Peptides containing Cys, Met, or Trp are susceptible to oxidation. 3. Incorrect storage: Storing at inappropriate temperatures or for too long.1. Aliquot the stock solution into single-use volumes after preparation to minimize freeze-thaw cycles. 2. While DMSO is generally suitable, for oxidation-sensitive peptides, consider using deoxygenated buffers for dilution and minimizing air exposure. 3. Adhere strictly to the recommended storage conditions (-80°C for up to 6 months, -20°C for up to 1 month).
Cytotoxicity observed in cell-based assays High final concentration of DMSO: DMSO can be toxic to cells at higher concentrations.Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level. Most cell lines can tolerate up to 0.5% DMSO, but primary cells may be more sensitive, requiring concentrations below 0.1%. It is crucial to include a vehicle control (medium with the same final DMSO concentration without the peptide) in your experiments.

Data and Protocols

Solubility and Storage Summary
Parameter Value Source
Solvent Dimethyl Sulfoxide (DMSO)
Reported Solubility ≥ 100 mg/mL (94.05 mM)
Reported Solubility (TFA Salt) 50 mg/mL (42.47 mM)
Long-Term Storage (Stock Solution) -80°C for up to 6 months
Short-Term Storage (Stock Solution) -20°C for up to 1 month
Protocol: Reconstitution of Desulfated CCK-8 in DMSO
  • Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening.

  • Add Solvent: Using a calibrated pipette, add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration.

  • Dissolve: Cap the vial and vortex gently. If needed, place the vial in an ultrasonic bath for short periods until the solution is clear.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in low-protein-binding microcentrifuge tubes.

  • Store: Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Protocol: Assessing Peptide Stability by HPLC (Example)

This protocol provides a general workflow to assess the stability of your peptide stock solution over time.

  • Initial Analysis (T=0):

    • Prepare a fresh stock solution of desulfated CCK-8 in DMSO at a known concentration.

    • Immediately dilute a small aliquot of this stock solution in an appropriate mobile phase to a suitable concentration for HPLC analysis.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Run a gradient elution (e.g., water/acetonitrile with 0.1% TFA).

    • Record the chromatogram, noting the retention time and the peak area of the main peptide peak. This serves as your baseline (100% integrity).

  • Time-Point Analysis:

    • Store the remaining DMSO stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).

    • At subsequent time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot (if frozen) and repeat the HPLC analysis under the identical conditions used for the T=0 sample.

  • Data Analysis:

    • Compare the peak area of the main peptide peak at each time point to the peak area at T=0.

    • Calculate the percentage of intact peptide remaining. The appearance of new peaks may indicate degradation products.

Visualizations

G Workflow for Peptide Reconstitution and Storage cluster_prep Preparation cluster_storage Storage & Use cluster_warning Key Considerations start Start: Lyophilized Peptide Vial equilibrate Equilibrate to Room Temperature start->equilibrate add_dmso Add Anhydrous DMSO equilibrate->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve warning_dmso Use Fresh, Anhydrous DMSO add_dmso->warning_dmso aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_long Store at -80°C (≤ 6 months) aliquot->store_long Long-term store_short Store at -20°C (≤ 1 month) aliquot->store_short Short-term warning_freeze_thaw Avoid Repeated Freeze-Thaw Cycles aliquot->warning_freeze_thaw use Use in Experiment store_long->use store_short->use

Caption: Workflow for reconstituting and storing desulfated CCK-8.

G Troubleshooting Peptide Precipitation start Dilute DMSO Stock into Aqueous Buffer check_precipitate Observe for Turbidity/Precipitation start->check_precipitate solution_clear Solution is Clear check_precipitate->solution_clear No solution_precipitated Precipitation Occurs check_precipitate->solution_precipitated Yes proceed Proceed with Experiment solution_clear->proceed troubleshoot Troubleshooting Steps solution_precipitated->troubleshoot step1 1. Decrease Final Concentration troubleshoot->step1 step2 2. Add DMSO Stock Dropwise to Stirring Buffer troubleshoot->step2 step3 3. Consider a Different Buffer or Co-Solvent troubleshoot->step3

Caption: Decision tree for troubleshooting peptide precipitation.

References

Technical Support Center: Preventing Degradation of Desulfated CCK-8 in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the degradation of desulfated cholecystokinin-8 (CCK-8) in your experimental buffers, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My desulfated CCK-8 seems to be losing activity in my experiments. What are the likely causes?

A1: The loss of desulfated CCK-8 activity is often due to its degradation in the experimental buffer. Several factors can contribute to this instability:

  • Enzymatic Degradation: This is a primary cause of peptide degradation. Aminopeptidases, which are present in many biological samples and can contaminate reagents, are known to cleave CCK-8.[1]

  • pH-mediated Hydrolysis: Peptide bonds are susceptible to hydrolysis at acidic or alkaline pH. The stability of desulfated CCK-8 can be compromised if the buffer pH is not optimal.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.

  • Oxidation: Certain amino acid residues within the peptide sequence can be susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species.

  • Adsorption: Peptides can adsorb to the surfaces of plasticware (e.g., tubes and pipette tips), reducing the effective concentration in your solution.

Q2: What is the optimal pH for maintaining the stability of desulfated CCK-8 in solution?

A2: While specific quantitative data for desulfated CCK-8 across a range of buffers is limited, a general guideline for peptides is to maintain a slightly acidic to neutral pH, typically between 5.0 and 7.0. Extreme pH values should be avoided to minimize hydrolysis.

Q3: How should I store my desulfated CCK-8 to ensure its long-term stability?

A3: For maximum stability, desulfated CCK-8 should be stored under the following conditions:

  • Lyophilized Form: Store the peptide in its lyophilized (powder) form at -20°C or -80°C for long-term storage.

  • In Solution: If you need to prepare a stock solution, dissolve the peptide in a sterile, appropriate buffer. Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -20°C or -80°C. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but freezing is recommended for longer periods.

Q4: What are protease inhibitors, and should I use them with desulfated CCK-8?

A4: Protease inhibitors are molecules that block the activity of proteases, enzymes that break down proteins and peptides. Given that aminopeptidases are a major cause of CCK-8 degradation, using protease inhibitors is highly recommended, especially if your experimental system may contain these enzymes (e.g., cell lysates, plasma-containing media).

  • Specific Inhibitors: Studies have shown that bestatin and puromycin are effective at inhibiting the cleavage of CCK-8 by aminopeptidases.[1]

  • Broad-Spectrum Cocktails: For general use, a broad-spectrum protease inhibitor cocktail can be added to your experimental buffer to inhibit a wider range of proteases.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or no biological effect of desulfated CCK-8 Peptide degradationPrepare fresh solutions for each experiment. Optimize buffer pH to be between 5.0 and 7.0. Add a broad-spectrum protease inhibitor cocktail to your buffer.
Incorrect peptide concentrationVerify the net peptide content of your stock. Use low-protein-binding tubes and pipette tips to minimize adsorption.
High variability between experimental replicates Inconsistent peptide stabilityEnsure consistent storage and handling of peptide aliquots. Avoid repeated freeze-thaw cycles. Maintain a constant temperature during your experiments.
Buffer preparation inconsistenciesPrepare fresh buffers for each set of experiments using high-purity reagents. Calibrate your pH meter regularly.
Loss of activity over the course of a long-term experiment Gradual degradation of the peptideConsider adding fresh desulfated CCK-8 to the system at defined time points. If possible, perform the experiment at a lower temperature to slow down degradation.

Quantitative Data on Desulfated CCK-8 Stability

Peptide Matrix Temperature Half-life Reference
Desulfated (Unsulphated) CCK-8Human Plasma37°C~18 minutes[1]

Note on Stability in Experimental Buffers: The stability of desulfated CCK-8 in common laboratory buffers (e.g., PBS, Tris, HEPES) has not been extensively quantified. However, based on general principles of peptide chemistry, stability is expected to be significantly higher in purified buffer systems compared to plasma, which is rich in degradative enzymes. The rate of degradation will still be influenced by pH and temperature. For optimal stability, it is recommended to conduct pilot experiments to determine the stability of desulfated CCK-8 in your specific experimental setup.

Experimental Protocols

Protocol for Assessing the Stability of Desulfated CCK-8 using HPLC

This protocol allows for the quantitative analysis of intact desulfated CCK-8 over time in a specific buffer.

1. Materials and Reagents:

  • Desulfated CCK-8 (lyophilized powder)

  • Experimental Buffer (e.g., PBS, Tris-HCl)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • Protease Inhibitor Cocktail (optional)

  • Low-bind microcentrifuge tubes

  • Incubator or water bath

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and UV detector

2. Procedure:

  • Preparation of Desulfated CCK-8 Stock Solution:

    • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.

    • Reconstitute the peptide in your experimental buffer to a known concentration (e.g., 1 mg/mL). If using a protease inhibitor cocktail, add it to the buffer before dissolving the peptide.

  • Incubation:

    • Aliquot the desulfated CCK-8 solution into several low-bind microcentrifuge tubes.

    • Incubate the tubes at the desired experimental temperature (e.g., 37°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot and stop the degradation process by adding an equal volume of a precipitation solution (e.g., 1% TFA in ACN) and placing it on ice or immediately freezing at -80°C until analysis. The T=0 sample should be processed immediately after preparation.

  • Sample Preparation for HPLC:

    • Thaw the samples if frozen.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated material.

    • Carefully transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject a standard volume of each sample onto the RP-HPLC system.

    • Use a suitable gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in ACN) to separate the intact peptide from its degradation products.

    • Monitor the elution profile at a wavelength of 220 nm or 280 nm.

    • The peak corresponding to the intact desulfated CCK-8 can be identified by its retention time, determined by injecting a freshly prepared standard.

  • Data Analysis:

    • Integrate the peak area of the intact desulfated CCK-8 at each time point.

    • Calculate the percentage of the peptide remaining at each time point relative to the T=0 sample.

    • Plot the percentage of intact peptide versus time to determine the degradation kinetics and half-life.

Mandatory Visualizations

Signaling Pathways

Desulfated CCK-8 primarily interacts with the cholecystokinin B (CCK-B or CCK2) receptor, while the sulfated form has a higher affinity for the cholecystokinin A (CCK-A or CCK1) receptor. Both are G-protein coupled receptors.

CCK_A_Receptor_Signaling CCK8 Sulfated CCK-8 CCK_A_Receptor CCK-A Receptor CCK8->CCK_A_Receptor Binds Gq Gq CCK_A_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates MAPK MAPK/ERK Pathway PKC->MAPK Activates Cellular_Response Cellular Response (e.g., Enzyme Secretion) MAPK->Cellular_Response Leads to

Caption: CCK-A Receptor Signaling Pathway.

CCK_B_Receptor_Signaling dCCK8 Desulfated CCK-8 CCK_B_Receptor CCK-B Receptor dCCK8->CCK_B_Receptor Binds Gq Gq CCK_B_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates MAPK MAPK/ERK Pathway PKC->MAPK Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion, Neurotransmitter Release) MAPK->Cellular_Response Leads to

Caption: CCK-B Receptor Signaling Pathway.

Experimental and Troubleshooting Workflows

Experimental_Workflow start Start: Plan Stability Experiment prep_buffer Prepare Experimental Buffer (with/without Protease Inhibitors) start->prep_buffer prep_peptide Reconstitute Desulfated CCK-8 prep_buffer->prep_peptide incubate Incubate at Desired Temperature prep_peptide->incubate sample Collect Samples at Time Points incubate->sample stop_rxn Stop Degradation & Prepare for HPLC sample->stop_rxn analyze Analyze by HPLC stop_rxn->analyze data Calculate % Remaining & Half-life analyze->data end End: Conclude Stability data->end

Caption: Peptide Stability Experimental Workflow.

Troubleshooting_Workflow start Inconsistent/No Peptide Activity check_prep Fresh Peptide & Buffer? start->check_prep check_storage Proper Storage & Handling? check_prep->check_storage Yes sol_prep Action: Prepare Fresh Reagents check_prep->sol_prep No check_ph Optimal pH (5.0-7.0)? check_storage->check_ph Yes sol_storage Action: Aliquot & Store at -80°C check_storage->sol_storage No add_inhibitors Protease Inhibitors Used? check_ph->add_inhibitors Yes sol_ph Action: Adjust Buffer pH check_ph->sol_ph No verify_conc Peptide Concentration Verified? add_inhibitors->verify_conc Yes sol_inhibitors Action: Add Protease Inhibitors add_inhibitors->sol_inhibitors No sol_conc Action: Use Low-Bind Plastics verify_conc->sol_conc No

Caption: Troubleshooting Peptide Degradation.

References

Technical Support Center: Optimizing Unsulfated CCK Octapeptide (CCK-8) Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of unsulfated cholecystokinin octapeptide (CCK-8) in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between sulfated and unsulfated CCK-8?

A1: The key difference lies in the presence or absence of a sulfate group on the tyrosine residue. The sulfated form of CCK-8 generally exhibits a higher affinity for both CCK1 and CCK2 receptors compared to the unsulfated form.[1] Unsulfated CCK-8 is moderately selective for the CCK2 receptor.[1] Despite its lower affinity, unsulfated CCK-8 has been shown to be biologically active and, in some central nervous system studies, even more potent than its sulfated counterpart.

Q2: What are the recommended starting dosages for unsulfated CCK-8 in rats for feeding behavior studies?

A2: For intraperitoneal (i.p.) injections in rats to study feeding behavior, effective doses have been reported in the range of 0.5 to 10 nmol/kg.[2] Notably, doses of 0.5 and 1.0 nmol/kg have been shown to reduce meal size and prolong the intermeal interval.[2]

Q3: What dosages of unsulfated CCK-8 are suggested for anxiety-related studies in rats?

A3: For anxiety studies in rats, dosages can vary based on the administration route. Intraperitoneal (i.p.) injections of 95 or 190 ng per 100g of body weight have been used. For intracerebroventricular (i.c.v.) administration, doses of 0.01, 0.1, and 1 µg have been reported to decrease anxiety-like behavior in a dose-dependent manner.

Q4: How should I prepare unsulfated CCK-8 for in vivo injection?

A4: Unsulfated CCK-8 is a peptide and should be handled with care to maintain its stability. For in vivo experiments, it is typically dissolved in a sterile, isotonic saline solution. It is crucial to ensure the peptide is fully dissolved before injection. For hydrophobic peptides, a small amount of a solubilizing agent like DMSO may be necessary for initial reconstitution before dilution in saline. Always prepare fresh solutions for each experiment to avoid degradation.

Q5: What are the known signaling pathways for unsulfated CCK-8?

A5: Unsulfated CCK-8 primarily acts through the CCK1 and CCK2 receptors, which are G-protein coupled receptors (GPCRs). The CCK2 receptor, for which unsulfated CCK-8 has moderate selectivity, is known to couple to Gq proteins. Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. While its affinity is lower, it can also interact with the CCK1 receptor, which couples to both Gs and Gq proteins.

Troubleshooting Guide

Q: My in vivo experiment with unsulfated CCK-8 is showing high variability between subjects. What could be the cause?

A: High variability in in vivo experiments can stem from several factors:

  • Animal Handling and Stress: Stress from handling and injection can significantly impact physiological responses, including feeding behavior and anxiety levels. Ensure all animals are habituated to the experimental procedures and handled consistently.

  • Fasting State: The metabolic state of the animal can influence the effects of CCK-8. For example, the satiety effects of CCK peptides can be attenuated in fasted rats compared to freely fed animals.[2] Standardize the fasting protocol across all experimental groups.

  • Injection Technique: Inconsistent injection volumes or improper administration (e.g., subcutaneous instead of intraperitoneal) can lead to variable absorption and bioavailability. Ensure proper training in injection techniques.

  • Peptide Stability: Unsulfated CCK-8, like other peptides, can degrade if not stored or handled properly. Prepare fresh solutions for each experiment and store the lyophilized peptide at -20°C or lower. Avoid repeated freeze-thaw cycles.

Q: I am not observing the expected satiety effect after administering unsulfated CCK-8. What should I check?

A: If you are not seeing the expected effect, consider the following:

  • Dosage: The dose may be too low. Refer to the dosage tables and consider performing a dose-response study to determine the optimal concentration for your specific experimental conditions.

  • Route of Administration: The route of administration is critical. Intraperitoneal and intracerebroventricular injections will have different effects and require vastly different doses. Verify that you are using the appropriate route for your research question.

  • Peptide Integrity: Ensure the peptide has not degraded. Purchase from a reputable supplier and follow proper storage and handling procedures.

  • Experimental Model: The age and strain of the animal can influence the response to CCK-8. For instance, the satiety effects of CCK-8 have been shown to be attenuated in younger rats.

Q: The unsulfated CCK-8 peptide is difficult to dissolve. What can I do?

A: For peptides with solubility issues, try the following:

  • Initial Solubilization: First, try dissolving the peptide in sterile, distilled water. If it remains insoluble, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used to create a stock solution.

  • Dilution: Once dissolved in an organic solvent, the stock solution can be slowly diluted to the final concentration with your desired aqueous buffer (e.g., sterile saline). It is important to add the peptide solution to the buffer while vortexing to prevent precipitation.

  • pH Adjustment: The net charge of the peptide influences its solubility. If the peptide is acidic, a basic buffer may aid dissolution, and vice versa.

Quantitative Data

Table 1: Recommended Dosages of Unsulfated CCK-8 for In Vivo Experiments in Rodents

SpeciesApplicationAdministration RouteDosage RangeReference
RatFeeding BehaviorIntraperitoneal (i.p.)0.5 - 10 nmol/kg
RatAnxiety-like BehaviorIntraperitoneal (i.p.)95 - 190 ng/100g body weight
RatAnxiety-like BehaviorIntracerebroventricular (i.c.v.)0.01 - 1 µg
MouseCognitive RecoveryIntraperitoneal (i.p.)1.6 µg/kg

Table 2: Receptor Binding Affinity of CCK Peptides

LigandReceptorSpeciesAffinity (Ki, nM)Reference
Sulfated CCK-8hCCK1Human0.49
Sulfated CCK-8hCCK2Human0.32
Unsulfated CCK-8 hCCK1Human130
Unsulfated CCK-8 hCCK2Human4.8

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection of Unsulfated CCK-8 in Rats for Feeding Behavior Studies

  • Animal Preparation: Acclimatize adult male Sprague-Dawley rats to individual housing and the specific diet for at least one week prior to the experiment. Handle the rats daily to minimize stress.

  • Peptide Preparation: On the day of the experiment, prepare a fresh solution of unsulfated CCK-8 by dissolving it in sterile 0.9% saline to the desired concentrations (e.g., 0.5, 1, 3, 5, 10 nmol/ml).

  • Injection Procedure:

    • Gently restrain the rat.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.

    • Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

    • Inject the calculated volume of the unsulfated CCK-8 solution or vehicle (saline).

    • Return the rat to its home cage.

  • Data Collection: Immediately following the injection, provide pre-weighed food and monitor food intake at regular intervals (e.g., 30, 60, 120 minutes) and over 24 hours. Parameters such as meal size and intermeal interval can be recorded using automated feeding systems.

Protocol 2: Intracerebroventricular (i.c.v.) Cannulation and Injection in Rats for Anxiety Studies

  • Surgical Cannulation:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

    • Secure the rat in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Using bregma as a reference point, determine the coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm from the skull surface).

    • Drill a small hole at the target coordinates.

    • Implant a guide cannula to the correct depth and secure it to the skull using dental cement and anchor screws.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Allow the rat to recover for at least one week post-surgery.

  • Injection Procedure:

    • Gently restrain the conscious rat.

    • Remove the dummy cannula and insert the injector cannula, which extends slightly beyond the guide cannula.

    • Connect the injector cannula to a microsyringe pump.

    • Infuse the unsulfated CCK-8 solution (dissolved in sterile artificial cerebrospinal fluid) at a slow rate (e.g., 0.5-1 µl/min) to a total volume of 1-2 µl.

    • Leave the injector in place for an additional minute to allow for diffusion.

    • Replace the dummy cannula.

  • Behavioral Testing: Following the injection, place the rat in the appropriate apparatus for anxiety testing (e.g., elevated plus maze, open field test) and record the relevant behavioral parameters.

Visualizations

G Unsulfated CCK-8 Signaling Pathways cluster_0 CCK2 Receptor Pathway (Gq-coupled) cluster_1 CCK1 Receptor Pathway (Gq/Gs-coupled) unsulfated_cck8_2 Unsulfated CCK-8 cck2r CCK2 Receptor unsulfated_cck8_2->cck2r gq Gq Protein cck2r->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca2+ ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc activates cellular_response_2 Cellular Response (e.g., Neurotransmitter Release) ca2->cellular_response_2 pkc->cellular_response_2 unsulfated_cck8_1 Unsulfated CCK-8 (lower affinity) cck1r CCK1 Receptor unsulfated_cck8_1->cck1r gq_1 Gq Protein cck1r->gq_1 activates gs Gs Protein cck1r->gs activates plc_1 Phospholipase C (PLC) gq_1->plc_1 activates ac Adenylyl Cyclase gs->ac activates pip2_1 PIP2 plc_1->pip2_1 hydrolyzes atp ATP ac->atp converts ip3_1 IP3 pip2_1->ip3_1 dag_1 DAG pip2_1->dag_1 ca2_1 ↑ Intracellular Ca2+ ip3_1->ca2_1 pkc_1 Protein Kinase C (PKC) dag_1->pkc_1 activates camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka activates cellular_response_1 Cellular Response (e.g., Satiety Signaling) ca2_1->cellular_response_1 pkc_1->cellular_response_1 pka->cellular_response_1

Caption: Signaling pathways of unsulfated CCK-8 at CCK1 and CCK2 receptors.

G General Experimental Workflow for In Vivo Unsulfated CCK-8 Studies A Animal Acclimation & Habituation C Baseline Behavioral Measurement A->C B Peptide Reconstitution & Dilution D Administration of Unsulfated CCK-8 or Vehicle B->D C->D E Post-injection Behavioral Assessment D->E F Data Analysis E->F G Statistical Comparison F->G H Conclusion G->H G Troubleshooting Logic for Unsulfated CCK-8 Experiments start Unexpected Experimental Outcome check_peptide Verify Peptide Integrity & Solubility start->check_peptide check_dosage Review Dosage Calculation & Administration Route check_peptide->check_dosage [Peptide OK] solubility_issue Address Solubility Issues (e.g., different solvent, pH) check_peptide->solubility_issue [Issue Found] check_protocol Examine Experimental Protocol Consistency check_dosage->check_protocol [Dosage Correct] dosage_issue Perform Dose-Response Study check_dosage->dosage_issue [Issue Found] protocol_issue Refine Protocol (e.g., habituation, fasting state) check_protocol->protocol_issue [Inconsistency Found] end Optimized Experiment check_protocol->end [Protocol Consistent] solubility_issue->check_dosage dosage_issue->check_protocol protocol_issue->end

References

Technical Support Center: Troubleshooting Inconsistent Results with Desulfated CCK-8 TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results encountered during experiments with desulfated Cholecystokinin Octapeptide (CCK-8) containing Trifluoroacetic Acid (TFA).

Frequently Asked Questions (FAQs)

Q1: What is desulfated CCK-8 TFA, and why is the TFA present?

A1: Desulfated CCK-8 is a biologically active peptide. The "TFA" indicates that the peptide is supplied as a trifluoroacetate salt. Trifluoroacetic acid is commonly used during the chemical synthesis and purification of peptides, specifically in solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2][3] During the final lyophilization step, TFA remains as a counter-ion to the positively charged amino acids in the peptide sequence.[4]

Q2: Can the TFA counter-ion affect my experimental results?

A2: Yes, residual TFA can significantly impact experimental outcomes.[1] It can alter the peptide's secondary structure, solubility, and overall biological activity. Furthermore, TFA itself can exhibit cytotoxic effects, even at nanomolar concentrations, which can interfere with cell-based assays like the CCK-8 assay.

Q3: What is the CCK-8 assay, and how does it work?

A3: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble orange formazan dye. The amount of formazan produced is directly proportional to the number of metabolically active cells, and it can be quantified by measuring the absorbance at around 450 nm.

Q4: Should I remove TFA from my desulfated CCK-8 peptide?

A4: For sensitive biological assays, including cell viability and proliferation studies, it is highly recommended to exchange the TFA counter-ion for a more biologically compatible one, such as hydrochloride (HCl) or acetate. This is crucial for obtaining reliable and reproducible results, as TFA can introduce experimental variability and lead to misinterpretation of the peptide's true biological effect.

Troubleshooting Guide: Inconsistent CCK-8 Assay Results

Users may encounter variability in their CCK-8 assay results when working with desulfated CCK-8 TFA. This guide provides a systematic approach to troubleshooting common issues.

Issue 1: High Variability Between Replicate Wells

High variability between replicate wells is a common issue that can obscure the true effect of the desulfated CCK-8 TFA.

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure the cell suspension is thoroughly mixed before and during plating to prevent cell settling. Use appropriate pipetting techniques to dispense equal volumes of cell suspension into each well.
Edge Effects The outermost wells of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, fill the outer wells with sterile PBS or culture medium and do not use them for experimental samples.
Improper Reagent Mixing After adding the CCK-8 reagent, gently tap the plate or use a plate shaker to ensure uniform mixing. Avoid vigorous shaking that could cause cell detachment or spillage.
Presence of Air Bubbles Air bubbles can interfere with absorbance readings. Be careful not to introduce bubbles when adding reagents. If bubbles are present, gently pop them with a sterile pipette tip before reading the plate.
Issue 2: Unexpected or Inconsistent Dose-Response Curve

The observed biological effect of desulfated CCK-8 TFA may not follow a typical dose-response relationship.

Potential Cause Recommended Solution
TFA Interference Residual TFA in the peptide preparation can have its own biological effects, such as inhibiting or, in some cases, promoting cell growth, which can mask the true activity of the desulfated CCK-8 peptide. Perform a TFA salt exchange to a more inert counter-ion like HCl.
Peptide Aggregation TFA can affect the solubility of the peptide, potentially leading to aggregation at higher concentrations. Visually inspect the peptide solution for any precipitates. Consider preparing fresh stock solutions and using a different solvent if necessary.
Incorrect Incubation Time The optimal incubation time with the CCK-8 reagent can vary depending on the cell type and density. A pilot experiment to determine the optimal incubation time (e.g., 1, 2, 4 hours) is recommended.
Cellular Metabolism Alteration The CCK-8 assay measures metabolic activity, which can be influenced by the treatment. Desulfated CCK-8 itself may alter cellular metabolism, leading to non-linear absorbance readings. Consider complementing the CCK-8 assay with other viability assays that have different mechanisms of action.
Issue 3: Low Signal or Poor Sensitivity

The assay may fail to detect a significant difference between treated and untreated cells.

Potential Cause Recommended Solution
Low Cell Number Ensure that the initial cell seeding density is within the optimal range for your cell line and the CCK-8 assay. For most cell lines, a density of 1,000 to 100,000 cells per well is recommended.
Low Metabolic Activity Some cell types have inherently low metabolic activity, resulting in a weak signal. For these cells, increasing the cell number per well or extending the incubation time with the CCK-8 reagent may be necessary.
Interference from Test Compound Substances with reducing or oxidizing properties can interfere with the WST-8 reduction reaction. If the desulfated CCK-8 TFA solution is suspected of interference, a control well containing the peptide in cell-free media should be included to measure any background absorbance.

Experimental Protocols

Protocol 1: TFA to HCl Counter-ion Exchange

This protocol describes a general method for replacing the TFA counter-ion with HCl.

  • Dissolve the desulfated CCK-8 TFA peptide in a minimal amount of sterile, deionized water.

  • Add a 10-fold molar excess of 10 mM hydrochloric acid (HCl).

  • Lyophilize the solution to remove the water and excess HCl.

  • Repeat the dissolution in 10 mM HCl and lyophilization steps two more times to ensure complete exchange of the TFA counter-ion.

  • After the final lyophilization, dissolve the peptide in the desired assay buffer.

Protocol 2: Standard CCK-8 Cell Viability Assay

This protocol provides a general workflow for performing a CCK-8 assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the desulfated CCK-8 (with the appropriate counter-ion) in culture medium. Remove the old medium from the wells and add 100 µL of the peptide solutions. Include untreated control wells and blank wells (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time should be determined empirically.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control.

Visualizations

experimental_workflow cluster_prep Peptide Preparation cluster_assay CCK-8 Assay Workflow Peptide Desulfated CCK-8 TFA Ion_Exchange TFA to HCl Ion Exchange Peptide->Ion_Exchange Recommended Peptide_HCl Desulfated CCK-8 HCl Ion_Exchange->Peptide_HCl Treatment Add Desulfated CCK-8 Peptide_HCl->Treatment Cell_Seeding Seed Cells in 96-well plate Cell_Seeding->Treatment Incubation_Treatment Incubate (e.g., 24-72h) Treatment->Incubation_Treatment Add_CCK8 Add CCK-8 Reagent Incubation_Treatment->Add_CCK8 Incubation_CCK8 Incubate (1-4h) Add_CCK8->Incubation_CCK8 Read_Absorbance Measure Absorbance at 450nm Incubation_CCK8->Read_Absorbance Data_Analysis Analyze Data Read_Absorbance->Data_Analysis

Caption: Experimental workflow for using desulfated CCK-8 in a CCK-8 assay.

troubleshooting_logic Start Inconsistent CCK-8 Results Check_Variability High variability between replicates? Start->Check_Variability Check_Dose_Response Unexpected dose-response? Check_Variability->Check_Dose_Response No Sol_Variability Review: - Cell Seeding Technique - Edge Effects - Reagent Mixing Check_Variability->Sol_Variability Yes Check_Signal Low signal or poor sensitivity? Check_Dose_Response->Check_Signal No Sol_Dose_Response Consider: - TFA Interference (Perform Ion Exchange) - Peptide Aggregation - Incubation Time Optimization Check_Dose_Response->Sol_Dose_Response Yes Sol_Signal Optimize: - Cell Seeding Density - CCK-8 Incubation Time - Check for Compound Interference Check_Signal->Sol_Signal Yes End Consistent Results Check_Signal->End No Sol_Variability->Check_Dose_Response Sol_Dose_Response->Check_Signal Sol_Signal->End

Caption: Troubleshooting logic for inconsistent CCK-8 results.

References

Technical Support Center: Off-Target Effects of Non-Sulfated Cholecystokinin Octapeptide (CCK-8)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with non-sulfated cholecystokinin octapeptide (non-sulfated CCK-8). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets of non-sulfated CCK-8?

Non-sulfated CCK-8 primarily interacts with the two cholecystokinin (CCK) receptor subtypes, CCK1 and CCK2, albeit with different affinities compared to its sulfated counterpart.[1][2] While sulfated CCK-8 binds with high affinity to both CCK1 and CCK2 receptors, non-sulfated CCK-8 exhibits a significantly lower affinity for the CCK1 receptor.[1][2] However, its affinity for the CCK2 receptor is comparable to that of sulfated CCK-8.[1]

Q2: What are the potential off-target effects of non-sulfated CCK-8?

Off-target effects of non-sulfated CCK-8 are not extensively documented in publicly available screening panels. However, given its peptidic nature and its interaction with G-protein coupled receptors (GPCRs), cross-reactivity with other neuropeptide or hormone receptors is a theoretical possibility. The antinociceptive effects of non-sulfated CCK-8 administered intracerebroventricularly were not blocked by CCK-A receptor antagonists, suggesting a potential interaction with CCK-B receptors or other central nervous system targets. Researchers should consider screening against a panel of related GPCRs, particularly those that bind structurally similar peptides, to identify potential off-target interactions in their experimental system.

Q3: How does the lack of sulfation affect the biological activity of CCK-8?

The sulfation of the tyrosine residue at the seventh position from the C-terminus is a critical determinant of CCK-8's biological activity. Sulfation significantly increases the affinity of CCK-8 for the CCK1 receptor by approximately 500- to 1000-fold. Consequently, non-sulfated CCK-8 is a much less potent agonist at the CCK1 receptor. In contrast, both sulfated and non-sulfated CCK-8 bind to the CCK2 receptor with similar high affinity. This differential binding affinity can be exploited to dissect the roles of CCK1 and CCK2 receptors in various physiological processes.

Q4: What are the typical downstream signaling pathways activated by non-sulfated CCK-8?

Upon binding to CCK2 receptors, non-sulfated CCK-8, like its sulfated form, is expected to activate Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Activation of the CCK2 receptor can also lead to the activation of the MAP kinase signaling pathway.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent results in tissues with low CCK2 receptor expression.

  • Possible Cause: You may be observing an off-target effect of non-sulfated CCK-8 on a different receptor present in your tissue of interest. Even at high concentrations, the low affinity of non-sulfated CCK-8 for the CCK1 receptor makes it an unlikely primary mediator of strong responses.

  • Troubleshooting Steps:

    • Confirm Receptor Expression: Verify the expression levels of CCK1 and CCK2 receptors in your experimental system using techniques like qPCR, Western blot, or immunohistochemistry.

    • Pharmacological Blockade: Use selective antagonists for other potential GPCRs that are expressed in your tissue to see if the unexpected response is attenuated.

    • Competitive Binding Assay: Perform a competitive binding assay using a radiolabeled ligand for a suspected off-target receptor and increasing concentrations of non-sulfated CCK-8 to determine if it can displace the ligand.

    • Functional Assays in a Heterologous System: Express the suspected off-target receptor in a cell line that does not endogenously express it (e.g., HEK293 cells) and perform a functional assay (e.g., calcium imaging or cAMP measurement) to see if non-sulfated CCK-8 elicits a response.

Issue 2: High background or low signal-to-noise ratio in a radioligand binding assay.

  • Possible Cause: This can be due to a variety of factors including suboptimal assay conditions, poor quality of reagents, or issues with the cell/membrane preparation.

  • Troubleshooting Steps:

    • Optimize Radioligand Concentration: Use a concentration of radioligand that is at or below its Kd for the receptor to minimize non-specific binding.

    • Determine Non-Specific Binding Accurately: Use a high concentration of a known, unlabeled ligand (e.g., sulfated CCK-8 for CCK receptors) to accurately define non-specific binding.

    • Optimize Incubation Time and Temperature: Determine the optimal time and temperature for reaching binding equilibrium through kinetic experiments.

    • Washing Steps: Ensure that washing steps are sufficient to remove unbound radioligand but not so harsh as to cause dissociation of the bound ligand. Use ice-cold wash buffer.

    • Check Cell/Membrane Preparation: Ensure that the cell or membrane preparation is of high quality and has a sufficient density of the target receptor.

Issue 3: No response or a very weak response in a calcium mobilization assay.

  • Possible Cause: The cells may not be expressing a sufficient number of functional receptors, the dye loading may be inadequate, or the signaling pathway may be compromised.

  • Troubleshooting Steps:

    • Verify Receptor Expression and Function: Confirm that your cells express the target receptor and that it is coupled to the Gq pathway. A positive control with a known agonist should be included.

    • Optimize Dye Loading: Adjust the concentration of the calcium-sensitive dye (e.g., Fura-2 AM) and the loading time and temperature to ensure adequate intracellular concentration.

    • Check Cell Health: Ensure that the cells are healthy and not over-confluent, as this can affect their responsiveness.

    • Use a Different Assay Readout: If the receptor is not coupled to the Gq pathway, a calcium assay will not be appropriate. Consider a different functional assay, such as a cAMP assay for Gs or Gi coupled receptors.

Data Presentation

Table 1: Binding Affinity of Sulfated and Non-Sulfated CCK-8 for CCK Receptors

LigandReceptor SubtypeReported Affinity (Ki or IC50)Fold Difference (Sulfated vs. Non-Sulfated)Reference
Sulfated CCK-8CCK1High (nM range)-
Non-Sulfated CCK-8CCK1Low (μM range)~500-1000 fold lower than sulfated
Sulfated CCK-8CCK2High (nM range)-
Non-Sulfated CCK-8CCK2High (nM range)Similar to sulfated

Note: Specific Ki or IC50 values can vary depending on the experimental conditions and tissue/cell type used.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Whole Cells

This protocol is for determining the binding affinity of non-sulfated CCK-8 to a target receptor expressed on whole cells.

  • Cell Culture: Plate cells expressing the receptor of interest in a 24-well plate and grow to near confluency.

  • Assay Preparation:

    • Prepare a binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA and 25 mM HEPES, pH 7.4).

    • Prepare a solution of a suitable radioligand for your target receptor at a concentration at or below its Kd.

    • Prepare serial dilutions of non-sulfated CCK-8 and a known unlabeled ligand (for determining non-specific binding) in binding buffer.

  • Binding Assay:

    • Wash the cells twice with ice-cold binding buffer.

    • Add the radioligand solution to all wells.

    • Add the different concentrations of non-sulfated CCK-8 or the unlabeled ligand for non-specific binding to the appropriate wells. Add binding buffer alone for total binding.

    • Incubate the plate at the optimal temperature and for the optimal time to reach equilibrium (determined empirically).

  • Washing:

    • Aspirate the binding solution and wash the cells rapidly three times with ice-cold binding buffer to remove unbound radioligand.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the concentration of non-sulfated CCK-8 and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Intracellular Calcium Mobilization Assay Using Fura-2 AM

This protocol measures the ability of non-sulfated CCK-8 to induce an increase in intracellular calcium, indicative of Gq-coupled receptor activation.

  • Cell Culture: Seed cells expressing the receptor of interest onto black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in a suitable buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid). The final concentration of Fura-2 AM is typically 2-5 μM.

    • Remove the cell culture medium and add the Fura-2 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Washing:

    • Gently wash the cells twice with the assay buffer to remove extracellular dye.

    • Add fresh assay buffer to each well.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader equipped with dual excitation wavelength capabilities.

    • Measure the baseline fluorescence ratio by alternating excitation between 340 nm and 380 nm and measuring emission at 510 nm.

    • Add different concentrations of non-sulfated CCK-8 to the wells using the plate reader's injector system.

    • Immediately begin recording the fluorescence ratio over time to capture the transient calcium response.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.

    • Normalize the data to the baseline fluorescence ratio.

    • Plot the peak change in the fluorescence ratio as a function of the concentration of non-sulfated CCK-8 to generate a dose-response curve and determine the EC50 value.

Mandatory Visualizations

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Non-sulfated CCK-8 Non-sulfated CCK-8 CCK2 Receptor CCK2 Receptor Non-sulfated CCK-8->CCK2 Receptor Binds Gq/11 Gq/11 CCK2 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC PKC DAG->PKC Downstream Effects Downstream Effects Ca2+ release->Downstream Effects PKC->Downstream Effects

Caption: Signaling pathway of non-sulfated CCK-8 via the CCK2 receptor.

Experimental_Workflow Start Start Unexpected Result Unexpected Result Start->Unexpected Result Confirm Receptor Expression Confirm Receptor Expression Unexpected Result->Confirm Receptor Expression Step 1 Pharmacological Blockade Pharmacological Blockade Confirm Receptor Expression->Pharmacological Blockade Step 2 Competitive Binding Assay Competitive Binding Assay Pharmacological Blockade->Competitive Binding Assay Step 3 On-Target Effect On-Target Effect Pharmacological Blockade->On-Target Effect Negative Result Functional Assay (Heterologous) Functional Assay (Heterologous) Competitive Binding Assay->Functional Assay (Heterologous) Step 4 Off-Target Identified Off-Target Identified Functional Assay (Heterologous)->Off-Target Identified Positive Result

Caption: Troubleshooting workflow for unexpected experimental results.

Logical_Relationship Non-sulfated CCK-8 Non-sulfated CCK-8 Low Affinity Binding Low Affinity Binding Non-sulfated CCK-8->Low Affinity Binding High Affinity Binding High Affinity Binding Non-sulfated CCK-8->High Affinity Binding Cross-Reactivity? Cross-Reactivity? Non-sulfated CCK-8->Cross-Reactivity? CCK1 Receptor CCK1 Receptor CCK2 Receptor CCK2 Receptor Potential Off-Targets (GPCRs) Potential Off-Targets (GPCRs) Low Affinity Binding->CCK1 Receptor High Affinity Binding->CCK2 Receptor Cross-Reactivity?->Potential Off-Targets (GPCRs)

Caption: Logical relationship of non-sulfated CCK-8 binding.

References

Technical Support Center: Managing Peptide Aggregation of Desulfated CCK-8 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for managing the aggregation of desulfated cholecystokinin-8 (CCK-8) in solution.

Troubleshooting Guides

Issue: Precipitate is visible in the desulfated CCK-8 solution after reconstitution.

Potential Cause Recommended Solution
Poor Solubility Desulfated CCK-8 has low aqueous solubility. Reconstitute in a small amount of a polar organic solvent like DMSO before adding to your aqueous buffer.[1]
Peptide Concentration is Too High Reduce the working concentration of the peptide. Determine the critical aggregation concentration experimentally.
Incorrect pH The pH of the solution may be close to the isoelectric point (pI) of the peptide, minimizing its net charge and promoting aggregation. Adjust the pH of the buffer to be at least 1-2 units away from the pI.
Inappropriate Storage The peptide solution may have been stored improperly (e.g., at room temperature for an extended period). Store stock solutions at -20°C or -80°C.[1]

Issue: Inconsistent results in bioassays.

Potential Cause Recommended Solution
Formation of Soluble Aggregates Soluble oligomers or larger aggregates may be present, which can have different biological activities and interfere with assays. Characterize the aggregation state of your peptide solution using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).
Time-Dependent Aggregation The peptide may be aggregating over the course of the experiment. Prepare fresh solutions before each experiment and use them promptly.
Buffer Components Certain salts or other buffer components may promote aggregation. If possible, screen different buffer systems to find one that minimizes aggregation.

Frequently Asked Questions (FAQs)

1. What is desulfated CCK-8 and how does it differ from the sulfated form?

Desulfated Cholecystokinin-8 (CCK-8) is an octapeptide hormone and neurotransmitter. It is the non-sulfated form of CCK-8, meaning the tyrosine residue in its sequence is not modified with a sulfate group. The sulfated form of CCK-8 is generally considered the more biologically potent form, particularly for peripheral actions mediated by the CCK1 receptor.

2. What are the primary causes of desulfated CCK-8 aggregation?

While specific data on desulfated CCK-8 is limited, peptide aggregation is generally driven by factors such as:

  • Hydrophobic interactions: The presence of hydrophobic amino acid residues can lead to self-association to minimize contact with water.

  • Intermolecular hydrogen bonding: This can lead to the formation of β-sheet structures, which are common in peptide aggregates.

  • Electrostatic interactions: When the pH of the solution is near the peptide's isoelectric point (pI), the net charge is minimal, reducing electrostatic repulsion between peptide molecules and promoting aggregation.

  • High peptide concentration: Higher concentrations increase the likelihood of intermolecular interactions.

3. How can I improve the solubility of desulfated CCK-8?

Based on available data for a trifluoroacetate (TFA) salt of desulfated CCK-8, it is soluble in DMSO at concentrations up to 50 mg/mL, but has very low solubility in water.[1] For use in aqueous solutions, it is recommended to first dissolve the peptide in a minimal amount of DMSO and then slowly add this stock solution to the aqueous buffer with gentle vortexing. For in vivo studies, co-solvent systems such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been used.[1]

4. What are some general strategies to prevent peptide aggregation?

  • Optimize pH: Adjust the pH of the buffer to be significantly different from the peptide's pI to increase electrostatic repulsion.

  • Use of Additives:

    • Organic Co-solvents: Small amounts of solvents like DMSO can help solubilize hydrophobic peptides.

    • Sugars and Polyols: Sucrose and glycerol can sometimes stabilize the native peptide structure.

    • Amino Acids: Arginine and glutamic acid can help to reduce aggregation.

  • Control Temperature: Lowering the temperature can often slow down aggregation kinetics.

  • Low Concentration: Work with the lowest peptide concentration that is feasible for your experiment.

Quantitative Data Summary

ParameterSolvent/ConditionValueReference
Solubility DMSO50 mg/mL[1]
Water< 0.1 mg/mL (insoluble)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL
Aggregation Temperature Not AvailableRequires experimental determination
Critical Aggregation Concentration Not AvailableRequires experimental determination
Effect of pH on Aggregation Not AvailableRequires experimental determination

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay to Monitor Aggregation

This assay is used to detect the formation of amyloid-like β-sheet structures, which are common in peptide aggregates.

Materials:

  • Desulfated CCK-8 peptide

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capabilities (Excitation ~440 nm, Emission ~485 nm)

Procedure:

  • Prepare a working solution of desulfated CCK-8 in the desired assay buffer at the concentration to be tested.

  • Prepare a ThT working solution by diluting the stock solution into the assay buffer to a final concentration of 10-20 µM.

  • In each well of the microplate, add a specific volume of the peptide solution.

  • To each well containing the peptide, add the ThT working solution.

  • Include control wells containing only the buffer and ThT.

  • Seal the plate to prevent evaporation.

  • Incubate the plate, if necessary, under conditions that may promote aggregation (e.g., 37°C with shaking).

  • Measure the fluorescence intensity at regular intervals using the plate reader. An increase in fluorescence indicates the formation of β-sheet-rich aggregates.

Protocol 2: Circular Dichroism (CD) Spectroscopy to Analyze Secondary Structure

CD spectroscopy can be used to monitor changes in the secondary structure of the peptide, such as the transition from a random coil to a β-sheet conformation, which is indicative of aggregation.

Materials:

  • Desulfated CCK-8 peptide

  • Appropriate buffer (must be compatible with CD spectroscopy, e.g., low salt concentration, no absorbing components in the far-UV range)

  • CD Spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 1 mm)

Procedure:

  • Prepare a solution of desulfated CCK-8 in the CD-compatible buffer at a known concentration.

  • Set the parameters on the CD spectropolarimeter for far-UV measurements (e.g., wavelength range of 190-260 nm).

  • Record a baseline spectrum using the buffer alone.

  • Rinse the cuvette and load the peptide sample.

  • Record the CD spectrum of the peptide sample.

  • Subtract the baseline spectrum from the sample spectrum.

  • Analyze the resulting spectrum for characteristic signals of different secondary structures (e.g., a negative band around 218 nm for β-sheets).

Visualizations

CCK_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effectors CCK-8 CCK-8 CCK1R CCK1R CCK-8->CCK1R CCK2R CCK2R CCK-8->CCK2R Gq Gq CCK1R->Gq Gs Gs CCK1R->Gs CCK2R->Gq PLC PLCβ Gq->PLC AC AC Gs->AC IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_PKC ↑ Ca²⁺ / PKC IP3_DAG->Ca_PKC PKA PKA cAMP->PKA MAPK_PI3K MAPK / PI3K-AKT Ca_PKC->MAPK_PI3K PKA->MAPK_PI3K Cellular Response Cellular Response MAPK_PI3K->Cellular Response

Caption: CCK-8 Signaling Pathways via CCK1R and CCK2R.

Aggregation_Troubleshooting_Workflow Start Start: Peptide Aggregation Issue Check_Solvent Using aqueous solvent directly? Start->Check_Solvent Check_Concentration Is concentration too high? Check_pH Is pH near pI? Check_Concentration->Check_pH No Lower_Concentration Lower working concentration Check_Concentration->Lower_Concentration Yes Adjust_pH Adjust pH away from pI Check_pH->Adjust_pH Yes Use_Additives Consider additives (e.g., Arginine) Check_pH->Use_Additives No Check_Solvent->Check_Concentration No Add_Cosolvent Reconstitute in DMSO then add to buffer Check_Solvent->Add_Cosolvent Yes Add_Cosolvent->Check_Concentration Lower_Concentration->Check_pH Adjust_pH->Use_Additives End End: Aggregation Minimized Use_Additives->End

Caption: Troubleshooting workflow for desulfated CCK-8 aggregation.

References

Half-life of desulfated CCK-8 in plasma vs. cerebrospinal fluid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with desulfated cholecystokinin-8 (CCK-8).

Frequently Asked Questions (FAQs)

Q1: What is the half-life of desulfated CCK-8 in plasma?

The half-life of desulfated (unsulfated) CCK-8 is significantly shorter than its sulfated form. In vitro studies have shown the following half-lives:

  • Human Plasma: Approximately 18 minutes.[1]

  • Rat Plasma: Approximately 5 minutes.[1]

For comparison, the sulfated form of CCK-8 has a half-life of about 50 minutes in human plasma and 17 minutes in rat plasma.[1] The degradation is primarily carried out by aminopeptidases.[1]

Q2: What is the half-life of desulfated CCK-8 in cerebrospinal fluid (CSF)?

Q3: Why is it challenging to determine peptide half-life in CSF?

Determining peptide half-life in CSF is complex due to several factors:

  • Low Protein Concentration: CSF has a much lower protein concentration than plasma, which can affect peptide stability and the activity of degrading enzymes (proteases).

  • Sample Collection: Obtaining CSF is more invasive than blood collection, limiting the frequency and volume of samples.

  • Pre-analytical Variability: The stability of peptides in CSF samples can be affected by handling procedures, storage temperature, and the time between collection and analysis.[2] Proteomic profiles of CSF can show significant changes within 4 hours at room temperature (23°C) and between 6 to 8 hours at 4°C.

Q4: What are the main receptors for desulfated CCK-8?

Desulfated CCK-8 primarily interacts with the CCK-B (also known as CCK2) receptor, where it binds with a similar affinity to sulfated CCK-8. The CCK-A (or CCK1) receptor, found predominantly in the gastrointestinal tract, has a much higher affinity for the sulfated form of CCK-8.

Data Summary

Table 1: In Vitro Half-Life of CCK-8 Forms in Plasma
Peptide FormSpeciesMatrixHalf-Life (minutes)Degrading Enzymes
Desulfated CCK-8HumanPlasma18Aminopeptidases
Sulfated CCK-8HumanPlasma50Aminopeptidases
Desulfated CCK-8RatPlasma5Aminopeptidases
Sulfated CCK-8RatPlasma17Aminopeptidases

Source:

Experimental Protocols & Troubleshooting

Protocol: Determining Peptide Half-Life in Plasma In Vitro

This protocol outlines a general procedure for assessing the stability of desulfated CCK-8 in a plasma matrix.

Objective: To determine the rate of degradation of desulfated CCK-8 in plasma by measuring the concentration of the intact peptide over time.

Materials:

  • Desulfated CCK-8 peptide standard

  • Human or rat plasma (anticoagulated, e.g., with EDTA or citrate)

  • Phosphate-buffered saline (PBS)

  • Protein precipitation agent (e.g., acetonitrile (ACN), trichloroacetic acid (TCA))

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS) for detection (LC-MS)

Workflow:

References

Selecting the correct vehicle for in vivo delivery of unsulfated CCK-8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of a vehicle for the in vivo delivery of unsulfated cholecystokinin-8 (CCK-8).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized unsulfated CCK-8?

A1: For initial reconstitution of the lyophilized peptide, it is advisable to use a small amount of sterile, nuclease-free water or an organic solvent like dimethyl sulfoxide (DMSO) if the peptide is difficult to dissolve in aqueous solutions. However, for the final in vivo formulation, aqueous buffers are preferred. One source suggests that unsulfated CCK-8 has very low solubility in water (< 0.1 mg/mL) but can be dissolved in DMSO.[1]

Q2: What is a commonly used vehicle for in vivo administration of unsulfated CCK-8?

A2: A frequently used vehicle for intraperitoneal (i.p.) injections of unsulfated CCK-8 in rodent studies is 0.1 M phosphate-buffered saline (PBS).[2] PBS is a suitable choice due to its isotonic and non-toxic nature.

Q3: My unsulfated CCK-8 is supplied as a TFA salt. Will this affect my experiment?

A3: Unsulfated CCK-8 is often supplied as a trifluoroacetic acid (TFA) salt, which is a remnant from the purification process. TFA salts generally enhance the solubility of peptides in aqueous solutions.[3] For most in vivo experiments, the small amount of TFA present in the final diluted solution is unlikely to have a biological effect.

Q4: How can I improve the stability of unsulfated CCK-8 in my vehicle?

A4: Peptides can adhere to the surface of vials and syringes, leading to a decrease in the effective concentration. To mitigate this, the inclusion of a carrier protein, such as bovine serum albumin (BSA), in the vehicle can be beneficial. The presence of albumin has been shown to prevent the loss of CCK peptides from solutions.[4] A common concentration for BSA as a carrier is 0.1%.

Q5: What is the recommended storage condition for reconstituted unsulfated CCK-8?

A5: Lyophilized unsulfated CCK-8 should be stored at -20°C or colder.[3] Once reconstituted, it is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, for longer-term storage, at -80°C.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Difficulty dissolving lyophilized unsulfated CCK-8 The peptide has poor solubility in aqueous solutions.1. Attempt to dissolve in a small amount of a solvent like DMSO before diluting with your aqueous vehicle (e.g., PBS). 2. Use sonication to aid dissolution in PBS. The sulfated form of CCK-8 is soluble to 0.50 mg/ml in PBS (pH 7.4) with sonication, which may also be effective for the unsulfated form. 3. Ensure the pH of your buffer is appropriate. While specific pH stability data for unsulfated CCK-8 is not readily available, maintaining a physiological pH (around 7.4) is a good starting point.
Precipitation of the peptide after dilution in the vehicle The peptide is not fully soluble in the final vehicle concentration.1. Increase the proportion of the initial solvent (e.g., DMSO) if biocompatible for your intended in vivo dose. 2. Lower the final concentration of the peptide in the vehicle. 3. Incorporate a carrier protein like 0.1% BSA, which can sometimes improve solubility and stability.
Inconsistent or no biological effect observed in vivo 1. Loss of active peptide due to adsorption to surfaces. 2. Degradation of the peptide in the vehicle. 3. Incorrect dosage.1. Add a carrier protein such as 0.1% BSA to the vehicle to prevent adsorption. 2. Prepare fresh solutions before each experiment and keep them on ice. 3. Verify your dosage calculations. In vivo studies in rats have shown effects with i.p. injections of 0.5 and 1.0 nmol/kg of unsulfated CCK-8.

Experimental Protocols

Protocol for Preparation of Unsulfated CCK-8 in PBS for In Vivo Injection

This protocol provides a general guideline for preparing unsulfated CCK-8 for intraperitoneal injection in animal studies, based on vehicles used in published research.

Materials:

  • Lyophilized unsulfated CCK-8

  • Sterile, nuclease-free water

  • Sterile 10X Phosphate-Buffered Saline (PBS)

  • Sterile Bovine Serum Albumin (BSA) (optional)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Reconstitution of Lyophilized Peptide:

    • Briefly centrifuge the vial of lyophilized unsulfated CCK-8 to ensure the powder is at the bottom.

    • Reconstitute the peptide in a small volume of sterile, nuclease-free water to create a concentrated stock solution (e.g., 1 mg/mL). If solubility is an issue, consider using a minimal amount of DMSO.

    • Gently vortex or sonicate to ensure complete dissolution.

  • Preparation of the Vehicle (0.1 M PBS with 0.1% BSA):

    • Prepare a 1X PBS solution by diluting the 10X PBS stock with sterile, nuclease-free water.

    • To create a 0.1% BSA solution, add the appropriate amount of sterile BSA to your 1X PBS. For example, to make 10 mL of vehicle, add 10 mg of BSA.

    • Filter the final vehicle solution through a 0.22 µm sterile filter.

  • Dilution to Final Concentration:

    • On the day of the experiment, dilute the reconstituted unsulfated CCK-8 stock solution with the prepared vehicle to the desired final concentration for injection.

    • For example, if the desired dose is 1 nmol/kg for a 250g rat, and the injection volume is 200 µL, you will need to calculate the concentration required in your injection solution.

    • Keep the final diluted peptide solution on ice until injection.

  • Administration:

    • Administer the unsulfated CCK-8 solution to the experimental animal via the desired route (e.g., intraperitoneal injection).

Visualizations

experimental_workflow Experimental Workflow for Vehicle Selection cluster_prep Preparation cluster_formulation Formulation & Administration cluster_troubleshooting Troubleshooting start Start: Lyophilized Unsulfated CCK-8 reconstitute Reconstitute Peptide (e.g., in sterile water or minimal DMSO) start->reconstitute prepare_vehicle Prepare Vehicle (e.g., 0.1M PBS +/- 0.1% BSA) reconstitute->prepare_vehicle check_solubility Check Solubility reconstitute->check_solubility dilute Dilute to Final Concentration prepare_vehicle->dilute administer Administer In Vivo (e.g., i.p. injection) dilute->administer check_activity Verify Biological Activity administer->check_activity

Caption: Workflow for preparing unsulfated CCK-8 for in vivo delivery.

logical_relationship Decision Tree for Vehicle Selection start Select Vehicle for Unsulfated CCK-8 solubility Is the peptide soluble in aqueous buffer? start->solubility pbs Use 0.1M PBS solubility->pbs Yes dmso_pbs Use minimal DMSO then dilute in PBS solubility->dmso_pbs No stability Is peptide stability/ adsorption a concern? stability->pbs No Final Vehicle: PBS pbs_bsa Use 0.1M PBS with 0.1% BSA stability->pbs_bsa Yes pbs->stability dmso_pbs->stability

References

Technical Support Center: Interpreting Biphasic Dose-Response Curves with Desulfated CCK Octapeptide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with desulfated cholecystokinin octapeptide (CCK-8-DS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, particularly in interpreting biphasic dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is a biphasic dose-response curve and why is it observed with desulfated CCK-8?

A1: A biphasic (or U-shaped) dose-response curve is a non-monotonic relationship where a substance elicits opposite effects at low versus high concentrations. For desulfated CCK-8 (CCK-8-DS), this typically manifests as a stimulatory effect at lower concentrations and an inhibitory effect at higher concentrations. This phenomenon can be attributed to the differential activation of cholecystokinin (CCK) receptor subtypes. CCK-8-DS binds with high affinity to the CCK2 receptor, while having a significantly lower affinity for the CCK1 receptor. The initial stimulatory response is likely mediated by the high-affinity CCK2 receptors. As the concentration of CCK-8-DS increases, it may begin to interact with lower-affinity sites, potentially including the CCK1 receptor, or trigger receptor desensitization and internalization, leading to an inhibitory effect.

Q2: Which CCK receptor subtype is primarily responsible for the effects of desulfated CCK-8?

A2: Desulfated CCK-8 is considered a selective agonist for the CCK2 receptor. It binds to the CCK2 receptor with an affinity similar to that of the endogenous sulfated CCK-8. In contrast, the sulfation of the tyrosine residue in CCK-8 is crucial for high-affinity binding to the CCK1 receptor; desulfation results in a dramatic reduction in affinity for this subtype.[1] Therefore, at physiological and lower experimental concentrations, the effects of CCK-8-DS are predominantly mediated through the CCK2 receptor.

Q3: What are the primary signaling pathways activated by CCK receptors?

A3: CCK receptors are G protein-coupled receptors (GPCRs). The CCK2 receptor, the primary target of desulfated CCK-8, is mainly coupled to the Gq alpha subunit. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The CCK1 receptor can couple to both Gq and the Gs alpha subunit. Gs activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[2][3][4]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No biphasic curve observed; only a monotonic (stimulatory or inhibitory) response. Concentration range is too narrow: The concentrations tested may not be high or low enough to capture both phases of the response.Widen the range of CCK-8-DS concentrations used in your experiment. A broad, logarithmic dilution series is recommended.
Cell type or receptor expression levels: The specific cell line used may predominantly express one type of CCK receptor or have a signaling machinery that favors one response.Characterize the CCK receptor expression profile of your cell line. Consider using a cell line engineered to express specific CCK receptor subtypes.
High variability between replicate wells. Inconsistent cell seeding: Uneven cell distribution in the microplate can lead to significant variations in the response.Ensure thorough mixing of the cell suspension before and during plating. Pay attention to pipetting technique to ensure a consistent number of cells per well.
Edge effects: Wells on the perimeter of the microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell health and response.Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile water or media to maintain humidity.
Incomplete mixing of CCK-8-DS: Inadequate mixing of the peptide in the well can result in localized concentration gradients and variable responses.Gently mix the plate after adding the CCK-8-DS dilutions.
The inhibitory phase of the curve is weak or absent. Receptor desensitization is not occurring: The cell system may have mechanisms that prevent or reduce receptor desensitization at the tested concentrations.Increase the incubation time with CCK-8-DS to allow more time for desensitization to occur.
Off-target effects are not being engaged: The inhibitory phase may be due to off-target effects that are not present in your specific cell model.Consider using a different cell line or a system with a more complex signaling environment.
The stimulatory phase of the curve is weak or absent. Low CCK2 receptor expression: If the stimulatory phase is mediated by CCK2 receptors, low expression levels will result in a weak response.Use a cell line with confirmed high expression of CCK2 receptors.
High basal activity: High background signaling in your assay can mask a subtle stimulatory effect at low concentrations.Optimize your assay conditions to reduce background noise. This may involve adjusting cell density, serum concentration, or incubation times.

Data Presentation

Table 1: Binding Affinities of CCK Peptides for CCK Receptor Subtypes

LigandReceptor SubtypeApproximate Ki (nM)Reference
Sulfated CCK-8CCK10.6 - 1[1]
Desulfated CCK-8CCK1>300 (500-fold reduction)
Sulfated CCK-8CCK20.3 - 1
Desulfated CCK-8CCK20.3 - 1

Table 2: Example EC50 Values for CCK Peptides in a Functional Assay (Chicken CCK Receptors)

LigandReceptor SubtypeFunctional AssayEC50 (nM)Reference
Sulfated CCK-8cCCK1RCalcium Mobilization5.41 ± 1.15
CCK-4 (non-sulfated)cCCK1RCalcium Mobilization> 100
Sulfated CCK-8cCCK2RCalcium Mobilization1.93 ± 0.70
CCK-4 (non-sulfated)cCCK2RCalcium Mobilization0.91 ± 0.49

Note: Data from chicken receptors are provided as an illustrative example. EC50 values can vary significantly depending on the cell line, receptor expression level, and specific assay conditions.

Experimental Protocols

Key Experiment 1: Intracellular Calcium Mobilization Assay

This protocol is designed to measure the activation of the Gq signaling pathway by monitoring changes in intracellular calcium concentration in response to CCK-8-DS.

Methodology:

  • Cell Preparation:

    • Culture cells expressing the CCK receptor of interest (e.g., CHO-K1 cells stably expressing human CCK2R) in a suitable medium.

    • Seed the cells into a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a non-ionic detergent (e.g., Pluronic F-127) in a buffered salt solution.

    • Remove the culture medium from the wells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation:

    • Prepare a serial dilution of desulfated CCK-8 in the assay buffer. A typical concentration range would be from 1 pM to 10 µM to capture the full biphasic response.

  • Fluorescence Measurement:

    • Wash the cells with the assay buffer to remove excess dye.

    • Place the plate in a fluorescence microplate reader equipped with an automated injection system.

    • Measure the baseline fluorescence for a short period.

    • Inject the CCK-8-DS dilutions into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity or the area under the curve.

    • Plot the response against the logarithm of the CCK-8-DS concentration.

    • Fit the data using a non-linear regression model appropriate for a biphasic curve (e.g., a bell-shaped dose-response model).

Key Experiment 2: Cell Viability/Proliferation Assay (CCK-8)

This protocol utilizes a colorimetric assay to assess the effect of CCK-8-DS on cell viability or proliferation.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for growth over the course of the experiment.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Treatment:

    • Prepare a serial dilution of desulfated CCK-8 in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of CCK-8-DS.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and CCK-8 reagent only) from the experimental wells.

    • Plot the absorbance against the logarithm of the CCK-8-DS concentration.

    • Fit the data using a suitable non-linear regression model to characterize the biphasic response.

Visualizations

G cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_gprotein G Protein Signaling cluster_downstream Downstream Effects CCK8_DS Desulfated CCK-8 CCK2R CCK2 Receptor CCK8_DS->CCK2R Gq Gq CCK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Cellular_Response Cellular Response (Stimulatory Phase) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: CCK2R signaling pathway activated by desulfated CCK-8.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat_cells Treat cells with CCK-8-DS dilutions incubate1->treat_cells prepare_ds Prepare serial dilutions of desulfated CCK-8 prepare_ds->treat_cells incubate2 Incubate for experimental period treat_cells->incubate2 add_reagent Add assay reagent (e.g., Fluo-4 AM or CCK-8) incubate2->add_reagent incubate3 Incubate as per assay protocol add_reagent->incubate3 measure Measure signal (Fluorescence or Absorbance) incubate3->measure analyze Analyze data and plot dose-response curve measure->analyze end End analyze->end

Caption: Experimental workflow for generating a dose-response curve.

G cluster_stimulatory Low Concentration cluster_inhibitory High Concentration Biphasic_Response Biphasic Dose-Response Stimulatory_Phase Stimulatory Phase Biphasic_Response->Stimulatory_Phase Inhibitory_Phase Inhibitory Phase Biphasic_Response->Inhibitory_Phase CCK2R_Activation High-affinity CCK2R Activation Stimulatory_Phase->CCK2R_Activation Gq_Signaling Canonical Gq Signaling CCK2R_Activation->Gq_Signaling Receptor_Desensitization Receptor Desensitization Inhibitory_Phase->Receptor_Desensitization Low_Affinity_Binding Low-affinity Site (e.g., CCK1R) Interaction Inhibitory_Phase->Low_Affinity_Binding Biased_Signaling Biased Signaling/ β-arrestin Pathway Inhibitory_Phase->Biased_Signaling

References

Validation & Comparative

Sulfated vs. Desulfated CCK-8: A Comparative Analysis of CCK1 Receptor Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides an objective comparison of the effects of sulfated cholecystokinin-8 (sCCK-8) and its desulfated counterpart (dCCK-8) on the cholecystokinin-1 receptor (CCK1R), supported by experimental data and detailed methodologies.

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system. Its biological effects are mediated through two G protein-coupled receptors, CCK1R and CCK2R. The most abundant and biologically active form of CCK is an octapeptide (CCK-8), which can exist in a sulfated or desulfated form, depending on the post-translational modification of a specific tyrosine residue. This sulfation is a critical determinant of its receptor selectivity and potency, particularly at the CCK1 receptor.

Executive Summary of Comparative Effects

The presence of a sulfate group on the tyrosine residue of CCK-8 dramatically enhances its affinity and potency for the CCK1 receptor. In contrast, the desulfated form exhibits a significantly lower affinity, rendering it substantially less effective at activating this receptor subtype. This high degree of selectivity is a cornerstone of CCK receptor pharmacology.

Data Presentation: Quantitative Comparison

The following table summarizes the quantitative data from various studies, highlighting the differential binding affinities and functional potencies of sulfated and desulfated CCK-8 at the CCK1 receptor.

LigandParameterValueCell Line/SystemReference
Sulfated CCK-8 (sCCK-8) Ki (nM)~0.4Guinea pig pancreatic acini[1]
EC50 (nM) for Calcium Flux0.23 - 0.35CHO and HEK-293 cells expressing human and rat CCK1R[2]
EC50 (nM) for MAPK/ERK signaling0.32CHO cells expressing chicken CCK1R[3]
Desulfated CCK-8 (dCCK-8) Ki (nM)~28Guinea pig pancreatic acini[1]
Relative Affinity vs. sCCK-8500 to 1000-fold lowerMammalian systems[3]

Note: Ki represents the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity. EC50 (half-maximal effective concentration) represents the concentration of a ligand that induces a response halfway between the baseline and maximum, indicating the ligand's potency.

Signaling Pathways and Experimental Workflows

To understand the functional consequences of ligand binding and the methods used to quantify these interactions, the following diagrams illustrate the key signaling pathways and experimental workflows.

CCK1R_Signaling_Pathway sCCK8 Sulfated CCK-8 CCK1R CCK1 Receptor sCCK8->CCK1R Binds Gq Gq CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., enzyme secretion) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: CCK1 Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay Membrane_Prep Prepare Membranes from CCK1R-expressing cells Incubation Incubate membranes with radiolabeled sCCK-8 and varying concentrations of unlabeled ligand (sCCK-8 or dCCK-8) Membrane_Prep->Incubation Separation Separate bound from free radioligand (e.g., filtration) Incubation->Separation Counting Quantify radioactivity Separation->Counting Analysis_Binding Analyze data to determine Ki Counting->Analysis_Binding Cell_Culture Culture CCK1R-expressing cells and load with Ca²⁺-sensitive dye Stimulation Stimulate cells with varying concentrations of sCCK-8 or dCCK-8 Cell_Culture->Stimulation Measurement Measure changes in intracellular Ca²⁺ (fluorescence) Stimulation->Measurement Analysis_Functional Analyze data to determine EC50 Measurement->Analysis_Functional Logical_Comparison Start CCK-8 Peptide Sulfation Tyrosine Sulfation? Start->Sulfation sCCK8 Sulfated CCK-8 (sCCK-8) Sulfation->sCCK8 Yes dCCK8 Desulfated CCK-8 (dCCK-8) Sulfation->dCCK8 No High_Affinity High Affinity Binding to CCK1R sCCK8->High_Affinity Low_Affinity Low Affinity Binding to CCK1R dCCK8->Low_Affinity Potent_Activation Potent Receptor Activation and Signaling High_Affinity->Potent_Activation Weak_Activation Weak/No Receptor Activation and Signaling Low_Affinity->Weak_Activation

References

Unveiling the Specificity of Desulfated CCK-8: A Comparative Guide to Validation Using CCK2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise molecular interactions of peptide hormones is paramount. This guide provides a comprehensive comparison of experimental approaches to validate the effects of desulfated cholecystokinin-8 (desulfated CCK-8) through the use of selective cholecystokinin 2 receptor (CCK2R) antagonists.

Desulfated CCK-8, a naturally occurring isoform of the peptide hormone cholecystokinin, exhibits a high affinity for the CCK2 receptor, comparable to its sulfated counterpart. This interaction triggers a cascade of intracellular signaling events, making it a subject of significant interest in neuroscience and gastrointestinal research. To rigorously ascertain that the observed cellular effects of desulfated CCK-8 are indeed mediated by the CCK2 receptor, the use of selective antagonists is an indispensable experimental strategy. This guide outlines the data, protocols, and signaling pathways involved in this validation process.

Comparative Efficacy of CCK2 Receptor Antagonists

A range of non-peptide antagonists has been developed to selectively block the CCK2 receptor. Their efficacy in inhibiting the effects of CCK2R agonists, such as desulfated CCK-8 and gastrin, can be quantified and compared. The following table summarizes the inhibitory constants (IC50) of several key CCK2R antagonists against agonist-induced cellular responses.

AntagonistAgonistAssayCell LineIC50 (nM)
YM022 GastrinPancreastatin SecretionIsolated Rat ECL Cells0.5
AG041R GastrinPancreastatin SecretionIsolated Rat ECL Cells2.2
YF476 GastrinPancreastatin SecretionIsolated Rat ECL Cells2.7
L-740,093 GastrinPancreastatin SecretionIsolated Rat ECL Cells7.8
JB93182 GastrinPancreastatin SecretionIsolated Rat ECL Cells9.3
RP73870 GastrinPancreastatin SecretionIsolated Rat ECL Cells9.8
YM022 CCK-8Ca2+ MobilizationNIH-3T3 cells expressing human CCKB/gastrin receptor7.4

This data is compiled from studies on gastrin- and sulfated CCK-8-induced effects, which are established to be mediated by the CCK2 receptor, the same receptor activated by desulfated CCK-8.[1][2][3]

Experimental Protocols for Validation

To validate that the observed effects of desulfated CCK-8 are mediated through the CCK2 receptor, two primary types of in vitro assays are commonly employed: competitive binding assays and functional assays measuring downstream signaling events.

Competitive Radioligand Binding Assay

This assay determines the ability of desulfated CCK-8 and a CCK2R antagonist to compete for binding to the receptor.

Objective: To quantify the binding affinity of desulfated CCK-8 to the CCK2 receptor and demonstrate competitive inhibition by a selective antagonist.

Materials:

  • Cells or membranes expressing the CCK2 receptor (e.g., NIH-3T3 cells transfected with the human CCK2R).

  • Radiolabeled CCK2R agonist (e.g., [125I]CCK-8).

  • Unlabeled desulfated CCK-8.

  • CCK2 receptor antagonist (e.g., YM022, L-365,260).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Prepare cell membranes expressing the CCK2 receptor.

  • In a multi-well plate, incubate the membranes with a fixed concentration of radiolabeled CCK2R agonist.

  • To determine the binding affinity of desulfated CCK-8, add increasing concentrations of unlabeled desulfated CCK-8 to the wells.

  • To demonstrate competitive antagonism, pre-incubate the membranes with a fixed concentration of the CCK2R antagonist before adding increasing concentrations of unlabeled desulfated CCK-8.

  • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the inhibition constant (Ki) of desulfated CCK-8 in the absence and presence of the antagonist.

Intracellular Calcium Mobilization Assay

Activation of the Gq-coupled CCK2 receptor by desulfated CCK-8 leads to an increase in intracellular calcium concentration ([Ca2+]i). This functional response can be blocked by a CCK2R antagonist.

Objective: To measure the desulfated CCK-8-induced increase in [Ca2+]i and its inhibition by a selective CCK2R antagonist.

Materials:

  • Cells expressing the CCK2 receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Desulfated CCK-8.

  • CCK2 receptor antagonist (e.g., YM022, L-365,260).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Fluorometric imaging plate reader or fluorescence microscope.

Protocol:

  • Seed cells expressing the CCK2 receptor in a black-walled, clear-bottom multi-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • To test for antagonism, pre-incubate the cells with the CCK2R antagonist for a specified time (e.g., 15-30 minutes).

  • Measure the baseline fluorescence.

  • Add desulfated CCK-8 to the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the rise in [Ca2+]i.

  • Analyze the data to determine the EC50 of desulfated CCK-8 for calcium mobilization and the IC50 of the antagonist.

ERK Phosphorylation Assay (Western Blot)

Another key downstream signaling event following CCK2R activation is the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

Objective: To detect desulfated CCK-8-induced ERK phosphorylation and its blockade by a CCK2R antagonist.

Materials:

  • Cells expressing the CCK2 receptor.

  • Desulfated CCK-8.

  • CCK2 receptor antagonist (e.g., L-365,260).

  • Cell lysis buffer.

  • Primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Western blotting equipment.

Protocol:

  • Culture cells expressing the CCK2 receptor to sub-confluency.

  • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

  • Pre-treat the cells with the CCK2R antagonist for a designated period.

  • Stimulate the cells with desulfated CCK-8 for a short duration (e.g., 5-15 minutes).

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against p-ERK and total ERK.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Visualizing the Molecular Interactions

To better understand the mechanisms underlying the validation experiments, the following diagrams illustrate the CCK2 receptor signaling pathway and the experimental workflow for its validation.

CCK2R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Desulfated CCK-8 Desulfated CCK-8 CCK2R CCK2 Receptor Desulfated CCK-8->CCK2R Activates CCK2R Antagonist CCK2R Antagonist CCK2R Antagonist->CCK2R Blocks Gq Gq Protein CCK2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Cellular_Response Cellular Response Ca2->Cellular_Response ERK ERK Phosphorylation PKC->ERK ERK->Cellular_Response

Caption: CCK2 Receptor Signaling Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_stimulation Stimulation cluster_assay Functional Assay cluster_validation Validation Cell_Culture Culture CCK2R- expressing cells Antagonist_Pretreat Pre-treat with CCK2R Antagonist Cell_Culture->Antagonist_Pretreat No_Antagonist Control (No Antagonist) Cell_Culture->No_Antagonist Stimulate Stimulate with Desulfated CCK-8 Antagonist_Pretreat->Stimulate No_Antagonist->Stimulate Ca_Assay Intracellular Calcium Assay Stimulate->Ca_Assay ERK_Assay ERK Phosphorylation (Western Blot) Stimulate->ERK_Assay Validation_Confirmed Effect is CCK2R-mediated Ca_Assay->Validation_Confirmed Response Blocked Validation_Rejected Effect is not CCK2R-mediated Ca_Assay->Validation_Rejected Response Unchanged ERK_Assay->Validation_Confirmed Response Blocked ERK_Assay->Validation_Rejected Response Unchanged

Caption: Experimental Workflow for Validation.

By employing the comparative data and detailed protocols outlined in this guide, researchers can confidently validate the CCK2 receptor-mediated effects of desulfated CCK-8, contributing to a more precise understanding of its physiological roles and therapeutic potential.

References

L-365,260: A Comparative Guide to Blocking the Central Effects of Non-Sulfated CCK Octapeptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-365,260, a selective antagonist for the cholecystokinin-B (CCK-B) receptor, with other alternatives for blocking the central nervous system (CNS) effects of non-sulfated cholecystokinin octapeptide (CCK-8-NS). The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction to L-365,260 and CCK-B Receptors

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exists in both sulfated and non-sulfated forms. While sulfated CCK-8 primarily acts on CCK-A receptors in the periphery, non-sulfated CCK-8 and the shorter fragment CCK-4 preferentially bind to CCK-B receptors, which are predominantly found in the central nervous system.[1][2] Activation of central CCK-B receptors has been implicated in various physiological and pathological processes, including anxiety, panic attacks, and the modulation of opioid analgesia.[3][4][5]

L-365,260 is a potent, selective, and orally active non-peptide antagonist of the CCK-B receptor. Its ability to block the binding of agonists like non-sulfated CCK-8 to CCK-B receptors makes it a valuable tool for investigating the central effects of the CCK system and a potential therapeutic agent.

Comparative Performance Data

The following tables summarize the quantitative data on the binding affinity and in vivo potency of L-365,260 compared to other CCK receptor antagonists.

Table 1: Receptor Binding Affinity of CCK Antagonists

CompoundReceptor SubtypeSpeciesIC50 (nM)Ki (nM)Reference
L-365,260 CCK-B Guinea Pig (brain) -2.0
CCK-B Human 10 ± 1 -
CCK-AHuman55 ± 15-
CCK-AGuinea Pig570 ± 50-
L-364,718 (Devazepide)CCK-AHuman5 ± 2-
CCK-AGuinea Pig4 ± 1-
CCK-BHuman890 ± 150-
CCK-BGuinea Pig500 ± 100-
ProglumideCCK-AHuman660,000 ± 120,000-
CCK-BHuman4,130,000 ± 1,350,000-
YF-476 (Sograzepide)CCK-BRat (brain)-0.068
CCK-BHuman (cloned)-0.19
CCK-ARat502-

Table 2: In Vivo Efficacy of L-365,260

Experimental ModelSpeciesL-365,260 DoseEffectReference
Antagonism of Gastrin-Stimulated Acid SecretionMouseED50 = 0.03 mg/kg (p.o.)Inhibition of acid secretion
RatED50 = 0.9 mg/kg (p.o.)Inhibition of acid secretion
Potentiation of Morphine AnalgesiaRat0.01-10 mg/kg (s.c.)Enhanced analgesia
Reversal of Electroacupuncture ToleranceMouse0.5 mg/kg (s.c.)Significant reversal of tolerance
Forced-Swim Test (Antidepressant-like effect)MouseNot specifiedDecrease in immobility time

Experimental Protocols

Radioligand Binding Assay for CCK Receptor Affinity

Objective: To determine the binding affinity (IC50, Ki) of L-365,260 and other antagonists for CCK-A and CCK-B receptors.

Methodology:

  • Tissue Preparation: Cerebral cortex (for CCK-B) or pancreas (for CCK-A) from guinea pigs or other species are homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl). The homogenate is then centrifuged to obtain a crude membrane preparation.

  • Radioligand: A radiolabeled CCK agonist, typically 125I-CCK-8, is used.

  • Incubation: The membrane preparation is incubated with the radioligand and varying concentrations of the unlabeled antagonist (e.g., L-365,260).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Model of Anxiety: Elevated Plus Maze

Objective: To assess the anxiolytic or anxiogenic effects of compounds by measuring the exploratory behavior of rodents.

Methodology:

  • Apparatus: The elevated plus maze consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

  • Animals: Rats or mice are used.

  • Drug Administration: L-365,260 or other test compounds are administered systemically (e.g., intraperitoneally or subcutaneously) at various doses prior to testing. A vehicle control group is also included. Non-sulfated CCK-8 or CCK-4 can be administered to induce anxiety-like behavior.

  • Procedure: Each animal is placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the control group. Conversely, an anxiogenic effect is indicated by a decrease.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the CCK-B receptor signaling pathway and a typical experimental workflow for evaluating the central effects of L-365,260.

CCK_B_Signaling cluster_membrane Cell Membrane CCKBR CCK-B Receptor Gq Gq protein CCKBR->Gq Activates CCK_NS Non-sulfated CCK-8 CCK_NS->CCKBR Binds & Activates L365260 L-365,260 L365260->CCKBR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response MAPK MAPK Pathway PKC->MAPK Activates MAPK->Cellular_Response

Caption: CCK-B Receptor Signaling Pathway.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Rat, Mouse) Drug_Admin Administer L-365,260 (or alternative/vehicle) Animal_Model->Drug_Admin CCK_Challenge Administer Non-sulfated CCK-8 (or other CCK-B agonist) Drug_Admin->CCK_Challenge Behavioral_Test Behavioral Assessment (e.g., Elevated Plus Maze, Fear Conditioning) CCK_Challenge->Behavioral_Test Neurochemical_Analysis Neurochemical Analysis (e.g., c-Fos, Neurotransmitter levels) CCK_Challenge->Neurochemical_Analysis Data_Collection Data Collection & Analysis Behavioral_Test->Data_Collection Neurochemical_Analysis->Data_Collection Conclusion Draw Conclusions Data_Collection->Conclusion

Caption: Experimental Workflow for L-365,260 Evaluation.

Discussion and Alternatives

L-365,260 demonstrates high selectivity for the CCK-B receptor over the CCK-A receptor, particularly in species like guinea pigs and humans. This selectivity is a key advantage over non-selective antagonists like proglumide, allowing for more specific investigation of CCK-B receptor-mediated effects.

L-364,718 (Devazepide): This compound is a highly selective CCK-A receptor antagonist and serves as an excellent experimental control to differentiate between CCK-A and CCK-B mediated effects.

Proglumide: As a non-selective CCK antagonist, proglumide can be useful in studies where blockade of both receptor subtypes is desired. However, its low potency necessitates the use of much higher concentrations compared to L-365,260.

YF-476 (Sograzepide): This is another potent and highly selective CCK-B receptor antagonist, showing even higher affinity than L-365,260 in some studies. It represents a strong alternative for preclinical research.

Conclusion

L-365,260 is a well-characterized and selective CCK-B receptor antagonist that has been instrumental in elucidating the central effects of non-sulfated CCK octapeptide. Its favorable pharmacological profile makes it a valuable tool for in vitro and in vivo studies. When selecting a CCK antagonist, researchers should consider the specific receptor subtype of interest, the experimental model, and the desired potency and selectivity, with compounds like L-364,718 and YF-476 serving as important comparators and alternatives.

References

Desulfated CCK-8 and Ghrelin: A Comparative Guide to Their Roles in Appetite Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of desulfated cholecystokinin-8 (desulfated CCK-8) and ghrelin on appetite regulation. While both peptides are involved in energy homeostasis, they exert opposing effects on food intake through distinct signaling pathways and mechanisms. This document summarizes key experimental findings, outlines methodologies, and visualizes the current understanding of their physiological roles.

Executive Summary

Ghrelin, the "hunger hormone," is a potent orexigenic peptide, stimulating appetite and food intake. In contrast, cholecystokinin (CCK), particularly in its sulfated form, is a well-established satiety signal. The role of desulfated CCK-8 in appetite regulation is less potent than its sulfated counterpart but still contributes to the reduction of food intake, albeit through a different receptor pathway. This guide delves into the nuances of these two peptides, providing a comparative analysis of their impact on appetite.

Comparative Data on Appetite Regulation

The following tables summarize the quantitative effects of desulfated CCK-8 and ghrelin on key parameters of appetite and food intake based on preclinical and clinical studies.

PeptidePrimary Effect on AppetiteReceptorPrimary Site of Action
Desulfated CCK-8 Anorexigenic (reduces food intake)CCK-B Receptor (putative)Central and Peripheral Nervous System
Ghrelin Orexigenic (stimulates food intake)Growth Hormone Secretagogue Receptor 1a (GHS-R1a)Hypothalamus, Brainstem, Vagal Afferents
ParameterDesulfated CCK-8Ghrelin
Food Intake Decreases meal size and 24-hour food intake at higher doses.[1][2]Increases food intake and meal size.[3][4]
Meal Initiation May delay the initiation of the next meal (prolongs intermeal interval).[2]Promotes meal initiation.
Satiety Ratio Increases the satiety ratio (intermeal interval / meal size).Decreases the satiety ratio.
Potency Less potent in reducing food intake compared to sulfated CCK-8.Potent stimulator of appetite.

Experimental Protocols

Understanding the methodologies behind the findings is crucial for interpretation and future research design.

Administration of Peptides in Rodent Models
  • Desulfated CCK-8:

    • Route of Administration: Intraperitoneal (IP) injection is commonly used to assess its effects on food intake.

    • Dosage: Effective doses in rats have been reported to be in the range of 0.5 to 1.0 nmol/kg.

    • Experimental Setting: Studies are often conducted in freely feeding animals, with the peptide administered prior to the onset of the dark cycle (the active feeding period for rodents).

    • Measurements: Food intake is typically measured by monitoring meal size, the interval between meals (intermeal interval), and total 24-hour food consumption.

  • Ghrelin:

    • Route of Administration: Both central (intracerebroventricular, ICV) and peripheral (intravenous, IV, or IP) administration have been shown to stimulate food intake.

    • Dosage: Doses vary depending on the route of administration. For instance, ICV administration in rats has been effective at doses that increase food intake in a dose-dependent manner.

    • Experimental Setting: Experiments are often conducted in both satiated and food-deprived animals to assess the potency of ghrelin's orexigenic effect.

    • Measurements: Key outcome measures include the amount of food consumed over specific time periods and changes in body weight.

Human Studies
  • Ghrelin:

    • Route of Administration: Intravenous (IV) infusion is a common method in human clinical trials.

    • Dosage: A typical dose used in studies is 5.0 pmol/kg/min.

    • Experimental Design: A randomized, double-blind, placebo-controlled, cross-over design is often employed.

    • Measurements: Appetite is assessed using visual analogue scales, and food intake is measured from a free-choice buffet.

Signaling Pathways

The opposing effects of desulfated CCK-8 and ghrelin on appetite are mediated by distinct receptor systems and downstream signaling cascades.

Desulfated CCK-8 Signaling

Desulfated CCK-8 is believed to exert its anorexigenic effects primarily through the CCK-B receptor , although its affinity for this receptor is lower than that of sulfated CCK-8 for the CCK-A receptor. Activation of the CCK-B receptor in the central and peripheral nervous systems is thought to contribute to the reduction in food intake.

Desulfated_CCK8_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Desulfated CCK-8 Desulfated CCK-8 CCKBR CCK-B Receptor Desulfated CCK-8->CCKBR Binds to G_protein Gq/11 CCKBR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C IP3_DAG->Ca_PKC Leads to Neuronal_Activity Modulation of Neuronal Activity Ca_PKC->Neuronal_Activity Satiety ↓ Food Intake (Anorexigenic Effect) Neuronal_Activity->Satiety

Signaling pathway of desulfated CCK-8.
Ghrelin Signaling

Ghrelin's orexigenic effects are mediated by the Growth Hormone Secretagogue Receptor 1a (GHS-R1a) , which is highly expressed in the hypothalamus, a key brain region for appetite regulation.

Ghrelin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ghrelin Ghrelin GHSR1a GHS-R1a Ghrelin->GHSR1a Binds to G_protein Gq/11 GHSR1a->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C IP3_DAG->Ca_PKC Leads to Hypothalamic_Neurons Activation of Hypothalamic Neurons (e.g., NPY/AgRP) Ca_PKC->Hypothalamic_Neurons Appetite ↑ Food Intake (Orexigenic Effect) Hypothalamic_Neurons->Appetite

Signaling pathway of ghrelin.

Experimental Workflow Comparison

The following diagram illustrates a typical experimental workflow for comparing the effects of desulfated CCK-8 and ghrelin on food intake in a preclinical model.

Experimental_Workflow cluster_preparation Preparation cluster_measurement Measurement & Analysis Animal_Acclimation Animal Acclimation (e.g., Sprague Dawley rats) Baseline_Measurement Baseline Food Intake Measurement Animal_Acclimation->Baseline_Measurement Control Vehicle Control (e.g., Saline) Baseline_Measurement->Control Desulfated_CCK8 Desulfated CCK-8 (e.g., 0.5 nmol/kg, IP) Baseline_Measurement->Desulfated_CCK8 Ghrelin Ghrelin (e.g., 5.0 pmol/kg/min, IV) Baseline_Measurement->Ghrelin Food_Intake Record Food Intake (Meal size, frequency, total) Control->Food_Intake Desulfated_CCK8->Food_Intake Ghrelin->Food_Intake Behavioral_Observation Behavioral Observation (Satiety behaviors) Food_Intake->Behavioral_Observation Data_Analysis Statistical Analysis (e.g., ANOVA) Behavioral_Observation->Data_Analysis

Comparative experimental workflow.

Conclusion

Desulfated CCK-8 and ghrelin represent two opposing arms of the complex neurohormonal regulation of appetite. While ghrelin acts as a potent initiator of food intake, desulfated CCK-8 contributes to satiety, albeit with less potency than its sulfated form. The distinct receptor systems and signaling pathways for these peptides offer multiple potential targets for the development of therapeutic agents aimed at modulating appetite in conditions such as obesity and cachexia. Further research is warranted to fully elucidate the physiological role of desulfated CCK-8 and its potential for pharmacological intervention.

References

The Cholecystokinin-Opioid Interplay: A Comparative Guide to a Complex Neuromodulatory Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between the cholecystokinin (CCK) and opioid signaling systems is paramount for developing next-generation analgesics with improved efficacy and reduced side effects. This guide provides a comprehensive comparison of the molecular and functional interactions between desulfated cholecystokinin octapeptide (CCK-8) and opioid signaling, supported by experimental data and detailed methodologies.

The endogenous opioid system is a cornerstone of pain management, with opioid receptor agonists like morphine being potent analgesics. However, their clinical utility is often hampered by the development of tolerance, dependence, and undesirable side effects. Emerging evidence has solidified the role of the neuropeptide cholecystokinin (CCK) as a key physiological antagonist of opioid signaling, primarily through its interaction with the CCK2 receptor (CCK2R). This antagonistic relationship presents both a challenge and an opportunity in pain therapeutics.

This guide will delve into the specifics of this interaction, comparing the pharmacology of key molecular players, outlining the experimental approaches used to dissect this relationship, and exploring alternative strategies, such as the development of bivalent ligands, to modulate opioid activity.

Quantitative Comparison of Ligand-Receptor Interactions

To understand the dynamics of the CCK-opioid interaction, it is essential to quantify the binding affinities of the key ligands to their respective receptors. The following tables summarize the binding affinities (Ki or IC50) of endogenous peptides, opioid agonists, and selective antagonists for their primary receptor targets.

LigandReceptorBinding Affinity (Ki/IC50, nM)SpeciesTissue/Cell LineReference
CCK Peptides
Sulfated CCK-8CCK1R0.6 - 1Human/RatTransfected HEK293 cells[1]
CCK2R0.3 - 1Human/RatTransfected HEK293 cells[1]
Desulfated CCK-8CCK1R~500-fold lower than sulfated CCK-8RatPancreas[1]
CCK2R~0.3 - 1Human/RatTransfected HEK293 cells[1]
Opioid Agonists
Morphineµ-Opioid Receptor (MOR)1.2RatBrain homogenates[2]
κ-Opioid Receptor (KOR)Low affinity
δ-Opioid Receptor (DOR)Low affinity
DAMGOµ-Opioid Receptor (MOR)Kd = 8.0 ± 1.9HumanSH-SY5Y cells
DPDPEδ-Opioid Receptor (DOR)High affinityRatBrain homogenates
U-50,488Hκ-Opioid Receptor (KOR)114
µ-Opioid Receptor (MOR)6100
Receptor Antagonists
L-365,260CCK2R1.9 - 2.3Guinea pigBrain membranes
CCK1R280
DevazepideCCK1RIC50 = 0.045 - 0.081Bovine/RatGallbladder/Pancreas
CCK2RIC50 = 245Guinea pigBrain
ProglumideCCK1R/CCK2RMicromolar range

Functional Modulation of Opioid Receptor Signaling

The antagonistic effect of CCK on opioid signaling is not merely a competition for receptor binding but a functional modulation of the opioid receptor's ability to transduce signals. This is often assessed through functional assays such as GTPγS binding, which measures the activation of G proteins, a key step in opioid receptor signaling.

Opioid AgonistModulatorFunctional AssayKey FindingsReference
DAMGOCCK-8GTPγS BindingCCK-8 can attenuate DAMGO-stimulated GTPγS binding, indicating a reduction in MOR activation.
MorphineL-365,260 (CCK2R Antagonist)In vivo analgesia (Tail-flick/Hot plate)L-365,260 potentiates morphine-induced analgesia.
DAMGOGTPγS Binding (EC50)45 nM in SH-SY5Y cells.

Alternative Strategy: Bivalent Ligands

An innovative approach to harness the CCK-opioid interaction is the development of bivalent ligands. These are single molecules containing both a µ-opioid receptor (MOR) agonist pharmacophore and a CCK2R antagonist pharmacophore, connected by a chemical spacer. The rationale is to deliver both functionalities to the site of action simultaneously, potentially offering enhanced efficacy and a better side-effect profile compared to the co-administration of two separate drugs.

Bivalent LigandMOR Agonist PharmacophoreCCK2R Antagonist PharmacophoreIn Vitro EfficacyIn Vivo EfficacyReference
MOR-CCK2R BivalentOxymorphone derivativeL-365,260 derivativeInduced association of MOR and CCK2R in BRET assays.Showed potent antinociceptive effects.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided.

Signaling_Pathway cluster_opioid Opioid Signaling cluster_cck CCK Signaling Morphine Morphine MOR μ-Opioid Receptor (MOR) Morphine->MOR Agonist G_protein Gi/o Protein MOR->G_protein Activates Analgesia Analgesia MOR->Analgesia AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP CCK8 Desulfated CCK-8 CCK2R CCK2 Receptor CCK8->CCK2R Agonist CCK2R->MOR Antagonistic Interaction Gq_protein Gq Protein CCK2R->Gq_protein Activates Anti_analgesia Anti-analgesia CCK2R->Anti_analgesia PLC Phospholipase C Gq_protein->PLC Activates IP3_DAG ↑ IP3/DAG PLC->IP3_DAG

Figure 1. Simplified signaling pathways of opioid and CCK systems, highlighting the antagonistic interaction of CCK2R on MOR-mediated analgesia.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Binding Radioligand Binding (Ki determination) Analgesia_test Hot Plate / Tail-Flick (Analgesia assessment) Binding->Analgesia_test Functional GTPγS Binding (EC50, Emax determination) Functional->Analgesia_test Behavioral Conditioned Place Preference (Reward/Aversion assessment) Analgesia_test->Behavioral start Ligand Synthesis (e.g., Bivalent Ligand) start->Binding start->Functional

Figure 2. General experimental workflow for the evaluation of novel ligands targeting the CCK and opioid systems.

Detailed Experimental Protocols

A thorough understanding of the methodologies used to generate the comparative data is crucial for its interpretation and for designing future experiments.

Radioligand Binding Assay for Opioid and CCK Receptors

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Principle: This competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand with known high affinity for the receptor of interest.

Materials:

  • Receptor Source: Cell membranes from cell lines stably expressing the human µ-opioid receptor (MOR), CCK1 receptor, or CCK2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand:

    • For MOR: [³H]DAMGO

    • For CCK1R/CCK2R: [¹²⁵I]CCK-8 (sulfated)

  • Test Compounds: Unlabeled ligands (e.g., desulfated CCK-8, morphine, L-365,260).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Incubation: Incubate receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in the assay buffer.

  • Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding is the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay for Functional Receptor Activation

Objective: To measure the activation of G proteins by a receptor agonist and determine its potency (EC50) and efficacy (Emax).

Principle: This functional assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist.

Materials:

  • Receptor Source: Cell membranes expressing the receptor of interest (e.g., MOR).

  • Radioligand: [³⁵S]GTPγS.

  • Agonists and Antagonists: Test compounds.

  • Assay Buffer: Containing GDP, MgCl₂, and NaCl.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Incubation: Incubate the cell membranes with varying concentrations of the agonist in the assay buffer containing GDP and [³⁵S]GTPγS. To test for antagonism, pre-incubate the membranes with the antagonist before adding the agonist.

  • Reaction: Allow the GTPγS binding to proceed (e.g., 60 minutes at 30°C).

  • Termination and Separation: Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.

  • Quantification: Measure the radioactivity on the filters.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the agonist concentration. The concentration of agonist that produces 50% of the maximal response is the EC50, and the maximal response is the Emax.

In Vivo Hot Plate Test for Analgesia

Objective: To assess the analgesic effect of a compound by measuring the latency of a pain response to a thermal stimulus. This test primarily evaluates supraspinal analgesic mechanisms.

Materials:

  • Animals: Mice or rats.

  • Hot Plate Apparatus: A device with a heated surface maintained at a constant temperature (e.g., 55°C).

  • Test Compounds: Opioid agonists, CCK antagonists, or bivalent ligands.

Procedure:

  • Baseline Latency: Place each animal on the hot plate and measure the time it takes to exhibit a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer the test compound (e.g., via subcutaneous or intraperitoneal injection).

  • Post-treatment Latency: At various time points after drug administration, place the animal back on the hot plate and measure the response latency.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies. A significant increase in latency indicates an analgesic effect. The data can be expressed as the percentage of maximal possible effect (%MPE).

Conclusion

The physiological antagonism between the CCK and opioid systems, mediated primarily by the CCK2 receptor, represents a significant hurdle in achieving optimal opioid analgesia. However, this interaction also provides a promising therapeutic target. The development of selective CCK2R antagonists for co-administration with opioids, and the more recent innovation of bivalent MOR agonist/CCK2R antagonists, offer exciting avenues for enhancing the therapeutic window of opioid analgesics. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of pain management and developing safer and more effective pain therapies.

References

Comparative Analysis of Desulfated CCK-8 and Other Satiety Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of metabolic research and drug development, understanding the nuanced roles of various satiety peptides is critical for targeting obesity and related disorders. While sulfated cholecystokinin-8 (S CCK-8) is a well-established satiety signal, its desulfated counterpart (desulfated CCK-8 or NS CCK-8) presents a different pharmacological profile that warrants a detailed comparative analysis. This guide provides an objective comparison of desulfated CCK-8 with other key satiety peptides, supported by experimental data and detailed methodologies for researchers.

Comparative Overview of Satiety Peptides

Satiety is a complex physiological process regulated by a network of hormones released from the gastrointestinal tract and adipose tissue.[1] These peptides signal to the central nervous system to control hunger, meal size, and energy homeostasis.[1][2] This section compares desulfated CCK-8 with its sulfated form and other primary satiety modulators like Glucagon-Like Peptide-1 (GLP-1), Peptide YY (PYY 3-36), and Leptin. Ghrelin, the primary orexigenic (appetite-stimulating) hormone, is included as a functional counterpoint.

Data Summary: Performance and Receptor Affinity

The following table summarizes the key characteristics and quantitative data for each peptide, providing a clear framework for comparison.

PeptidePrimary Receptor Target(s)Receptor TypeBinding Affinity (Ki or IC50)Primary Site of ActionEffect on Food Intake
Desulfated CCK-8 (NS CCK-8) CCK-BG-Protein Coupled Receptor (GPCR)High affinity for CCK-BCentral Nervous System, Enteric NeuronsReduces meal size and prolongs intermeal interval.[3][4]
Sulfated CCK-8 (S CCK-8) CCK-AG-Protein Coupled Receptor (GPCR)High affinity for CCK-AVagal Afferents, PancreasPotently reduces meal size (satiation).
GLP-1 (7-36) amide GLP-1 Receptor (GLP-1R)G-Protein Coupled Receptor (GPCR)~1-10 nMHypothalamus, Brainstem, Vagal Afferents, PancreasSuppresses appetite, delays gastric emptying, reduces food intake.
PYY (3-36) Neuropeptide Y Receptor Y2 (Y2R)G-Protein Coupled Receptor (GPCR)High affinity for Y2R (~0.4 nM)Hypothalamus (Arcuate Nucleus), Vagal AfferentsInhibits food intake, increases satiety.
Leptin Leptin Receptor (Ob-R)Type I Cytokine Receptor~0.1-0.5 nMHypothalamus (Arcuate, VMH, DMH)Long-term regulator of energy balance, suppresses appetite.
Ghrelin (Acylated) Growth Hormone Secretagogue Receptor (GHSR-1a)G-Protein Coupled Receptor (GPCR)~0.5-1 nMHypothalamus (Arcuate Nucleus), VTAStimulates appetite, initiates meals.

Detailed Peptide Profiles and Signaling Pathways

Cholecystokinin (CCK): Sulfated vs. Desulfated Forms

Cholecystokinin is a gut-brain peptide that exists in various forms, with sulfation of a key tyrosine residue dramatically altering its receptor affinity and physiological function.

  • Sulfated CCK-8 (S CCK-8) : Considered the classic satiety signal, S CCK-8 acts primarily on CCK-A receptors located on vagal afferent neurons. This peripheral action transmits satiety signals to the hindbrain, leading to meal termination. Its effect is potent but primarily focused on satiation (ending a meal) rather than satiety (the feeling of fullness between meals).

  • Desulfated CCK-8 (NS CCK-8) : This form lacks the sulfate group and shows a higher affinity for CCK-B receptors, which are more abundant in the central nervous system. Recent studies show that intraperitoneal administration of NS CCK-8 reduces meal size, prolongs the intermeal interval, and increases the satiety ratio. This effect is attenuated by a CCK-B receptor antagonist, confirming its mechanism of action. This suggests NS CCK-8 may play a more significant role in both satiation and longer-term satiety compared to its sulfated counterpart.

G cluster_0 Sulfated CCK-8 cluster_1 Desulfated CCK-8 sCCK S CCK-8 CCKAR CCK-A Receptor (Vagal Afferents) sCCK->CCKAR PLC_s Phospholipase C (PLC) CCKAR->PLC_s IP3_DAG_s IP3 & DAG PLC_s->IP3_DAG_s Ca_PKC_s ↑ Ca2+ & PKC Activation IP3_DAG_s->Ca_PKC_s Vagal_s Vagal Signal to NTS Ca_PKC_s->Vagal_s Satiation Meal Termination (Satiation) Vagal_s->Satiation nsCCK NS CCK-8 CCKBR CCK-B Receptor (CNS/Enteric Neurons) nsCCK->CCKBR AC_ns Adenylate Cyclase CCKBR->AC_ns cAMP_ns ↑ cAMP AC_ns->cAMP_ns PKA_ns PKA Activation cAMP_ns->PKA_ns Neuronal_ns Neuronal Activation (Hindbrain/Hypothalamus) PKA_ns->Neuronal_ns Satiety Reduced Meal Size & Prolonged IMI (Satiety) Neuronal_ns->Satiety

Caption: Comparative signaling of S CCK-8 via CCK-A and NS CCK-8 via CCK-B receptors.

GLP-1 and PYY 3-36: The Incretin and Gut-Brain Axis
  • Glucagon-Like Peptide-1 (GLP-1) : Secreted by intestinal L-cells after a meal, GLP-1 is a powerful incretin hormone that enhances insulin secretion. It also acts as a potent satiety signal by activating GLP-1 receptors in the brain (hypothalamus and brainstem) and periphery (vagus nerve). This activation slows gastric emptying and reduces appetite, contributing to both reduced meal size and prolonged satiety.

  • Peptide YY (3-36) : Also released from intestinal L-cells, PYY 3-36 is the major circulating form of PYY. It acts on Y2 receptors, which are inhibitory presynaptic receptors located on NPY/AgRP neurons in the hypothalamic arcuate nucleus. By inhibiting these orexigenic neurons, PYY 3-36 effectively reduces hunger and food intake.

G cluster_glp1 GLP-1 Pathway cluster_pyy PYY 3-36 Pathway GLP1 GLP-1 GLP1R GLP-1 Receptor (Hypothalamus/Vagus) GLP1->GLP1R AC_glp1 Adenylate Cyclase GLP1R->AC_glp1 cAMP_glp1 ↑ cAMP AC_glp1->cAMP_glp1 POMC_glp1 Activate POMC Neurons (Anorexigenic) cAMP_glp1->POMC_glp1 Satiety_glp1 ↓ Food Intake ↓ Gastric Emptying POMC_glp1->Satiety_glp1 PYY PYY 3-36 Y2R Y2 Receptor (Hypothalamus) PYY->Y2R NPY_AgRP Inhibit NPY/AgRP Neurons (Orexigenic) Y2R->NPY_AgRP POMC_pyy Disinhibit POMC Neurons (Anorexigenic) NPY_AgRP->POMC_pyy Satiety_pyy ↓ Appetite ↓ Food Intake POMC_pyy->Satiety_pyy

Caption: Anorexigenic signaling pathways for GLP-1 and PYY 3-36 in the hypothalamus.

Leptin and Ghrelin: Long-Term vs. Short-Term Regulation
  • Leptin : Secreted by adipocytes, leptin acts as a long-term sensor of body fat stores. It crosses the blood-brain barrier to act on leptin receptors (Ob-R) in the hypothalamus, where it suppresses the activity of orexigenic NPY/AgRP neurons and stimulates anorexigenic POMC neurons. Leptin signaling is crucial for maintaining energy balance and can modulate the sensitivity to short-term satiety signals like CCK.

  • Ghrelin : Known as the "hunger hormone," ghrelin is produced primarily by the stomach and its levels rise before meals. It activates the GHSR-1a receptor in the hypothalamus and reward centers of the brain to stimulate appetite and food-seeking behavior. Ghrelin provides a critical opposing signal to the satiety peptides, ensuring that energy intake is initiated when required.

G cluster_leptin Leptin Pathway (Anorexigenic) cluster_ghrelin Ghrelin Pathway (Orexigenic) Leptin Leptin ObR Leptin Receptor (Ob-R) (Hypothalamus) Leptin->ObR JAK2 JAK2 Activation ObR->JAK2 STAT3 STAT3 Phosphorylation JAK2->STAT3 POMC_lep ↑ POMC Expression STAT3->POMC_lep NPY_lep ↓ NPY/AgRP Expression STAT3->NPY_lep Satiety_lep ↓ Food Intake ↑ Energy Expenditure POMC_lep->Satiety_lep NPY_lep->Satiety_lep Ghrelin Ghrelin GHSR GHSR-1a Receptor (Hypothalamus) Ghrelin->GHSR Gq_PLC Gq -> PLC -> ↑ Ca2+ GHSR->Gq_PLC AMPK ↑ AMPK Activity GHSR->AMPK NPY_gh ↑ NPY/AgRP Firing Gq_PLC->NPY_gh AMPK->NPY_gh Hunger_gh ↑ Food Intake ↑ Appetite NPY_gh->Hunger_gh

Caption: Opposing hypothalamic actions of anorexigenic Leptin and orexigenic Ghrelin.

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate assessment and comparison of satiety peptides.

Protocol 1: In Vivo Satiety and Meal Pattern Analysis

This protocol describes a typical experiment to assess the effect of a test peptide on food intake and meal patterns in rodents.

Objective: To determine the effect of acute intraperitoneal (IP) administration of a peptide on meal size, intermeal interval, and total food intake.

Materials:

  • Adult male Sprague Dawley rats, individually housed.

  • Automated feeding system for continuous monitoring of food intake.

  • Test peptide (e.g., NS CCK-8) and sterile saline vehicle.

  • Syringes for IP injection.

Procedure:

  • Acclimatization: Individually house rats in metabolic cages with an automated feeding system for at least 7 days to adapt to the environment and establish a stable baseline feeding pattern.

  • Baseline Measurement: Record ad libitum food intake for 2-3 days prior to the experiment to establish a baseline for each animal.

  • Peptide Administration: On the test day, approximately 30 minutes before the onset of the dark cycle (the primary feeding period for rodents), administer the test peptide (e.g., NS CCK-8 at 0.5, 1.0, 3.0 nmol/kg) or saline vehicle via IP injection. A crossover design where each rat receives each treatment is recommended.

  • Data Collection: Continuously monitor food intake using the automated system for the next 24 hours.

  • Data Analysis: Analyze the feeding data to determine key meal pattern parameters:

    • First Meal Size (g): The amount of food consumed in the first meal after injection.

    • Intermeal Interval (min): The time from the end of the first meal to the beginning of the second meal.

    • Satiety Ratio: Calculated as the Intermeal Interval / First Meal Size. A higher ratio indicates greater satiety.

    • Total Food Intake (g): Cumulative food intake over specific periods (e.g., 1, 2, 4, and 24 hours).

  • Statistical Analysis: Use repeated measures ANOVA or a similar statistical test to compare the effects of different doses of the peptide against the saline vehicle control.

G cluster_workflow Acclimate 1. Acclimatize Rats to Automated Cages Baseline 2. Measure Baseline Food Intake (48h) Acclimate->Baseline Inject 3. IP Injection: Peptide or Vehicle Baseline->Inject Monitor 4. Monitor Food Intake (24h) Inject->Monitor Analyze 5. Analyze Meal Patterns (Meal Size, IMI, SR) Monitor->Analyze Stats 6. Statistical Comparison Analyze->Stats

Caption: Standard workflow for assessing the anorectic effects of a test peptide in rodents.

Protocol 2: Competitive Receptor Binding Assay

This protocol outlines the steps for determining the binding affinity (IC50) of a test peptide for its target receptor.

Objective: To measure the concentration of an unlabeled peptide required to displace 50% of a specific radiolabeled ligand from its receptor.

Materials:

  • Cell membranes or intact cells expressing the receptor of interest (e.g., HEK293 cells transfected with CCK-B receptor).

  • Radiolabeled ligand (e.g., ¹²⁵I-CCK-8).

  • Unlabeled test peptide (e.g., NS CCK-8) at various concentrations.

  • Binding buffer (e.g., Tris-HCl with MgCl₂, BSA, and protease inhibitors).

  • Glass fiber filter plates (96- or 384-well).

  • Vacuum manifold.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a multiwell plate, add the following in order:

    • Binding buffer.

    • A constant, low concentration of radiolabeled ligand (typically at or below its Kd).

    • Increasing concentrations of the unlabeled test peptide.

    • Cell membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Determine Non-Specific Binding: In a separate set of wells, add a large excess of an unlabeled standard ligand to determine the amount of non-specific binding of the radioligand.

  • Separation: Rapidly separate bound from free radioligand by filtering the contents of the plate through the glass fiber filters using a vacuum manifold. The membranes with bound ligand will be trapped on the filter.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter plate and measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to get specific binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled peptide concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

G cluster_workflow Setup 1. Prepare Assay Plate: Buffer, Radioligand, Unlabeled Peptide, Membranes Incubate 2. Incubate to Equilibrium Setup->Incubate Filter 3. Vacuum Filtration to Separate Bound/Free Incubate->Filter Wash 4. Wash Filters with Cold Buffer Filter->Wash Count 5. Measure Radioactivity Wash->Count Analyze 6. Plot Data and Calculate IC50 Count->Analyze

Caption: Key steps in a competitive radioligand receptor binding assay.

References

Validating Desulfated CCK-8 Actions: A Comparative Guide Using CCK Receptor Knockout Mice

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise in vivo actions of peptide hormones is paramount. This guide provides a comparative analysis of desulfated cholecystokinin-8 (dCCK-8) activity, leveraging data from studies on cholecystokinin receptor 1 knockout (CCK1R-/-) and cholecystokinin receptor 2 knockout (CCK2R-/-) mice. By examining the differential effects of dCCK-8 in these models compared to wild-type (WT) animals, we can validate its receptor-specific actions and elucidate its physiological roles.

Cholecystokinin (CCK) is a crucial gut-brain peptide hormone existing in various isoforms, with the sulfated octapeptide (sCCK-8) being the most biologically potent form for many of its well-known effects, such as satiety and gallbladder contraction. These actions are primarily mediated through the high-affinity CCK1 receptor.[1] The desulfated form, dCCK-8, exhibits a markedly different receptor affinity profile, which is critical for interpreting its biological functions. This guide synthesizes experimental data to objectively compare the performance of dCCK-8 in activating CCK receptor subtypes, providing a clear framework for its validation.

Comparative Analysis of Receptor Binding and Activation

The fundamental difference in the action of sulfated versus desulfated CCK-8 lies in their affinity for the two CCK receptor subtypes, CCK1R and CCK2R. While sCCK-8 binds with high affinity to CCK1R, dCCK-8 shows a 500- to 1000-fold reduction in affinity for this receptor.[1][2] In stark contrast, both sCCK-8 and dCCK-8 bind to the CCK2R with similarly high affinity.[2][3] This differential binding is the key to validating the actions of dCCK-8 using knockout mice.

Table 1: Ligand-Receptor Binding Affinities (Ki in nM)

LigandCCK1RCCK2R
Sulfated CCK-8 (sCCK-8)~0.6-1~0.3-1
Desulfated CCK-8 (dCCK-8)~300-1000~0.3-1

Data compiled from multiple sources.

Physiological Effects in Knockout Mouse Models

The use of CCK1R-/- and CCK2R-/- mice allows for the precise dissection of dCCK-8's physiological effects. Based on its binding profile, dCCK-8 is expected to have minimal to no effect on CCK1R-mediated pathways but should retain its activity in systems where CCK2R is the primary mediator.

Food Intake (Satiety)

The satiating effect of exogenous CCK is a well-established CCK1R-mediated phenomenon. Studies in CCK1R-/- mice demonstrate a complete lack of response to the appetite-suppressing effects of sCCK-8. Given the extremely low affinity of dCCK-8 for CCK1R, it is predicted to have no significant impact on food intake in wild-type or CCK2R-/- mice. Conversely, any observed effects on food intake by dCCK-8 would suggest a non-CCK1R mediated pathway, which can be tested in the knockout models.

Table 2: Predicted Effects of Desulfated CCK-8 on Food Intake

Mouse StrainPredicted Change in Food Intake after dCCK-8 AdministrationPrimary Mediating Receptor
Wild-Type (WT)No significant changeN/A (due to low CCK1R affinity)
CCK1R-/-No significant changeN/A
CCK2R-/-No significant changeN/A
Gastric Emptying

The inhibition of gastric emptying by CCK is also primarily mediated by CCK1R. Studies have shown that CCK1R-/- mice exhibit faster gastric emptying compared to their wild-type counterparts, and the administration of sCCK-8 fails to slow it further in these knockout animals. Desulfated CCK-8, due to its poor affinity for CCK1R, is not expected to significantly affect gastric emptying. However, some studies suggest a potential minor role for CCK2R in gastric motility, which can be definitively assessed using CCK2R-/- mice.

Table 3: Predicted Effects of Desulfated CCK-8 on Gastric Emptying

Mouse StrainPredicted Change in Gastric Emptying after dCCK-8 AdministrationPrimary Mediating Receptor
Wild-Type (WT)No significant changeN/A (due to low CCK1R affinity)
CCK1R-/-No significant changeN/A
CCK2R-/-Potential minor or no change, confirming CCK2R's roleCCK2R

Signaling Pathways

The activation of CCK receptors initiates distinct downstream signaling cascades. CCK1R is known to couple to both Gq and Gs G-proteins, leading to the activation of the phospholipase C (PLC) and adenylyl cyclase pathways, respectively. The CCK2R primarily couples to the Gq protein, stimulating the PLC pathway. The use of cells expressing either CCK1R or CCK2R, or tissues from knockout mice, allows for the validation of dCCK-8's ability to trigger these pathways.

CCK_Signaling_Pathways cluster_ligands Ligands cluster_receptors Receptors cluster_gproteins G-Proteins cluster_effectors Downstream Effectors dCCK8 desulfated CCK-8 CCK1R CCK1R dCCK8->CCK1R Low Affinity CCK2R CCK2R dCCK8->CCK2R High Affinity sCCK8 sulfated CCK-8 sCCK8->CCK1R High Affinity sCCK8->CCK2R High Affinity Gq Gq CCK1R->Gq Gs Gs CCK1R->Gs CCK2R->Gq PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC Food_Intake_Workflow A Individual Housing & Acclimatization B Habituation to IP Saline Injections A->B C Overnight Fasting (12-16h) B->C D IP Injection: dCCK-8 or Vehicle C->D E Provide Pre-weighed Food D->E F Measure Food Intake (15, 30, 60, 120 min) E->F G Data Analysis: Compare across genotypes F->G

References

Desulfated CCK-8: A Comparative Analysis of its Cross-Reactivity with Neuropeptide Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the binding and functional selectivity of desulfated cholecystokinin-8 (dCCK-8), with a primary focus on its interaction with cholecystokinin receptor subtypes.

Desulfated cholecystokinin-8 (dCCK-8) is the non-sulfated form of the neuropeptide cholecystokinin-8 (CCK-8). The sulfation of the tyrosine residue at the seventh position from the C-terminus is a critical post-translational modification that significantly influences its biological activity and receptor selectivity. This guide provides a comparative analysis of the cross-reactivity of dCCK-8 with other neuropeptide receptors, supported by experimental data, to aid in its application in research and drug development.

Executive Summary

Experimental evidence robustly demonstrates that the absence of the sulfate group on the tyrosine residue of CCK-8 dramatically alters its binding affinity and functional potency, particularly for the cholecystokinin receptor subtype 1 (CCK1R). While sulfated CCK-8 (sCCK-8) binds with high affinity to both CCK1 and CCK2 receptors, desulfated CCK-8 exhibits a marked decrease in affinity for the CCK1R, in the range of 500- to 1000-fold, rendering it a selective ligand for the CCK2 receptor (CCK2R)[1][2]. The affinity of dCCK-8 for the CCK2R is largely preserved, showing little to no significant difference compared to its sulfated counterpart[1][3].

Currently, there is a lack of extensive, publicly available data detailing the direct binding and functional cross-reactivity of dCCK-8 with a broad range of other neuropeptide receptors, such as opioid, neuropeptide Y (NPY), somatostatin, neurotensin, or substance P receptors. Therefore, this guide will focus on the well-documented differential affinity of dCCK-8 for the CCK1 and CCK2 receptor subtypes.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities of sulfated CCK-8 and desulfated CCK-8 for the human CCK1 and CCK2 receptors, as determined by competitive radioligand binding assays. The data are presented as inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50), which are inversely proportional to the binding affinity.

LigandReceptor SubtypeBinding Affinity (Ki or IC50 in nM)Fold Difference (sCCK-8 vs. dCCK-8)Reference
Sulfated CCK-8CCK1R~0.5 - 2\multirow{2}{}{~500 - 1000 fold lower affinity for dCCK-8}[1]
Desulfated CCK-8CCK1R~250 - 1000
Sulfated CCK-8CCK2R~0.3 - 2\multirow{2}{}{Minimal to no significant difference}
Desulfated CCK-8CCK2R~0.5 - 5

Signaling Pathways and Functional Implications

Both CCK1R and CCK2R are G protein-coupled receptors (GPCRs) that mediate the physiological effects of CCK. However, they couple to different G proteins and activate distinct downstream signaling cascades. The high selectivity of dCCK-8 for CCK2R allows for the specific investigation of CCK2R-mediated pathways.

The CCK1 receptor is known to couple to both Gs and Gq proteins. Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Activation of Gq stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).

The CCK2 receptor, in contrast, primarily couples to the Gq protein, leading to the activation of the PLC-IP3-DAG pathway. This selective activation is crucial in understanding the specific roles of CCK2R in various physiological processes, including anxiety, memory, and gastric acid secretion.

CCK_Receptor_Signaling_Pathways cluster_CCK1R CCK1 Receptor Signaling cluster_CCK2R CCK2 Receptor Signaling sCCK8_1 Sulfated CCK-8 CCK1R CCK1R sCCK8_1->CCK1R Gs Gs CCK1R->Gs Gq_1 Gq CCK1R->Gq_1 AC Adenylyl Cyclase Gs->AC PLC_1 Phospholipase C Gq_1->PLC_1 cAMP ↑ cAMP AC->cAMP IP3_DAG_1 ↑ IP3 & DAG PLC_1->IP3_DAG_1 Ca_PKC_1 ↑ [Ca2+]i & PKC Activation IP3_DAG_1->Ca_PKC_1 dCCK8 Desulfated CCK-8 CCK2R CCK2R dCCK8->CCK2R sCCK8_2 Sulfated CCK-8 sCCK8_2->CCK2R Gq_2 Gq CCK2R->Gq_2 PLC_2 Phospholipase C Gq_2->PLC_2 IP3_DAG_2 ↑ IP3 & DAG PLC_2->IP3_DAG_2 Ca_PKC_2 ↑ [Ca2+]i & PKC Activation IP3_DAG_2->Ca_PKC_2

Caption: Signaling pathways of CCK1 and CCK2 receptors.

Experimental Protocols

The determination of the binding affinity and functional activity of dCCK-8 on neuropeptide receptors is primarily achieved through radioligand binding assays and cell-based functional assays.

Radioligand Binding Assay

This method is used to determine the binding affinity of a ligand for a receptor.

Objective: To measure the inhibitory constant (Ki) of dCCK-8 for a specific neuropeptide receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radiolabeled ligand with high affinity for the receptor (e.g., [3H]sCCK-8 or [125I]sCCK-8 for CCK receptors).

  • Unlabeled dCCK-8 at various concentrations.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled dCCK-8.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of dCCK-8 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow A Prepare cell membranes expressing the target receptor B Incubate membranes with radioligand and varying concentrations of dCCK-8 A->B C Separate bound and free ligand by filtration B->C D Wash filters to remove non-specific binding C->D E Measure radioactivity on filters D->E F Determine IC50 value E->F G Calculate Ki value using Cheng-Prusoff equation F->G

Caption: Workflow for a radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of a ligand to activate a Gq-coupled receptor, leading to an increase in intracellular calcium.

Objective: To determine the potency (EC50) of dCCK-8 in activating CCK2R.

Materials:

  • Cells stably or transiently expressing the CCK2R.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • dCCK-8 at various concentrations.

  • Assay buffer.

  • A fluorescence plate reader or microscope.

Procedure:

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Wash the cells to remove excess dye.

  • Add varying concentrations of dCCK-8 to the cells.

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • The concentration of dCCK-8 that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

Conclusion

The desulfation of CCK-8 is a critical determinant of its receptor selectivity. The significant loss of affinity for the CCK1R, coupled with the retention of high affinity for the CCK2R, makes dCCK-8 a valuable pharmacological tool for selectively studying the physiological and pathological roles of the CCK2 receptor. While its cross-reactivity with other neuropeptide receptor families appears to be limited based on current literature, further comprehensive screening would be beneficial to fully elucidate its selectivity profile. Researchers utilizing dCCK-8 should be mindful of its distinct pharmacological properties compared to its sulfated counterpart to ensure accurate interpretation of experimental results.

References

A Comparative Guide to the Central Nervous System Efficacy of Desulfated CCK-8 and CCK-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent cholecystokinin (CCK) receptor agonists, desulfated cholecystokinin-8 (dCCK-8) and cholecystokinin-4 (CCK-4), within the central nervous system (CNS). By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate a comprehensive understanding of their respective roles and potencies as research tools and potential therapeutic agents.

Executive Summary

Both desulfated CCK-8 and CCK-4 are active fragments of the cholecystokinin peptide hormone and exert their effects in the CNS primarily through the cholecystokinin-B (CCK-B) receptor, a G-protein coupled receptor. While both peptides serve as valuable pharmacological tools, they exhibit distinct profiles in terms of receptor affinity and in vivo effects. CCK-4 is widely recognized and utilized as a potent panicogenic agent in experimental models of anxiety and panic disorder. Desulfated CCK-8 also interacts with the CCK-B receptor, but its anxiogenic potential appears to be less pronounced compared to CCK-4, suggesting a nuanced role in the modulation of neuronal activity and behavior.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters for desulfated CCK-8 and CCK-4, providing a direct comparison of their interaction with the CCK-B receptor.

ParameterDesulfated CCK-8CCK-4Reference
Receptor Binding Affinity (Ki) for CCK-B Receptor ~0.3–1 nM~10-fold lower affinity than dCCK-8[1]
Relative Potency at CCK-B Receptor HigherLower[2]

Signaling Pathways and Mechanisms of Action

Upon binding to the CCK-B receptor, both desulfated CCK-8 and CCK-4 initiate a cascade of intracellular signaling events. The CCK-B receptor primarily couples to the Gq/11 family of G-proteins[3]. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are pivotal in modulating neuronal excitability and function.

CCK_Signaling_Pathway cluster_membrane Cell Membrane dCCK8 Desulfated CCK-8 CCKBR CCK-B Receptor dCCK8->CCKBR CCK4 CCK-4 CCK4->CCKBR Gq Gq Protein CCKBR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Excitation Neuronal Excitation (e.g., anxiogenic effects) Ca_release->Neuronal_Excitation MAPK MAPK Pathway PKC->MAPK MAPK->Neuronal_Excitation EPM_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Drug_Administration Drug Administration (i.p. or i.v.) Animal_Acclimation->Drug_Administration Drug_Preparation Drug Preparation (dCCK-8, CCK-4, Vehicle) Drug_Preparation->Drug_Administration Placement_EPM Placement on Elevated Plus Maze Drug_Administration->Placement_EPM Behavioral_Recording 5-min Behavioral Recording Placement_EPM->Behavioral_Recording Data_Extraction Data Extraction (Time in open arms, Entries) Behavioral_Recording->Data_Extraction Statistical_Analysis Statistical Analysis Data_Extraction->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

A Comparative Guide to the In Vitro and In Vivo Activity of Desulfated Cholecystokinin Octapeptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of desulfated cholecystokinin octapeptide (dCCK-8) with its sulfated counterpart (sCCK-8), supported by experimental data. The correlation between in vitro findings and in vivo effects is crucial for understanding the physiological roles of dCCK-8 and its potential as a therapeutic agent.

In Vitro Activity: Receptor Binding and Functional Potency

The in vitro activity of CCK-8 is primarily mediated by two G protein-coupled receptors: the cholecystokinin type 1 receptor (CCK1R) and the cholecystokinin type 2 receptor (CCK2R). The sulfation of the tyrosine residue at the seventh position from the C-terminus is a critical determinant of its affinity and potency, particularly at the CCK1R.

Comparative Binding Affinities (Ki)
LigandCCK1 Receptor (Ki)CCK2 Receptor (Ki)Key Observations
Sulfated CCK-8 (sCCK-8) High Affinity (~0.6-1 nM)High Affinity (~0.3–1 nM)Binds with high affinity to both receptor subtypes.
Desulfated CCK-8 (dCCK-8) Low Affinity (~500-fold lower than sCCK-8)High Affinity (~0.3–1 nM)Exhibits significantly reduced affinity for CCK1R while maintaining high affinity for CCK2R.[1]
CCK-4 Very Low Affinity (~1,000–10,000-fold lower than sCCK-8)Moderate Affinity (~10-fold lower than sCCK-8)Demonstrates the importance of the N-terminal portion of the octapeptide for high-affinity binding.
Gastrin Very Low Affinity (~1,000–10,000-fold lower than sCCK-8)High Affinity (~0.3–1 nM)Similar to dCCK-8, shows high affinity for CCK2R.
Comparative Functional Potency (EC50/IC50)
LigandCCK1 Receptor (EC50/IC50)CCK2 Receptor (EC50/IC50)Key Observations
Sulfated CCK-8 (sCCK-8) Potent AgonistPotent AgonistElicits strong functional responses at both receptors.
Desulfated CCK-8 (dCCK-8) Weak Agonist/Partial AgonistPotent AgonistShows markedly reduced potency at CCK1R but retains high potency at CCK2R.

In Vivo Activity: A Tale of Two Receptors

The differential in vitro activity of desulfated CCK-8 translates to distinct in vivo effects, which are largely dictated by the receptor subtype it activates.

Summary of In Vivo Effects
Physiological EffectSulfated CCK-8 (sCCK-8)Desulfated CCK-8 (dCCK-8)Primary Receptor Mediator
Gallbladder Contraction Potent stimulationWeak to no effectCCK1R
Pancreatic Enzyme Secretion Potent stimulationWeak to no effectCCK1R
Satiety and Reduced Food Intake Potent effectReduced or CCK2R-mediated effectsPrimarily CCK1R, with some CCK2R involvement
Anxiety-like Behavior Minimal effectCan induce anxiety-like behaviorsCCK2R
Modulation of Dopamine Release Modulatory effectsProfoundly affects dopaminergic neurotransmission[2]CCK2R
Beta-Endorphin Release Stimulates releaseNo effect[3]CCK1R
Growth Hormone Release Stimulates release-CCK1R/CCK2R
Antinociceptive Activity Can produce antinociceptive effectsVariable effectsCCK2R

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the target receptor (CCK1R or CCK2R) are homogenized in a cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Binding Reaction:

  • A fixed concentration of a radiolabeled ligand (e.g., [3H]sCCK-8) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled competitor ligand (e.g., dCCK-8) are added to displace the radioligand.

  • The reaction is incubated to allow binding to reach equilibrium.

3. Separation and Detection:

  • The reaction mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.

  • The filter is washed to remove non-specifically bound radioligand.

  • The radioactivity retained on the filter is measured using a scintillation counter.

4. Data Analysis:

  • The data are used to generate a competition curve.

  • The IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined.

  • The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Calcium Mobilization Assay

This functional assay measures the ability of a ligand to activate a Gq-coupled receptor, leading to an increase in intracellular calcium.

1. Cell Culture and Loading:

  • Cells stably expressing the receptor of interest (CCK1R or CCK2R) are cultured in appropriate media.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

2. Ligand Stimulation:

  • The loaded cells are placed in a fluorometer or a fluorescence microscope.

  • A baseline fluorescence reading is established.

  • The cells are stimulated with various concentrations of the test ligand (e.g., dCCK-8).

3. Fluorescence Measurement:

  • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time.

4. Data Analysis:

  • The peak fluorescence response at each ligand concentration is measured.

  • A dose-response curve is generated by plotting the response against the ligand concentration.

  • The EC50 (the concentration of ligand that produces 50% of the maximal response) is determined from the curve.

In Vivo Feeding Behavior Study

This experiment assesses the effect of a compound on food intake and satiety in animal models.

1. Animal Acclimation:

  • Animals (e.g., rats or mice) are individually housed and acclimated to the experimental conditions, including the diet and feeding schedule.

2. Drug Administration:

  • Animals are fasted for a predetermined period.

  • The test compound (e.g., dCCK-8) or vehicle is administered via a specific route (e.g., intraperitoneal injection).

3. Food Intake Measurement:

  • A pre-weighed amount of food is provided to the animals immediately after drug administration.

  • Food intake is measured at specific time points (e.g., 30, 60, 120 minutes) by weighing the remaining food.

4. Data Analysis:

  • The cumulative food intake at each time point is calculated for each treatment group.

  • The data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine if there is a significant difference in food intake between the drug-treated and vehicle-treated groups.

Visualizations

CCK Receptor Signaling Pathways

CCK_Signaling sCCK Sulfated CCK-8 CCK1R CCK1 Receptor sCCK->CCK1R CCK2R CCK2 Receptor sCCK->CCK2R dCCK Desulfated CCK-8 dCCK->CCK1R (low affinity) dCCK->CCK2R Gq Gq CCK1R->Gq Gs Gs CCK1R->Gs CCK2R->Gq PLC Phospholipase C Gq->PLC Response2 Physiological Response (e.g., Anxiety) Gq->Response2 AC Adenylyl Cyclase Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC PKA Protein Kinase A cAMP->PKA Response1 Physiological Response (e.g., Gallbladder Contraction) Ca->Response1 PKC->Response1 PKA->Response1

Caption: CCK receptor signaling pathways for sulfated and desulfated CCK-8.

Experimental Workflow for In Vitro to In Vivo Correlation

Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Binding Radioligand Binding Assay (Determine Ki) Correlation In Vitro to In Vivo Correlation Analysis Binding->Correlation Functional Calcium Mobilization Assay (Determine EC50) Functional->Correlation Feeding Feeding Behavior Study Feeding->Correlation Behavior Anxiety Models Behavior->Correlation Physiology Cardiovascular Monitoring Physiology->Correlation dCCK Desulfated CCK-8 dCCK->Binding dCCK->Functional dCCK->Feeding dCCK->Behavior dCCK->Physiology sCCK Sulfated CCK-8 sCCK->Binding sCCK->Functional sCCK->Feeding sCCK->Behavior sCCK->Physiology

Caption: General workflow for correlating in vitro and in vivo data.

Conclusion

The sulfation of cholecystokinin octapeptide is a key determinant of its biological activity profile. Desulfated CCK-8 displays a marked reduction in affinity and potency for the CCK1 receptor, while retaining high affinity and potency for the CCK2 receptor. This differential receptor activity provides a valuable tool for dissecting the specific physiological roles of each receptor subtype in vivo. The in vitro to in vivo correlation highlights that CCK1R is primarily involved in classical gut functions like gallbladder contraction and satiety, whereas CCK2R plays a more prominent role in the central nervous system, modulating processes such as anxiety and dopamine signaling. This understanding is critical for the rational design of selective CCK receptor agonists and antagonists for therapeutic applications.

References

Safety Operating Guide

Cholecystokinin Octapeptide, desulfated (TFA) proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper Disposal of Cholecystokinin Octapeptide, Desulfated (TFA)

The proper disposal of Cholecystokinin Octapeptide, desulfated (TFA) is dictated by the hazardous properties of the trifluoroacetic acid (TFA) salt component. While the peptide itself has not been thoroughly investigated for its hazards, Trifluoroacetic acid is a corrosive chemical that is harmful if inhaled and toxic to aquatic life with long-lasting effects.[1][2] Therefore, the compound must be treated as hazardous chemical waste.

Before beginning any work, a comprehensive disposal plan should be in place.[3] Always consult your institution's Environmental Health and Safety (EHS) office for specific local regulations and procedures, as they may vary.

Core Safety and Handling Precautions

When handling Cholecystokinin Octapeptide, desulfated (TFA), whether in solid form or in solution, appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

All handling and preparation of waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][4]

Data Presentation: Hazardous Properties of Trifluoroacetic Acid (TFA)

The disposal protocol is primarily based on the characteristics of the TFA component. The following table summarizes its key hazardous properties as identified in safety data sheets.

PropertyValueReferences
GHS Hazard Statements H314: Causes severe skin burns and eye damage. H332: Harmful if inhaled. H412: Harmful to aquatic life with long lasting effects.
Signal Word Danger
Disposal Consideration Must be disposed of as hazardous waste. Do not release into the environment or sanitary sewer system.
Skin Corrosion Category 1A: Causes severe skin burns and eye damage.
Acute Inhalation Toxicity Category 4: Harmful if inhaled.

Disposal Protocol for Cholecystokinin Octapeptide, Desulfated (TFA)

This step-by-step protocol provides guidance for the safe segregation and disposal of waste containing this compound.

1. Waste Segregation:

  • At the point of generation, immediately segregate all waste contaminated with Cholecystokinin Octapeptide, desulfated (TFA) from non-hazardous waste.

  • This includes the primary container, any unused (waste) product, and materials used for cleanup (e.g., contaminated paper towels, pipette tips, vials). These items must be treated as hazardous chemical waste.

2. Waste Collection and Containerization:

  • Solid Waste: Collect dry, solid waste (e.g., lyophilized powder) in a designated, robust, and sealable container. Ensure the container is compatible with TFA.

  • Liquid Waste: Collect solutions containing the peptide in a dedicated, leak-proof, and chemically compatible container (e.g., glass or polyethylene). Do not pour this waste down the drain. If dealing with a spill, absorb the material with an inert, liquid-binding agent (e.g., sand, diatomaceous earth) and place it into the hazardous waste container.

3. Labeling Hazardous Waste:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must accurately identify the contents, including "Cholecystokinin Octapeptide, desulfated (TFA)" and any solvents present. List the approximate concentrations and quantities.

  • Include the date when the waste was first added to the container (accumulation start date).

4. Storage:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.

  • Ensure it is stored away from incompatible materials.

5. Final Disposal:

  • Do not dispose of this material in the regular trash or via the sanitary sewer.

  • Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to schedule a pickup for hazardous waste. They will ensure the waste is transported to and managed by an approved waste disposal facility in accordance with all local, regional, and national regulations.

Disposal Workflow Visualization

The following diagram illustrates the logical steps for the proper disposal of Cholecystokinin Octapeptide, desulfated (TFA).

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Waste Generation (Solid or Liquid CCK-8 TFA) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Hazardous Chemical Waste B->C D Collect in Labeled, Compatible Waste Container C->D E Store in Designated Secondary Containment Area D->E F Contact EHS for Professional Disposal E->F

Caption: Disposal workflow for Cholecystokinin Octapeptide, desulfated (TFA).

References

Personal protective equipment for handling Cholecystokinin Octapeptide, desulfated (TFA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Cholecystokinin Octapeptide, desulfated (TFA). Adherence to these procedures is essential to ensure personal safety and maintain the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

While some suppliers classify Cholecystokinin Octapeptide, desulfated (TFA) as non-hazardous under the Globally Harmonized System (GHS), it is crucial to treat all research peptides with appropriate caution due to their potential biological activity and the presence of Trifluoroacetic acid (TFA) counterions.[1][2][3] TFA is a strong acid used in peptide synthesis and can be detrimental to biological experiments.[3]

Minimum Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety gogglesProtects against splashes and aerosols of the peptide solution.
Hand Protection Disposable nitrile glovesOffers chemical resistance and prevents skin contact.[4]
Body Protection Laboratory coatProtects skin and clothing from contamination.
Footwear Closed-toe shoesPrevents injury from spills and dropped items.

Always inspect PPE for damage before use and dispose of single-use items properly after handling the material.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for handling Cholecystokinin Octapeptide, desulfated (TFA) from receipt to disposal.

2.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the lyophilized peptide at -20°C for long-term stability.

  • Reconstituted peptide solutions should be stored at 2-8°C for short-term use or aliquoted and frozen for long-term storage to avoid repeated freeze-thaw cycles.

2.2. Reconstitution:

  • Before opening, allow the vial to equilibrate to room temperature to prevent condensation.

  • Conduct all handling of the lyophilized powder, including weighing and initial reconstitution, within a fume hood to minimize inhalation risk.

  • Use a sterile, appropriate solvent as recommended by the supplier to dissolve the peptide.

  • Gently swirl or vortex to dissolve the peptide; do not shake vigorously.

  • Clearly label all vials with the peptide name, concentration, date, and any relevant hazard information.

2.3. Experimental Use:

  • When working with the reconstituted peptide, always wear the recommended PPE.

  • Avoid generating aerosols.

  • Use appropriate containment measures based on a thorough risk assessment of the specific experimental procedures.

Spill and Emergency Procedures

3.1. Spill Response:

  • Alert personnel in the immediate area.

  • If safe to do so, contain the spill using absorbent materials.

  • Wear appropriate PPE during cleanup.

  • Clean the affected area with a suitable disinfectant or cleaning agent.

  • Collect all contaminated materials in a designated hazardous waste container.

3.2. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out mouth with water. Seek medical attention.

Disposal Plan

All waste materials contaminated with Cholecystokinin Octapeptide, desulfated (TFA) must be disposed of as chemical waste in accordance with institutional and local regulations.

Waste Segregation:

Waste TypeDisposal Container
Contaminated Sharps Puncture-resistant sharps container
Contaminated Labware (e.g., pipette tips, tubes) Labeled hazardous waste container
Aqueous Peptide Waste Labeled hazardous aqueous waste container
Contaminated PPE Labeled solid hazardous waste container

Never dispose of peptide waste down the drain or in the regular trash.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of Cholecystokinin Octapeptide, desulfated (TFA).

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE (Gloves, Goggles, Lab Coat) B Prepare Work Area (Fume Hood) A->B C Weigh Lyophilized Peptide B->C Start Handling D Reconstitute with Solvent C->D E Use in Experiment D->E F Decontaminate Work Surface E->F Experiment Complete G Segregate Waste (Sharps, Liquid, Solid) F->G H Dispose of Waste (Follow Institutional Protocols) G->H I Doff PPE H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.